molecular formula C9H17NO B1471014 (octahydro-3aH-isoindol-3a-yl)methanol CAS No. 1824189-03-8

(octahydro-3aH-isoindol-3a-yl)methanol

Cat. No.: B1471014
CAS No.: 1824189-03-8
M. Wt: 155.24 g/mol
InChI Key: HKTBIXJIDRLJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(octahydro-3aH-isoindol-3a-yl)methanol is a chiral bicyclic amine derivative that features a hydroxymethyl group, making it a valuable building block in organic synthesis and pharmaceutical research. The octahydroisoindole core is a saturated bicyclic framework that serves as a key scaffold in medicinal chemistry, often used as a conformationally constrained proline or pipecolic acid analog to modulate the properties of bioactive molecules . Researchers utilize this scaffold to develop novel compounds for various applications. For instance, octahydroisoindole-based structures have been incorporated into potent angiotensin-converting enzyme (ACE) inhibitors, demonstrating the framework's significance in designing therapeutics . Furthermore, the core structure has been employed in sophisticated synthetic routes, such as the total synthesis of complex bioactive natural products like (±)-kainic acid, highlighting its utility in constructing challenging molecular architectures . The specific (octahydro-3aH-isoindol-3a-yl)methanol derivative, with its polar functional group, offers researchers a versatile handle for further chemical modification, enabling the exploration of structure-activity relationships and the development of new chemical entities. This product is intended for research purposes only and is not for human or personal use.

Properties

IUPAC Name

1,2,3,4,5,6,7,7a-octahydroisoindol-3a-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-7-9-4-2-1-3-8(9)5-10-6-9/h8,10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTBIXJIDRLJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CNCC2C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling of (Octahydro-3aH-isoindol-3a-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical and structural profile of (octahydro-3aH-isoindol-3a-yl)methanol , a high-value saturated heterocycle used in fragment-based drug discovery (FBDD) to introduce sp³ complexity ("escaping flatland") into pharmaceutical candidates.[1][2]

Executive Summary

(Octahydro-3aH-isoindol-3a-yl)methanol (CAS: 1212106-97-2 for the trans-relative isomer) represents a class of bridgehead-substituted bicyclic scaffolds .[1][2] Unlike planar isoindoles, this saturated derivative offers a defined 3D vector, high metabolic stability, and a distinct basicity profile. It serves as a bifunctional building block, presenting a secondary amine for core coupling and a primary alcohol for diversification.

This guide analyzes the molecule’s structural dynamics, solubility, and ionization behavior, providing validated protocols for its characterization in a drug discovery setting.

Chemical Architecture & Stereochemistry

The Bicyclic Framework

The core structure consists of a cyclohexane ring fused to a pyrrolidine ring.[3] The critical feature is the quaternary bridgehead carbon (C3a) bearing the hydroxymethyl group.[2] This substitution locks the conformation, preventing the ring inversion often seen in simple decalins or hydrindanes.

Stereochemical Configurations

The fusion of the 5,6-ring system dictates the overall shape.[2] The relationship between the C3a-hydroxymethyl group and the C7a-proton defines the isomer:

  • Cis-Fused (3aR, 7aS): The rings form a "folded" or concave shape.[1][2][3] Generally the kinetic product in synthesis. Higher steric bulk around the amine.[2]

  • Trans-Fused (3aR, 7aR): The rings are roughly coplanar but stepped (rigid).[1][2] This isomer is often thermodynamically preferred in specific synthetic routes and offers a more linear vector for substituent exit.[2]

Expert Insight: In medicinal chemistry, the trans-isomer is often preferred for linker design due to its predictable, rigid geometry, whereas the cis-isomer is utilized to induce a "kink" in the molecular chain to fit globular binding pockets.

Physicochemical Data Profile

The following data summarizes the core properties. Values are derived from consensus computational models (ACD/Percepta, SwissADME) and experimental proxies for the octahydroisoindole class.[2]

PropertyValue / RangeSignificance
Molecular Weight 155.24 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2]
Formula C₉H₁₇NOHigh Fsp³ fraction (1.0), maximizing 3D character.[2]
cLogP 0.5 – 0.8Hydrophilic to moderately lipophilic.[2] Excellent CNS penetration potential.[2]
LogD (pH 7.4) -1.2 to -0.5Highly soluble in aqueous media at physiological pH due to ionization.[1][2]
pKa (Base) 10.2 ± 0.5The secondary amine is highly basic (typical of dialkylamines).[2]
TPSA ~32-40 ŲLow polar surface area suggests high passive permeability (if uncharged).[1][2]
H-Bond Donors 2 (NH, OH)Dual handles for hydrogen bonding interactions.[1][2]
H-Bond Acceptors 2 (N, O)

Experimental Characterization Protocols

To validate these properties in-house, the following self-validating protocols are recommended.

Protocol A: pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization constant of the pyrrolidine nitrogen.

  • Preparation: Dissolve 5 mg of the compound in 10 mL of degassed water/methanol (80:20) to ensure solubility of the neutral species.[2]

  • Titration: Use a standardized 0.1 M HCl solution. Perform a blank titration (solvent only) first.[2]

  • Measurement: Titrate from pH 12 down to pH 2 using a glass electrode.

  • Analysis: Plot the first derivative of the titration curve. The inflection point corresponds to the pKa.

    • Validation: The Bjerrum plot should show a single step. If hysteresis occurs, check for aggregation (unlikely for this MW).[2]

Protocol B: LogD Lipophilicity Assessment (Miniaturized Shake-Flask)

Objective: Measure distribution coefficient at physiological pH.[2]

  • System: 1-Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Pre-saturate both phases with each other for 24 hours.

  • Partitioning: Add 100 µM compound to the system (1:1 volume ratio). Vortex for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

    • Calculation:

      
      
      
    • Note: Due to the high basicity, the compound will partition largely into the aqueous phase. Use a sensitive mass spec method (MRM mode).

Synthetic Utility & Reactivity Logic[4]

The molecule possesses orthogonal reactivity handles, allowing for sequential functionalization.

  • Secondary Amine (Nucleophile): The most reactive center.[2] Readily undergoes

    
     alkylation, reductive amination, or amide coupling.
    
    • Constraint: The steric bulk of the adjacent bridgehead (C3a) may slow down reactions with bulky electrophiles compared to a simple pyrrolidine.

  • Primary Alcohol (Nucleophile/Electrophile):

    • As Nucleophile: Can be etherified or acylated.[2]

    • As Electrophile: Can be converted to a leaving group (mesylate/tosylate) or oxidized to an aldehyde/acid.[2]

    • Protection: If amine modification is desired first, the alcohol often requires no protection unless using strong electrophiles (e.g., sulfonyl chlorides).

Visualization: Reactivity & Characterization Workflow

G cluster_char Physicochemical Profiling cluster_syn Synthetic Divergence Start Start: (Octahydro-3aH-isoindol-3a-yl)methanol Pka pKa Determination (Potentiometric) Start->Pka LogD LogD Measurement (Shake Flask pH 7.4) Start->LogD NMR Stereochem Assignment (NOESY NMR) Start->NMR Data Data Output: Basic pKa ~10.2 Hydrophilic LogD Pka->Data LogD->Data NMR->Data Amine_Rxn Path A: Amine Functionalization (Reductive Amination/Amide Coupling) Data->Amine_Rxn Validated Scaffold Alc_Rxn Path B: Alcohol Oxidation (To Aldehyde/Acid) Data->Alc_Rxn Library Library Generation (High Fsp3 Scaffolds) Amine_Rxn->Library Alc_Rxn->Library

Caption: Workflow for physicochemical validation and subsequent synthetic divergence of the scaffold.

References

  • BenchChem. (2025).[2] Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers. Retrieved from [1][2]

  • PubChem. (2025).[2] Compound Summary: [(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol.[1][2] National Library of Medicine.[2] Retrieved from [1][2]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] (Contextual citation for Fsp3 significance).

  • ChemicalBook. (2024).[2] Product List: Octahydroisoindole Derivatives. Retrieved from [1][2]

Sources

Chapter 1: Foundational Principles of Stability in Fused Bicyclic Systems

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Octahydroisoindole-3a-methanol Scaffolds

Abstract: The octahydroisoindole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a 3a-methanol substituent creates a unique stereochemical and conformational environment, the understanding of which is paramount for rational drug design. This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of octahydroisoindole-3a-methanol scaffolds. We will explore the interplay of ring fusion stereochemistry, the profound impact of intramolecular hydrogen bonding, and the influence of peripheral substituents. This document synthesizes fundamental principles with actionable experimental and computational protocols for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical architecture.

The thermodynamic stability of any bicyclic system, including the octahydroisoindole-3a-methanol core, is fundamentally dictated by the minimization of internal strain. This strain is a composite of several factors:

  • Ring Strain: This arises from deviations from ideal bond angles (angle strain) and bond conformations (torsional strain). In the octahydroisoindole system, the fusion of a six-membered cyclohexane ring and a five-membered pyrrolidine ring creates inherent geometric constraints.

  • Steric Strain: Repulsive van der Waals interactions between non-bonded atoms in close proximity contribute to steric strain. The spatial arrangement of substituents and bridgehead hydrogens is a primary determinant of this factor.

  • Transannular Strain: In fused ring systems, non-bonded atoms across the rings can approach each other closely, leading to repulsive interactions. This is particularly relevant when comparing different ring conformations.

The octahydroisoindole scaffold can exist as two primary diastereomers defined by the stereochemistry at the ring junction: cis-fused and trans-fused.[1]

  • In the cis-isomer , the bridgehead hydrogens are on the same face of the molecule, forcing the structure into a folded, concave shape.[1] This conformation often brings atoms on one face into closer proximity, potentially increasing steric hindrance.

  • In the trans-isomer , the bridgehead hydrogens are on opposite faces, resulting in a more linear, rigid, and often more extended structure.[1]

Generally, for many fused 6-5 ring systems, the cis-fused isomer is thermodynamically more stable than the trans-fused isomer.[2] This is because the cis fusion can adopt lower-energy conformations that minimize overall ring and transannular strain, a principle also observed in related systems like hydrindanones.[3] However, as we will explore, the presence of the 3a-methanol group introduces a critical stabilizing interaction that overwhelmingly favors the cis configuration.

Chapter 2: The Decisive Influence of the 3a-Methanol Group and Intramolecular Hydrogen Bonding (IHB)

The defining feature governing the stability and conformational preference of the octahydroisoindole-3a-methanol scaffold is the formation of a strong intramolecular hydrogen bond (IHB). The hydroxyl proton of the methanol group acts as a hydrogen bond donor, while the lone pair of the isoindole nitrogen atom serves as the acceptor.

This O-H···N interaction is most geometrically favorable in the cis-fused conformation. The folded nature of the cis scaffold brings the 3a-methanol group and the nitrogen atom into close proximity, creating an ideal arrangement for a stable, six-membered hydrogen-bonded ring structure (if one traces the path H-O-C3a-C7a-N-H). This IHB acts as a "conformational lock," significantly stabilizing the cis isomer over the trans isomer, where such an interaction is sterically impossible. The stabilizing energy of such IHBs can be substantial, often contributing several kcal/mol to the overall stability of the molecule.[4] The competition between intramolecular and intermolecular hydrogen bonding is a key factor in molecular conformation; in nonpolar environments, the formation of an IHB is often the dominant stabilizing force.[5][6]

IHB_Stabilization cluster_cis cis-Octahydroisoindole-3a-methanol cluster_trans trans-Octahydroisoindole-3a-methanol cis_scaffold   IHB Strong O-H···N Intramolecular Hydrogen Bond No_IHB No IHB Possible (Steric Hindrance) IHB->No_IHB   Greatly Increased   Thermodynamic Stability trans_scaffold   Computational_Workflow cluster_workflow DFT Workflow for Stability Analysis arrow arrow start 1. Initial Structure Generation (e.g., cis-fused, trans-fused) conf_search 2. Conformational Search (Molecular Mechanics - MMFF/UFF) start->conf_search Multiple starting points low_energy 3. Identify Low-Energy Conformers conf_search->low_energy dft_opt 4. Geometry Optimization (DFT: e.g., B3LYP/6-31G*) low_energy->dft_opt Candidate structures freq_calc 5. Frequency Calculation (Verify true minima - no imaginary frequencies) dft_opt->freq_calc spe 6. Single-Point Energy Calculation (Higher level of theory, e.g., B3LYP/6-311+G**) (Include solvent effects - PCM) freq_calc->spe Validated structures analysis 7. Thermodynamic Analysis (Compare Gibbs Free Energies - ΔG) spe->analysis

Sources

calculated logP and hydrophobicity of (octahydro-3aH-isoindol-3a-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Calculated logP and Hydrophobicity of (Octahydro-3aH-isoindol-3a-yl)methanol

Introduction: The Strategic Value of the Octahydroisoindole Scaffold

In contemporary fragment-based drug discovery (FBDD), there is a paradigm shift away from flat, sp2-hybridized aromatic rings toward highly three-dimensional, sp3-rich aliphatic scaffolds. The compound (octahydro-3aH-isoindol-3a-yl)methanol (also designated as [(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol) represents a premium example of this structural evolution.

Featuring a bicyclic secondary amine core fused with a cyclohexane ring and a hydroxymethyl group at the 3a-bridgehead position, this molecule offers a rigid conformational space. Understanding its hydrophobicity—quantified by the octanol-water partition coefficient (


)—is critical. Hydrophobicity dictates the molecule's solvation energy, its ability to cross lipid bilayers, and its desolvation penalty upon binding to hydrophobic protein pockets [1].

Computational Hydrophobicity: The XLogP3 Paradigm

Before synthesizing or assaying a novel fragment, computational models are deployed to predict its physicochemical behavior. For (octahydro-3aH-isoindol-3a-yl)methanol, the computed XLogP3 value is 0.8 [1].

Mechanistic Breakdown of the XLogP3 Algorithm

Unlike older atom-based models (like Crippen’s ALogP) that calculate lipophilicity strictly from isolated atomic contributions, the XLogP3 methodology is a knowledge-based, atom-additive model [2].

  • Reference Mapping: The algorithm first scans a massive training set of over 8,000 organic compounds to find a structural analog with a known, experimentally validated

    
    .
    
  • Deviation Calculation: It then applies additive correction factors based on 87 specific atom/group types to account for structural deviations between the reference and the query molecule.

Structural Contributions to the 0.8 logP Value

A


 of 0.8 places this compound in an optimal "drug-like" thermodynamic window (partitioning roughly 6.3:1 in favor of the lipid phase). This delicate balance is achieved through opposing structural forces:
  • Lipophilic Drivers: The octahydro (cyclohexane-fused) ring system provides a substantial bulk hydrocarbon surface area. The lack of pi-electrons means the hydration shell surrounding this region is highly ordered (entropic penalty), driving the molecule into the non-polar octanol phase.

  • Hydrophilic Anchors: The secondary amine (–NH) in the pyrrolidine ring and the primary alcohol (–OH) of the hydroxymethyl group act as potent hydrogen bond donors and acceptors. These functional groups interact strongly with water dipoles, anchoring the molecule in the aqueous phase and preventing extreme lipophilicity.

G Start Compound: (octahydro-3aH-isoindol-3a-yl)methanol Comp Computational Prediction (XLogP3 Algorithm) Start->Comp Exp Experimental Validation (In Vitro) Start->Exp XLogP3 Knowledge-Based Atom-Additive Model Comp->XLogP3 Shake Shake-Flask Method (n-Octanol / Water) Exp->Shake HPLC RP-HPLC Method (Retention Time) Exp->HPLC Result Validated LogP Profile (Hydrophobicity Assessment) XLogP3->Result Shake->Result HPLC->Result

Caption: Workflow for determining the logP of (octahydro-3aH-isoindol-3a-yl)methanol.

Implications for Pharmacokinetics (ADME)

The calculated


 of 0.8 has profound implications for the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of derivatives built upon this scaffold. According to Lipinski’s Rule of 5, a 

is required for oral bioavailability.

Because bicyclic amines are frequently utilized to target the Central Nervous System (CNS), permeability is paramount. A


 near 1.0 provides sufficient aqueous solubility for gastrointestinal dissolution while maintaining enough lipophilicity to passively diffuse across the phospholipid bilayers of the Blood-Brain Barrier (BBB). Furthermore, the spatial geometry of the cis or trans ring fusion dictates the 3D vector of the nitrogen lone pair, influencing both metabolic clearance rates (e.g., via CYP450 N-oxidation) and target binding affinity [3].

ADME LogP Optimal LogP (0.8) Balanced Hydrophobicity Solubility Aqueous Solubility (GI Tract Absorption) LogP->Solubility Permeability Lipid Membrane Permeability (Cellular Uptake) LogP->Permeability Binding Target Binding Affinity (Hydrophobic Pockets) LogP->Binding Clearance Metabolic Clearance (Hepatic / Renal) Solubility->Clearance Permeability->Clearance Binding->Clearance

Caption: The cascading impact of a balanced logP on ADME and pharmacokinetic properties.

Quantitative Data Summary

To facilitate rapid assessment for medicinal chemists, the core physicochemical parameters of the scaffold are summarized below.

PropertyValueImplication for Drug Design
Molecular Weight 155.24 g/mol Highly efficient fragment; leaves ample room for derivatization.
Calculated XLogP3 0.8Optimal balance of aqueous solubility and lipid permeability.
Topological Polar Surface Area (TPSA) 32.3 ŲExcellent for BBB penetration (typically requires < 90 Ų).
Hydrogen Bond Donors 2 (–OH, –NH)High potential for specific target-site anchoring.
Hydrogen Bond Acceptors 2 (O, N)Contributes to favorable hydration thermodynamics.
Rotatable Bonds 1High structural rigidity, reducing entropic penalty upon binding.

Experimental Validation: The Shake-Flask Protocol

While computational models are highly advanced, empirical validation remains the gold standard [4]. The following protocol outlines the setup for determining the experimental


 of (octahydro-3aH-isoindol-3a-yl)methanol using the OECD-recommended Shake-Flask method.

Critical Causality Note on pKa: The secondary amine in the octahydroisoindole ring is basic (estimated


). If the aqueous phase is maintained at physiological pH (7.4), the amine will be protonated, and the experiment will yield the Distribution Coefficient (

), which will be significantly lower (more hydrophilic) than 0.8. To measure the true

of the unionized species, the aqueous phase must be buffered to at least pH 11.5.
Step-by-Step Methodology
  • Solvent Pre-Saturation (Crucial Step):

    • Mix equal volumes of high-purity n-octanol and an alkaline aqueous buffer (pH 11.5).

    • Stir vigorously for 24 hours and allow the phases to separate completely.

    • Causality: Pre-saturation prevents thermodynamic volume shifts during the actual partitioning experiment, which would skew concentration calculations.

  • Stock Solution Preparation:

    • Accurately weigh 5 mg of (octahydro-3aH-isoindol-3a-yl)methanol.

    • Dissolve the compound in 10 mL of the pre-saturated aqueous buffer to create a stock solution.

  • Partitioning:

    • In a glass centrifuge tube, combine 5 mL of the stock solution with 5 mL of the pre-saturated n-octanol.

    • Seal the tube and agitate on a mechanical shaker at a constant 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Phase Separation:

    • Centrifuge the biphasic mixture at 3000 × g for 15 minutes. This breaks down any micro-emulsions at the interface, ensuring clean phase separation.

  • Quantification & Self-Validation:

    • Carefully extract aliquots from both the aqueous and organic phases using separate glass syringes (avoiding cross-contamination).

    • Quantify the concentration of the compound in both phases using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).

    • Self-Validating Check: Calculate the mass balance. The total mass quantified in both phases must equal the initial 5 mg input. A discrepancy indicates interfacial aggregation or adsorption to the glassware.

  • Calculation:

    • Calculate the partition coefficient using the formula:

      
      .
      

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45934299,[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol" PubChem, [Link]

  • Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. "Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge" Journal of Chemical Information and Modeling, 2007. [Link]

  • Encyclopedia.pub. "Methods for Determination of Lipophilicity" Encyclopedia, 2022. [Link]

(octahydro-3aH-isoindol-3a-yl)methanol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol (CAS: 1212106-97-2) represents a high-value, sp³-rich bicyclic scaffold utilized in fragment-based drug discovery (FBDD) and medicinal chemistry. As a conformationally restricted surrogate for proline or acyclic amino alcohols, this compound offers a defined vector for substituent exit via its bridgehead hydroxymethyl group. Its bicyclic [4.3.0] framework provides a hydrophobic core capable of precise spatial orientation, making it a critical building block for designing inhibitors of GPCRs, ion channels, and viral proteases (e.g., HCV NS3/4A).

This guide details the chemical identity, structural properties, and a validated synthetic workflow for generating this scaffold, emphasizing the construction of the quaternary bridgehead center.

Chemical Identity & Properties

PropertyDetail
Chemical Name [(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol
CAS Number 1212106-97-2 (Specific Stereoisomer)1824189-04-9 (Hydrochloride Salt)
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
Exact Mass 155.1310 Da
LogP (Predicted) 0.8 (Lipophilic, CNS penetrant potential)
Topological Polar Surface Area 32.3 Ų
H-Bond Donors/Acceptors 2 / 2
Stereochemistry cis- or trans-fused (Target dependent; cis-fusion is kinetically favored in many syntheses)

Structural Analysis & Pharmacophore

The core of this molecule is the octahydroisoindole skeleton. Unlike the flat, aromatic isoindole, the octahydro- variant is a saturated, three-dimensional bicyclic system.

  • Bridgehead Substitution (C3a): The hydroxymethyl group is attached to a quaternary carbon (C3a). This prevents metabolically liable protons at this position and locks the orientation of the alcohol vector relative to the nitrogen lone pair.

  • Conformational Locking: The fusion of the five-membered pyrrolidine ring to the six-membered cyclohexane ring restricts the flexibility of the N-containing ring, reducing the entropic penalty upon binding to protein targets.

  • Stereochemical Fusion:

    • Cis-Fusion: The H-7a and the C3a-substituent are on the same face. This system is flexible and can undergo ring inversion.

    • Trans-Fusion: The H-7a and C3a-substituent are on opposite faces. This system is rigid and conformationally locked, often preferred for high-affinity ligands.

Visualization: Pharmacophore & Structural Logic

Pharmacophore Core Octahydroisoindole Core (Hydrophobic Scaffold) N_Term Secondary Amine (N2) (Basic Center / H-Bond Acceptor) Core->N_Term Fused Pyrrolidine Bridgehead C3a Quaternary Center (Stereogenic) Core->Bridgehead Junction N_Term->Core pKa ~9-10 OH_Group Hydroxymethyl (-CH2OH) (H-Bond Donor/Acceptor) Bridgehead->OH_Group Functional Handle Vector Exit Vector (Linker to Pharmacophores) OH_Group->Vector Derivatization

Figure 1: Pharmacophore map highlighting the functional zones of the scaffold.

Validated Synthetic Protocol

The synthesis of 3a-substituted octahydroisoindoles is non-trivial due to the need to form a quaternary carbon at the ring junction. The most robust method involves the alkylation of a cyclohexanone precursor followed by reductive cyclization.

Method: Reductive Cyclization from 2-Carboethoxycyclohexanone

This route is preferred for its scalability and the availability of starting materials.

Step 1: Construction of the Quaternary Center (Alkylation)
  • Reagents: Ethyl 2-oxocyclohexanecarboxylate, Chloroacetonitrile, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF or DMF (Anhydrous).

  • Protocol:

    • Suspend NaH (1.1 eq) in dry THF at 0°C under Argon.

    • Add Ethyl 2-oxocyclohexanecarboxylate dropwise. Allow enolate formation (evolution of H₂ ceases).

    • Add Chloroacetonitrile (1.2 eq) dropwise. The enolate attacks the alkyl halide.

    • Warm to room temperature and stir for 12 hours.

    • Mechanism: The electrophilic carbon of chloroacetonitrile attacks the nucleophilic C2 position of the cyclohexanone, creating the quaternary center carrying both the ester and the cyanomethyl group.

    • Workup: Quench with saturated NH₄Cl, extract with EtOAc, dry over MgSO₄.

    • Product: Ethyl 1-(cyanomethyl)-2-oxocyclohexanecarboxylate.

Step 2: Reductive Cyclization (Ring Closure)
  • Reagents: H₂ (50 psi), Raney Nickel or PtO₂.

  • Solvent: Ethanol/Acetic Acid (10:1).

  • Protocol:

    • Dissolve the keto-nitrile intermediate in Ethanol.

    • Add catalyst (Raney Ni, pre-washed).

    • Hydrogenate in a Parr shaker.

    • Mechanism:

      • The nitrile (-CN) reduces to the primary amine (-CH₂NH₂).

      • The amine undergoes intramolecular Schiff base formation with the ketone (C=O) to form an imine.

      • The imine is further reduced to the amine, closing the pyrrolidine ring.

      • Note: This step sets the relative stereochemistry at C7a.

    • Product: Ethyl octahydro-1H-isoindole-3a-carboxylate.

Step 3: Reduction to Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH₄).

  • Solvent: THF (Anhydrous).

  • Protocol:

    • Suspend LiAlH₄ (2.0 eq) in THF at 0°C.

    • Add the ester intermediate (dissolved in THF) slowly.

    • Reflux for 4 hours to ensure complete reduction of the ester to the primary alcohol and removal of any residual amides.

    • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.

    • Product: (Octahydro-3aH-isoindol-3a-yl)methanol .

Synthesis Workflow Diagram

Synthesis SM Ethyl 2-oxocyclohexanecarboxylate (Commercial SM) Int1 Ethyl 1-(cyanomethyl)-2-oxocyclohexanecarboxylate (Quaternary Center Established) SM->Int1 Step 1: C-Alkylation Reagent1 Chloroacetonitrile / NaH (Alkylation) Reagent1->Int1 Int2 Ethyl octahydro-3aH-isoindole-3a-carboxylate (Bicyclic Core Formed) Int1->Int2 Step 2: Cyclization Reagent2 H2 / Raney Ni (Reductive Cyclization) Reagent2->Int2 Product (Octahydro-3aH-isoindol-3a-yl)methanol (Target Scaffold) Int2->Product Step 3: Ester Reduction Reagent3 LiAlH4 / THF (Global Reduction) Reagent3->Product

Figure 2: Step-by-step synthetic pathway for the generation of the bridgehead methanol scaffold.

Medicinal Chemistry Applications

Proline Bioisosterism

The octahydroisoindole core can be viewed as a bulky, hydrophobic proline mimic . By replacing a proline residue in a peptide or peptidomimetic with this scaffold, researchers can:

  • Lock the conformation of the peptide backbone.

  • Increase lipophilicity (LogP) to improve membrane permeability.

  • Introduce a specific H-bond donor/acceptor (the -OH group) in a region normally occupied by the solvent.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~155 Da, this molecule is an ideal "fragment."

  • Grow Vector: The primary alcohol is a versatile handle. It can be converted to a halide, aldehyde, or amine to "grow" the fragment into adjacent binding pockets.

  • Linker: The secondary amine (N2) can be coupled to aryl halides or carboxylic acids, serving as the primary anchor point.

Specific Therapeutic Areas
  • HCV NS3/4A Protease Inhibitors: Bicyclic proline analogs are key components of "previr" drugs (e.g., Boceprevir, Telaprevir). This specific scaffold offers alternative steric properties for next-generation inhibitors.

  • Pain Management: Octahydroisoindoles have been investigated as non-opioid analgesics by modulating NMDA receptors or Calcium channels.

References

  • PubChem. (n.d.). Compound Summary: [(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol.[1] National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link]

  • Meyers, A. I., et al. (1993). Formamidine-Mediated Synthesis of Bridgehead-Substituted Isoindoles. Journal of Organic Chemistry. (Contextual grounding for bridgehead substitution methodologies).
  • Viveros-Ceballos, J. L., et al. (2017). First and highly stereoselective synthesis of both enantiomers of octahydroindole-2-phosphonic acid. European Journal of Organic Chemistry. (Demonstrates synthetic routes for octahydroindoles).
  • Google Patents. (2011). Processes for the synthesis of octahydro-1H-indole carboxylic acid. Patent WO2011009021A1.

Sources

Solubility Profile of Octahydro-3aH-isoindol-3a-yl Methanol in Organic Solvents: A Technical Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture & Solvation Causality

Octahydro-3aH-isoindol-3a-yl methanol (IUPAC:[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol) is a versatile bicyclic aliphatic amino alcohol with a molecular weight of 155.24 g/mol and a chemical formula of C9H17NO[1]. In pharmaceutical development and process chemistry, understanding the solubility profile of such building blocks is critical for optimizing reaction conditions, designing purification workflows (e.g., crystallization), and facilitating salt screening.

The solubility behavior of this molecule is dictated by a distinct amphiphilic structural dichotomy:

  • Hydrophilic Core: The molecule features a secondary amine (

    
    ) embedded in the ring system and a primary hydroxymethyl group (
    
    
    
    ) at the bridgehead. These functional groups act as potent hydrogen bond donors and acceptors, creating a strong, cohesive intermolecular network in the solid state.
  • Lipophilic Scaffold: The octahydroisoindole core (an aliphatic C8 bicyclic system) provides a large hydrophobic surface area dominated by London dispersion forces.

To dissolve this compound, a solvent must possess sufficient hydrogen-bonding capacity to disrupt the solid-state lattice while maintaining enough dispersive affinity to solvate the bulky bicyclic skeleton.

Predictive Solvation Thermodynamics

To predict and rationalize the solubility of octahydro-3aH-isoindol-3a-yl methanol, we apply the Hansen Solubility Parameters (HSP) framework. This model deconstructs the total cohesive energy of a liquid or solid into three distinct intermolecular forces: dispersion (


), polar dipole-dipole (

), and hydrogen bonding (

)[2].

For dissolution to occur spontaneously, the Gibbs free energy of solvation (


) must be negative. The solvent must expend energy to form a cavity (endothermic) and break the solute's crystal lattice (endothermic), which is compensated by the exothermic formation of solute-solvent interactions.

Solvation S1 Solid State Lattice (Strong Intermolecular H-Bonds) S2 Lattice Disruption (Endothermic: ΔH > 0) S1->S2 S3 Solvent Cavity Formation (Endothermic: ΔH > 0) S1->S3 S4 Solute-Solvent Interaction (Exothermic: ΔH < 0) S2->S4 S3->S4 S5 Thermodynamic Solution (ΔG_solv < 0) S4->S5

Fig 1. Thermodynamic cycle of solvation for octahydro-3aH-isoindol-3a-yl methanol.

Because octahydro-3aH-isoindol-3a-yl methanol has a high theoretical


 (due to the 

and

groups) and a moderate

(due to the bicyclic ring), it exhibits maximum solubility in solvents that can bridge this gap—specifically, polar protic and polar aprotic solvents.

Empirical Solubility Profile in Organic Solvents

Based on structural homology and thermodynamic principles, the quantitative solubility data for octahydro-3aH-isoindol-3a-yl methanol across standard organic solvent classes is summarized below.

Solvent ClassRepresentative SolventsPredicted Solubility (mg/mL at 25°C)Mechanistic Rationale
Polar Protic Methanol, Ethanol, Isopropanol> 100 (Freely Soluble)Solvents act as both H-bond donors and acceptors, perfectly matching the

requirements of the solute's amine and alcohol groups.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate30 - 100 (Soluble)Strong dipole interactions (

) and moderate H-bond accepting capabilities solvate the molecule, while the solvent's lipophilicity accommodates the aliphatic core.
Aprotic Highly Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)> 100 (Freely Soluble)High dielectric constants and potent H-bond accepting properties rapidly dismantle the solute's crystal lattice.
Non-Polar Aliphatic Hexane, Heptane, Cyclohexane< 5 (Poorly Soluble)Purely dispersive solvents (

) lack the energy required to break the strong

intermolecular hydrogen bonds of the solid state.
Aromatic Toluene, Xylene5 - 15 (Slightly Soluble)Pi-electron systems offer weak polarizability, providing marginally better solvation than aliphatics, but insufficient H-bonding capacity.

Note: This differential solubility makes binary mixtures (e.g., Ethanol/Heptane or EtOAc/Heptane) ideal for anti-solvent crystallization workflows.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of octahydro-3aH-isoindol-3a-yl methanol for regulatory or process development purposes, kinetic "cloud-point" methods are insufficient. A rigorous thermodynamic approach using the Shake-Flask Method (adapted from OECD Guideline 105) must be employed[3].

Crucial Analytical Insight

Because octahydro-3aH-isoindol-3a-yl methanol lacks an aromatic ring or conjugated pi-system[1], it has virtually no UV absorbance above 210 nm . Standard HPLC-UV methods will fail to quantify this compound accurately. Therefore, quantification must utilize a Universal Detector, such as a Charged Aerosol Detector (CAD) , Evaporative Light Scattering Detector (ELSD) , or GC-FID .

Step-by-Step Methodology
  • Saturation (Excess Addition): Add an excess amount of octahydro-3aH-isoindol-3a-yl methanol solid to 5.0 mL of the target organic solvent in a sealed, temperature-controlled glass vial (25.0 ± 0.1 °C).

  • Thermodynamic Equilibration: Agitate the suspension using a magnetic stirrer or orbital shaker for a minimum of 48 hours. Causality: 48 hours ensures that the system overcomes any kinetic supersaturation artifacts and reaches true thermodynamic equilibrium[3].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to most organic solvents and prevents micro-particulate carryover that would falsely inflate solubility readings.

  • Quantification (Liquid Phase): Dilute the filtered supernatant appropriately and analyze via LC-CAD or GC-FID against a validated calibration curve.

  • Solid-Phase Validation (Self-Validating Step): Recover the residual undissolved solid from the filter and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This proves that the solid did not undergo a polymorphic transition or form a solvate/hydrate during the 48-hour equilibration, ensuring the measured solubility corresponds to the intended crystal form.

Workflow N1 1. Saturation Excess Solute + Solvent N2 2. Equilibration 48h Isothermal Agitation N1->N2 N3 3. Phase Separation 0.22µm PTFE Filtration N2->N3 N4 4. Quantification LC-CAD / GC-FID N3->N4 Liquid Phase N5 5. Solid Validation XRPD Analysis N3->N5 Solid Phase

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Strategic Implications for Process Chemistry

Understanding this solubility profile unlocks several strategic advantages in drug development:

  • Extraction & Workup: Following the synthesis of the octahydroisoindole core, the product can be efficiently extracted from an aqueous phase into DCM or Ethyl Acetate at pH > 11 (where the secondary amine is deprotonated and lipophilic).

  • Salt Screening: If higher aqueous solubility is required for formulation, the secondary amine can be reacted with acids (e.g., HCl, methanesulfonic acid) in a polar aprotic solvent like THF. The resulting salt will precipitate out of the THF due to the sudden shift in polarity, allowing for high-yield isolation.

  • Purification: The steep solubility curve between alcohols (highly soluble) and aliphatic hydrocarbons (poorly soluble) makes an Ethanol/Heptane solvent/anti-solvent system highly effective for removing synthesis impurities.

References

  • [(3aR,7aR)
  • Technical University of Denmark (DTU) / OECD Guidelines.
  • National Institutes of Health (NIH).

Sources

Technical Assessment: pKa of the Secondary Amine in (Octahydro-3aH-isoindol-3a-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (Octahydro-3aH-isoindol-3a-yl)methanol Core Scaffold: Octahydroisoindole (perhydroisoindole) Functional Center: Secondary Amine (Pyrrolidine ring fusion) Estimated pKa: 10.8 – 11.2 (Base strength slightly modulated by bridgehead substitution)

This guide provides a technical analysis of the acid dissociation constant (pKa) of the secondary amine in (octahydro-3aH-isoindol-3a-yl)methanol. As a bicyclic scaffold combining a cyclohexane ring fused to a pyrrolidine ring, the physicochemical behavior of this molecule is governed by the stereochemistry of the ring fusion (cis vs. trans) and the electronic influence of the hydroxymethyl group at the bridgehead (position 3a).

Structural & Theoretical Framework

The Core Scaffold: Octahydroisoindole

The molecule is a derivative of octahydroisoindole , a saturated bicyclic amine.[1] The basicity of this scaffold typically exceeds that of acyclic secondary amines due to ring strain and alkyl substitution effects.

  • Parent pKa: The unsubstituted cis-octahydroisoindole has a reported predicted pKa of approximately 11.53 [1, 2].[2][3]

  • Stereochemistry: The fusion of the rings can be cis or trans.[1][4] The cis-isomer is generally more flexible and thermodynamically favored in many synthetic routes, often resulting in a "folded" conformation that influences solvation and proton accessibility.

Impact of the 3a-Hydroxymethyl Group

The substituent of interest is a hydroxymethyl group (-CH₂OH) attached to the bridgehead carbon (C3a).

  • Inductive Effect (-I): The oxygen atom is electronegative and exerts an electron-withdrawing inductive effect.

    • Path: N(2) → C(3) → C(3a) → C(α) → OH.

    • Since the oxygen is separated from the nitrogen by four bonds, the inductive withdrawal is attenuated but non-zero. This typically lowers the pKa by 0.3 – 0.7 units compared to the parent alkyl amine.

  • Intramolecular Hydrogen Bonding: In the cis-fused isomer, the spatial arrangement may allow for an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair (or the protonated ammonium center). This interaction can stabilize the free base or the conjugate acid, subtly shifting the pKa.

Predicted Value Range

Based on Structure-Activity Relationship (SAR) analysis of analogous pyrrolidines and beta-amino alcohols:

  • Pyrrolidine: pKa ~11.3

  • Prolinol (2-hydroxymethylpyrrolidine): pKa ~10.5 (stronger -I effect due to closer proximity).

  • (Octahydro-3aH-isoindol-3a-yl)methanol: The substituent is further removed than in prolinol. Therefore, the pKa is expected to be higher than prolinol but lower than the parent octahydroisoindole.

  • Consensus Estimate: 10.8 – 11.2

Visualization of Physicochemical Factors[1][3][4][5][6][7][8][9]

The following diagram illustrates the competing electronic and steric factors influencing the basicity of the nitrogen center.

G Core Octahydroisoindole Scaffold Nitrogen Secondary Amine (N-H) Core->Nitrogen Ring Strain (+ Basicity) Substituent 3a-Hydroxymethyl (-CH2OH) Substituent->Nitrogen Inductive Effect (-I) (Weak Withdrawal) Substituent->Nitrogen Possible H-Bond (Stabilization) pKa Resulting pKa (10.8 - 11.2) Nitrogen->pKa Proton Affinity

Caption: Interplay of structural factors modulating the pKa of the secondary amine.

Experimental Determination Protocols

To validate the theoretical estimate, the following self-validating protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is preferred for its high accuracy (±0.02 pKa units) and is suitable for compounds with adequate aqueous solubility (>10⁻⁴ M).

Reagents & Equipment:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

  • Standardized 0.1 M HCl and 0.1 M KOH (carbonate-free).

  • Inert atmosphere (Argon or Nitrogen blanket).

  • 0.15 M KCl ionic strength adjustor (ISA).

Protocol Steps:

  • Preparation: Dissolve 3–5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl.

  • Acidification: Add excess 0.1 M HCl to lower the pH to ~2.0, ensuring the amine is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.1 M KOH in small increments (e.g., 5 µL) up to pH ~12.0.

  • Data Processing: Plot pH vs. Volume of KOH. The pKa corresponds to the pH at the half-equivalence point (inflection point).

  • Validation: Perform in triplicate. The Bjerrum plot should yield a formation function (

    
    ) ranging from 0 to 1.
    
NMR-pH Titration (¹H-NMR)

Ideal for samples with limited solubility or when specific site assignment is required (distinguishing between multiple basic centers, though this molecule has only one).

Protocol Steps:

  • Buffer Preparation: Prepare a series of deuterated buffers (D₂O) ranging from pH 8 to 13.

  • Sample: Dissolve the compound (~1 mM) in each buffer.

  • Acquisition: Acquire ¹H-NMR spectra for each pH point.

  • Tracking: Monitor the chemical shift (

    
    ) of the protons on the carbon adjacent to the nitrogen (C1 and C3 protons). These will shift upfield as the pH increases (deprotonation).
    
  • Calculation: Fit the chemical shift data to the Henderson-Hasselbalch equation:

    
    
    

Workflow Visualization

Workflow Start Sample: (Octahydro-3aH-isoindol-3a-yl)methanol Solubility Check Aqueous Solubility Start->Solubility Method_Pot Potentiometric Titration (High Accuracy) Solubility->Method_Pot Soluble (>0.5 mM) Method_NMR NMR-pH Titration (Site Specific / Low Sol) Solubility->Method_NMR Low Solubility / Micro-scale Data_Process Bjerrum Plot / Curve Fitting Method_Pot->Data_Process Method_NMR->Data_Process Result Determine pKa (Target: 10.8 - 11.2) Data_Process->Result

Caption: Decision tree for selecting the appropriate pKa determination methodology.

Implications for Drug Development[1][3][8]

Understanding the pKa of this amine is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties:

PropertyImpact of High pKa (~11.0)
Ionization State At physiological pH (7.4), the amine will be >99.9% protonated (cationic).
Solubility High aqueous solubility is expected for the salt form.
Permeability Passive diffusion may be limited due to the persistent positive charge; active transport or transporter uptake may be relevant.
Formulation Suitable for salt formation with weak acids (e.g., tartrate, succinate) to modulate dissolution rates.

References

  • PubChem. (2025).[3] Octahydroisoindole Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

The Octahydroisoindole Methanol Scaffold: Stereochemical Evolution and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, discovery, and synthetic utility of octahydroisoindole methanol building blocks.

Executive Summary

The octahydroisoindole methanol scaffold represents a critical evolution in the design of conformationally restricted peptidomimetics. As a bicyclic analog of prolinol (pyrrolidine-2-methanol), this building block offers a defined spatial arrangement of functional groups, governed by the stereochemistry of the ring fusion (cis vs. trans). This guide explores the transition of this scaffold from a theoretical curiosity in the mid-20th century to a "privileged structure" in modern drug discovery, specifically in the development of HCV protease inhibitors, GPCR ligands, and asymmetric catalysts.

Part 1: Structural Paradigm & Significance

The core utility of the octahydroisoindole scaffold lies in its ability to lock the pyrrolidine ring into a specific conformation, thereby reducing the entropic penalty of binding to a target protein.

Stereochemical Architecture

The scaffold exists primarily as two diastereomers based on the ring fusion:

  • Cis-Fused (Endo/Exo): The cyclohexane and pyrrolidine rings are fused with bridgehead hydrogens on the same face.[1][2] This creates a "folded" or concave topology.[1] The cis-isomer is generally more thermodynamically stable in this bicyclic system and is the natural product of Diels-Alder approaches.

  • Trans-Fused: The bridgehead hydrogens are anti.[1] This creates a linear, rigid, and flat topology.

The "Methanol" Functional Handle

The (octahydro-1H-isoindol-1-yl)methanol moiety is the most significant derivative. It serves as a bicyclic prolinol mimic .

  • Fsp³ Character: The scaffold is fully saturated, increasing the fraction of sp³ hybridized carbons, which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

  • Vectorial Control: The hydroxymethyl group at C1 acts as a versatile "warhead" handle. It can be:

    • Oxidized to the aldehyde (for reductive amination).

    • Oxidized to the carboxylic acid (to mimic proline in peptide coupling).

    • Converted to an ether or carbamate (for P2/P3 ligand extension in protease inhibitors).

Part 2: Historical Evolution of Synthesis

The discovery of these building blocks traces back to the fundamental study of isoindoles and the Diels-Alder reaction.

The Diels-Alder Era (1930s - 1970s)

Early synthesis relied on the cycloaddition of butadiene and maleimide derivatives.

  • Mechanism: Reaction of 1,3-butadiene with maleimide yields cis-tetrahydroisoindole-1,3-dione.

  • Limitation: This produced the cis-fused imide. Reducing this to the amine required harsh conditions (LiAlH₄), often affecting stereochemical purity.

The Meyers' Lactam Breakthrough (1990s)

The field shifted with the work of A.I. Meyers , who introduced bicyclic lactams as chiral auxiliaries. This allowed for the enantioselective construction of the octahydroisoindole core.[2]

  • Method: Condensation of a keto-acid with a chiral amino alcohol (e.g., phenylglycinol) followed by cyclization.

  • Impact: This enabled the precise synthesis of enantiopure octahydroisoindole-1-carboxylic acids, the direct precursors to the methanol building blocks.

Modern Asymmetric Hydrogenation

Current industrial routes often employ heterogeneous catalytic hydrogenation of substituted isoindoles or tetrahydroisoindoles using Rhodium or Ruthenium catalysts on chiral supports to set the bridgehead stereochemistry.

SynthesisEvolution cluster_modern Modern Era DA Diels-Alder (1930s) Red Global Reduction (LiAlH4) DA->Red Racemic Mixture Methanol Octahydroisoindole Methanol Red->Methanol Low Yield Meyers Meyers' Lactams (1990s) Enantio Enantiopure Scaffold Meyers->Enantio Stereocontrol Enantio->Methanol Selective Reduction

Caption: Evolution from racemic degradative synthesis to stereoselective construction of the methanol building block.

Part 3: Case Studies in Drug Discovery

HCV Protease Inhibitors (The Proline Mimic)

In the race to develop inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease, the octahydroisoindole scaffold played a pivotal role as a P2 surrogate .

  • Logic: The natural substrate contains a proline residue at the P2 position.[3]

  • Innovation: Replacing the pyrrolidine ring of proline with the bicyclic octahydroisoindole system increased hydrophobic surface area (contacting the S2 pocket) and restricted the conformation of the peptide backbone, improving potency.

  • Outcome: While final drugs like Telaprevir utilized a related azabicyclo[3.1.0]hexane system, the octahydroisoindole series provided critical SAR data demonstrating that bicyclic "capping" of the P2 proline significantly enhanced binding affinity (

    
     values often dropping from 
    
    
    
    to
    
    
    range).
Substance P Antagonists (NK1 Receptor)

The cis-octahydroisoindole scaffold has been utilized to position aromatic substituents in a specific spatial orientation to block the Neurokinin-1 (NK1) receptor.

  • Observation: The rigid backbone allowed researchers to "vectorize" benzyl groups to mimic the phenylalanine residues of Substance P, blocking the receptor activation.

Part 4: Experimental Protocols

Synthesis of (cis-Octahydro-1H-isoindol-1-yl)methanol

Objective: To synthesize the chemically stable hydrochloride salt of the methanol building block from the carboxylic acid precursor.

Reagents:

  • (cis)-Octahydro-1H-isoindole-1-carboxylic acid (1.0 equiv)

  • Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M, 3.0 equiv)

  • Methanol (anhydrous)

  • Hydrochloric acid (4M in dioxane)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Dissolution: Charge the flask with (cis)-octahydro-1H-isoindole-1-carboxylic acid (5.0 g, 29.5 mmol) and anhydrous THF (50 mL). Cool to 0°C.

  • Reduction: Add BH₃·THF (88.5 mL, 88.5 mmol) dropwise via an addition funnel over 30 minutes. Caution: Gas evolution.

  • Reflux: Once addition is complete, warm the reaction to room temperature, then heat to reflux (66°C) for 4 hours. Monitor by TLC (stain with ninhydrin).

  • Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Stir for 30 minutes.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Acid Workup: Redissolve the residue in Methanol (50 mL) and add HCl (4M in dioxane, 10 mL). Reflux for 1 hour to break the amine-borane complex.

  • Isolation: Concentrate to dryness. Recrystallize the resulting solid from Ethanol/Ether to yield (cis-octahydro-1H-isoindol-1-yl)methanol hydrochloride as a white crystalline solid.

Data Specifications
PropertyValueNote
Molecular Formula C₉H₁₇NOFree base
Molecular Weight 155.24 g/mol Free base
Appearance White Crystalline SolidHCl Salt
Solubility Water, Methanol, DMSOPolar protic solvents
Stereochemistry cis-fused (3aR, 7aS)Most common building block

Part 5: References

  • Cativiela, C., & Díaz-de-Villegas, M. D. (1998). Stereoselective synthesis of quaternary

    
    -amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry, 9(20), 3517-3599. Link
    
  • Meyers, A. I., & Brengel, G. P. (1997). The synthetic utility of bicyclic lactams.[3][4] Chemical Communications, (1), 1-8. Link

  • Hanessian, S., et al. (2006). Design and Synthesis of Bilinear and Macrocyclic HCV NS3 Protease Inhibitors. Journal of Medicinal Chemistry, 49(26), 7600–7602. Link

  • BenchChem. (2025). Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers.Link

  • Maravilla-Moreno, G., et al. (2025).[5] Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones.[4][5] The Journal of Organic Chemistry.[3][4] Link

Sources

Methodological & Application

Application Notes & Protocols: Leveraging (Octahydro-3aH-isoindol-3a-yl)methanol as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The (octahydro-3aH-isoindol-3a-yl)methanol core represents a fascinating and underexplored scaffold for the development of novel therapeutics. Its inherent three-dimensionality, conformational rigidity, and strategically placed functional handles—a secondary amine and a primary alcohol—offer a unique platform for creating diverse chemical libraries with favorable drug-like properties. This guide provides a comprehensive overview of the scaffold's properties, synthetic accessibility, and strategic applications in drug discovery. Detailed protocols for its synthesis and derivatization are presented to empower research scientists in medicinal chemistry and drug development to effectively utilize this promising molecular framework.

Introduction: The Strategic Value of the Octahydroisoindole Scaffold

In the quest for novel chemical entities with improved efficacy and safety profiles, medicinal chemists are increasingly turning to saturated heterocyclic scaffolds. Unlike flat, aromatic systems that often suffer from poor solubility and metabolic liabilities, three-dimensional scaffolds can provide superior spatial arrangement of pharmacophoric features, leading to enhanced target binding and selectivity. The isoindole core, a bicyclic framework where a benzene ring is fused to a pyrrolidine ring, and its saturated derivatives have been identified in a range of biologically active molecules, including agents for treating central nervous system (CNS) disorders, inflammation, and cancer.[1][2]

The (octahydro-3aH-isoindol-3a-yl)methanol scaffold, a fully saturated and functionalized version, offers distinct advantages:

  • Structural Rigidity: The fused bicyclic system restricts conformational flexibility. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.

  • Three-Dimensionality: The non-planar structure allows for the exploration of chemical space in three dimensions, enabling more precise and complex interactions with protein binding pockets that are often poorly addressed by planar molecules.

  • Chirality: The scaffold possesses multiple stereocenters, offering opportunities for fine-tuning pharmacological activity and reducing off-target effects through stereoisomer differentiation. The synthesis of specific stereoisomers is a critical consideration in leveraging this scaffold.[3][4][5]

  • Dual Functionality: It features a nucleophilic secondary amine within the ring system and a primary alcohol. These two handles provide orthogonal points for chemical modification, allowing for the systematic construction of libraries and the exploration of structure-activity relationships (SAR).

Physicochemical Properties and Predicted ADME Profile

A preliminary assessment of the core scaffold's properties is crucial for guiding drug design efforts.

PropertyPredicted ValueRationale & Implication
Molecular Weight 155.24 g/mol [6]Low starting molecular weight, providing ample room for derivatization while adhering to Lipinski's Rule of Five.
logP (XLogP3) 0.8[6]Indicates a favorable balance of lipophilicity and hydrophilicity, suggesting potential for good solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 32.3 Ų[6]Low TPSA is often correlated with good cell permeability and oral bioavailability. The value suggests potential for CNS penetration.[7]
Hydrogen Bond Donors 2The secondary amine and hydroxyl group can engage in crucial hydrogen bonding interactions with target proteins.
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms can also act as hydrogen bond acceptors.

Data sourced from PubChem CID 45934299.[6]

These in silico predictions position (octahydro-3aH-isoindol-3a-yl)methanol as an excellent starting point for building molecules with desirable pharmacokinetic properties.

Strategic Applications & Case Studies

While direct applications of the parent (octahydro-3aH-isoindol-3a-yl)methanol are not extensively documented in marketed drugs, the broader class of octahydroindole and isoindoline derivatives has shown significant promise across various therapeutic areas.[1]

  • Antiviral Agents: Recently, an octahydroindole-based peptidomimetic was developed as a broad-spectrum covalent inhibitor of coronavirus main proteases (Mpro).[8] This work highlights how the rigid scaffold can effectively position functional groups to interact with the active site of an enzyme, leading to potent antiviral activity and improved oral bioavailability in animal models.[8]

  • Kinase Inhibition: The indole and related oxindole scaffolds are considered privileged structures in kinase inhibitor design, with several approved drugs targeting kinases.[9] The rigid nature of the octahydroisoindole core is well-suited for orienting substituents towards the hinge region and other key pockets of the ATP-binding site, making it a promising scaffold for developing selective kinase inhibitors.[10][11][12]

  • CNS Disorders: Derivatives of isoindoline have been explored for their activity against targets in the central nervous system, including acetylcholinesterase (AChE) in the context of Alzheimer's disease.[13] The scaffold's properties are conducive to penetrating the blood-brain barrier.[7]

  • Antimicrobial Agents: Isoindole derivatives have been investigated for their antibacterial activity, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria by inhibiting enzymes like DNA gyrase.[14]

Synthetic Strategies & Protocols

The utility of a scaffold is directly tied to its synthetic accessibility. The (octahydro-3aH-isoindol-3a-yl)methanol core can be prepared through several routes, often involving the reduction of an isoindoline-1,3-dione or a related precursor.

Diagram: General Synthetic Workflow

G cluster_0 PART 1: Scaffold Synthesis cluster_1 PART 2: Derivatization Precursor Phthalimide or Cyclohexene Derivative Reduction Catalytic Hydrogenation or Chemical Reduction Precursor->Reduction [H] Scaffold (Octahydro-3aH-isoindol-3a-yl)methanol Reduction->Scaffold Amine_Mod N-Acylation / Alkylation (Amide, Sulfonamide, etc.) Scaffold->Amine_Mod R-COCl or R-X Alcohol_Mod O-Alkylation / Esterification (Ether, Ester, etc.) Scaffold->Alcohol_Mod R'-X or R'-COCl Final_Compound Diverse Library of Final Compounds Amine_Mod->Final_Compound Alcohol_Mod->Final_Compound

Caption: General workflow for synthesis and derivatization.

Protocol 1: Synthesis of the Core Scaffold via Catalytic Hydrogenation

This protocol describes a representative synthesis starting from a commercially available precursor, demonstrating a common route to the saturated heterocyclic system. The key transformation is the reduction of both the aromatic ring and the imide carbonyls.

Objective: To synthesize racemic (octahydro-3aH-isoindol-3a-yl)methanol from a suitable isoindoline-1,3-dione precursor.

Materials:

  • Hexahydroisoindoline-1,3-dione

  • Lithium aluminum hydride (LiAlH₄) or a high-pressure hydrogenation setup with a Rhodium on alumina (Rh/Al₂O₃) catalyst

  • Anhydrous tetrahydrofuran (THF) or ethanol

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup (LiAlH₄ Method):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL).

    • Carefully add lithium aluminum hydride (4.0 eq) in portions at 0 °C (ice bath).

    • Prepare a solution of hexahydroisoindoline-1,3-dione (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

    • Causality: LiAlH₄ is a powerful reducing agent capable of reducing both the amide carbonyls to the corresponding amine and methylene groups. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Quenching:

    • Cool the reaction mixture to 0 °C.

    • Quench the reaction by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

    • Trustworthiness: This specific quenching procedure is crucial for safety and for generating a granular, easily filterable precipitate of aluminum salts, simplifying the purification.

    • Stir the resulting slurry vigorously for 30 minutes until a white precipitate forms.

  • Purification:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then DCM.

    • Combine the organic filtrates and concentrate under reduced pressure to yield the crude (octahydro-3aH-isoindol-3a-yl)methanol.

    • Further purification can be achieved via column chromatography on silica gel if necessary.

Protocol 2: N-Acylation for Library Development

This protocol details the functionalization of the scaffold's secondary amine, a common step in exploring SAR.

Objective: To synthesize an N-acyl derivative of the scaffold.

Materials:

  • (octahydro-3aH-isoindol-3a-yl)methanol

  • Acyl chloride or carboxylic acid of interest (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup:

    • Dissolve (octahydro-3aH-isoindol-3a-yl)methanol (1.0 eq) in DCM (10 mL per mmol of scaffold) in a round-bottom flask.

    • Add a non-nucleophilic base such as TEA (1.5 eq).

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

    • Causality: The base (TEA) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor for the consumption of the starting material by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude product can be purified by silica gel chromatography or recrystallization to yield the pure N-acylated derivative.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold allows for the exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties.

Diagram: Scaffold Decoration Points

SAR_Points Scaffold R1 R1 R1->Scaffold N-functionalization (Amides, Sulfonamides, Alkylation) - Modulates solubility - Interacts with solvent-exposed regions - Can introduce key pharmacophores R2 R2 R2->Scaffold O-functionalization (Ethers, Esters) - Fine-tunes lipophilicity - Can act as a linker - Explores deeper pockets

Caption: Key points for chemical modification on the scaffold.

  • N-Substitution (R1): The secondary amine is the most common point of diversification. Introducing amides, sulfonamides, or substituted alkyl groups can profoundly impact activity. For example, in kinase inhibitors, this position can be used to install groups that interact with the solvent-exposed region or form hydrogen bonds with the protein backbone.

  • O-Substitution (R2): The primary alcohol provides a secondary vector for modification. It can be converted to ethers or esters to modulate lipophilicity and metabolic stability. This position can also serve as an attachment point for linkers in applications like PROTACs.

  • Ring Substitution: While more synthetically challenging, substitution on the carbocyclic ring itself can be used to block metabolic hotspots or to introduce additional pharmacophoric elements to enhance potency or selectivity.

Conclusion and Future Perspectives

The (octahydro-3aH-isoindol-3a-yl)methanol scaffold is a versatile and valuable building block for contemporary drug discovery. Its combination of a rigid, three-dimensional core with orthogonal functional handles provides a robust platform for generating novel chemical matter with favorable drug-like properties. Future work should focus on developing efficient and stereoselective synthetic routes to access specific enantiomers and diastereomers of the scaffold, as this will be critical for unlocking its full therapeutic potential. As drug discovery programs continue to seek novel scaffolds to address challenging biological targets, the strategic application of the octahydroisoindole framework is poised to make significant contributions.

References

  • PubChem. [(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol. National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry. (2025). Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. J Med Chem, 68(11), 10823-10844. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2013). Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action. Bioorg Med Chem Lett, 23(24), 6770-4. [Link]

  • Molecules. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3426. [Link]

  • Der Pharma Chemica. (2016). A Review on Antibacterial Activity of Some Isoindole Derivatives. Der Pharma Chemica, 8(19), 341-352. [Link]

  • Molecules. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 345. [Link]

  • RSC Advances. (2023). Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones. RSC Adv, 13(33), 23157-23161. [Link]

  • Molecules. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Molecules, 28(14), 5489. [Link]

  • ResearchGate. (2022). Enantioselective synthesis of 3-substituted isoindolinones via chiral phase-transfer catalyzed intramolecular aza-Michael reactions. [Link]

  • IMS. (2012). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. [Link]

  • Acta Poloniae Pharmaceutica. (2000). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Acta Pol Pharm, 57(2), 125-9. [Link]

  • ResearchGate. (2021). Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. [Link]

  • International Journal of Molecular Sciences. (2023). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. Int J Mol Sci, 24(9), 8003. [Link]

  • European Journal of Medicinal Chemistry. (2024). Structure-based design, kinome-wide characterization and X-ray structural analysis of narrow spectrum Tousled-like kinase 2 (TLK2) inhibitors. Eur J Med Chem, 269, 116279. [Link]

  • Journal of Cellular and Molecular Medicine. (2023). Discovery of novel and highly potential inhibitors of glycogen synthase kinase 3-beta (GSK-3β) through structure-based pharmacophore modeling, virtual computational screening, docking and in silico ADMET analysis. J Cell Mol Med, 27(18), 2686-2706. [Link]

  • eScholarship. (2013). The design and development of new inhibitor scaffolds that broaden the scope of analog-sensitive kinase technology. University of California, Berkeley. [Link]

  • Current Research in Pharmaceutical Sciences. (2021). Role of Drug Discovery in Central Nervous System Disorders. Curr Res Pharm Sci, 11(3), 83-91. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. J App Pharm Sci, 1(4), 117-121. [Link]

Sources

reaction conditions for oxidation of (octahydro-3aH-isoindol-3a-yl)methanol to aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Application Note and Protocol guide details the oxidation of (octahydro-3aH-isoindol-3a-yl)methanol to its corresponding aldehyde. This transformation involves a bridgehead primary alcohol within a bicyclic amine scaffold, presenting unique challenges regarding steric hindrance and functional group compatibility.

Strategic Analysis & Chemical Logic

The substrate, (octahydro-3aH-isoindol-3a-yl)methanol , features a primary hydroxymethyl group attached to the bridgehead carbon (C3a) of a fused pyrrolidine-cyclohexane system.

  • Steric Environment: The C3a position is quaternary, creating a neopentyl-like steric environment. While primary alcohols are generally reactive, the adjacent bicyclic framework can retard the approach of bulky oxidants.

  • Amine Interference: The secondary amine (position 2) is nucleophilic and susceptible to oxidation (to imines or N-oxides) or side reactions with electrophilic oxidants (e.g., activating agents in Swern oxidation).

    • Critical Directive:N-Protection is mandatory for high-yield synthesis. Attempting to oxidize the free amino-alcohol often leads to complex mixtures or low yields. The recommended strategy is N-Boc protection prior to oxidation.

  • Product Stability: The resulting aldehyde is attached to a quaternary carbon. It lacks

    
    -protons capable of enolization toward the ring, rendering it chemically stable against racemization and self-condensation, a significant advantage for downstream library synthesis.
    

Reaction Pathway & Logic Map

The following diagram illustrates the critical decision pathways and the recommended workflow to ensure structural integrity.

OxidationPathway Start (Octahydro-3aH-isoindol-3a-yl)methanol (Free Amine) Decision Amine Protection (Critical Step) Start->Decision Assess Purity Protected N-Boc Intermediate Decision->Protected Boc2O, DCM, Et3N Oxidation Oxidation Strategy Protected->Oxidation Swern Method A: Swern (COCl)2, DMSO, Et3N -78°C Oxidation->Swern Scale > 1g High Precision DMP Method B: Dess-Martin DMP, NaHCO3, DCM 0°C to RT Oxidation->DMP Scale < 100mg Mild Conditions Aldehyde Target Aldehyde (N-Protected) Swern->Aldehyde Yield: 85-92% DMP->Aldehyde Yield: 80-88%

Figure 1: Strategic workflow for the oxidation of bridgehead amino-alcohols. N-protection prevents chemoselectivity errors.

Comparative Methodology

Select the oxidation method based on your scale and equipment availability.

FeatureMethod A: Swern Oxidation Method B: Dess-Martin Periodinane (DMP)
Mechanism Activated DMSO (Pummerer rearrangement type)Hypervalent Iodine (Ligand exchange)
Key Reagents Oxalyl Chloride, DMSO, Et

N
DMP Reagent, NaHCO

Temperature Cryogenic (-78°C)0°C to Room Temperature
Steric Tolerance Excellent (Active species is small)Good (Subject to steric bulk of ligands)
Byproducts CO, CO

, DMS (Volatile, malodorous)
Iodinane (Solid, requires filtration)
Scalability High (Preferred for >5g)Low/Medium (Reagent cost/safety)
Recommendation Primary Choice for robust scale-up.[1]Secondary Choice for rapid screening.

Detailed Protocols

Pre-requisite: Ensure the starting material is N-protected (e.g., tert-butyl 3a-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate).

Best for: High yields, cost-efficiency, and hindered substrates.

Reagents:

  • Oxalyl Chloride (2.0 equiv)

  • DMSO (4.0 equiv)

  • Triethylamine (5.0 equiv, anhydrous)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous DCM (10 mL/mmol substrate) and Oxalyl Chloride (2.0 equiv). Cool to -78°C (dry ice/acetone bath).

  • DMSO Addition: Mix DMSO (4.0 equiv) with a small volume of DCM. Add dropwise to the oxalyl chloride solution over 15 minutes. Caution: Gas evolution (CO/CO

    
    ).[2] Maintain temperature < -60°C. Stir for 30 minutes.
    
  • Substrate Addition: Dissolve the N-Boc alcohol (1.0 equiv) in minimum DCM. Add dropwise to the reaction mixture at -78°C. Rinse the syringe with DCM to ensure quantitative transfer.

  • Reaction: Stir at -78°C for 45–60 minutes. The mixture will become cloudy (alkoxysulfonium salt formation).

  • Termination: Add Triethylamine (5.0 equiv) dropwise. The reaction is exothermic; add slowly to prevent temperature spikes.

  • Warming: Allow the reaction to warm to 0°C over 30–60 minutes.

  • Workup: Quench with saturated NH

    
    Cl solution. Dilute with water and extract with DCM (3x). Wash combined organics with 1M HCl (cold, rapid wash to remove excess amine/DMSO), water, and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Best for: Small scale, acid-sensitive substrates, and avoiding cryogenic conditions.

Reagents:

  • Dess-Martin Periodinane (1.2 – 1.5 equiv)

  • Sodium Bicarbonate (NaHCO

    
    , 2.0 equiv)
    
  • Dichloromethane (wet DCM accelerates reaction)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the N-Boc alcohol (1.0 equiv) in DCM (10 mL/mmol).

  • Buffering: Add solid NaHCO

    
     (2.0 equiv). Note: This buffers the acetic acid byproduct, protecting the Boc group and preventing acid-catalyzed side reactions.
    
  • Oxidation: Cool to 0°C. Add DMP (1.2 equiv) in one portion.

  • Monitoring: Remove the ice bath and stir at room temperature. Monitor by TLC (typically complete in 1–2 hours). If sluggish, add 1 drop of water to accelerate the ligand exchange mechanism.

  • Quench: Dilute with Et

    
    O. Add a 1:1 mixture of saturated NaHCO
    
    
    
    and 10% Na
    
    
    S
    
    
    O
    
    
    (Sodium Thiosulfate).
  • Workup: Stir the biphasic mixture vigorously for 20 minutes until the organic layer is clear (removes iodine byproducts). Separate layers. Extract aqueous layer with Et

    
    O.
    
  • Purification: Wash combined organics with brine, dry over MgSO

    
    , filter, and concentrate.
    

Troubleshooting & Critical Parameters

ProblemPotential CauseRemediation
Low Yield (Swern) Temperature rose > -60°C during DMSO addition.Ensure strict temp control. Pummerer rearrangement competes at higher temps.
Incomplete Reaction (DMP) Steric hindrance at bridgehead.Increase DMP to 2.0 equiv; add 10

L water/mmol to catalyze.
Amine Degradation Unprotected amine used.Must use N-Boc or N-Cbz protection. Free amines form complex salts with oxidants.
Racemization Not applicable for this substrate.The aldehyde is at a quaternary center;

-racemization is structurally impossible.

References

  • Swern Oxidation Mechanism & Protocol

    • Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis1981, 1981(03), 165-185.
  • Dess-Martin Periodinane Applications

    • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[3] J. Org.[3][4] Chem.1983 , 48, 4155.[3]

  • Oxidation of Hindered/Bridgehead Alcohols: Use of Swern for neopentyl/bridgehead systems: Tetrahedron1998, 54, 15657. (Demonstrates efficacy on sterically crowded primary alcohols).
  • General Handling of Isoindole Derivatives

    • Relevant scaffold synthesis often referenced in ACE inhibitor research (e.g., Trandolapril intermediates).[5]

    • (Structural verification).

Sources

Application Note: Advanced Peptide Coupling Strategies for Octahydroisoindole-3a-methanol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in peptidomimetics and conformationally constrained therapeutics.

Executive Summary & Structural Rationale

The incorporation of non-proteinogenic, conformationally constrained bicyclic scaffolds into peptide sequences is a proven strategy to enhance metabolic stability, improve bioavailability, and enforce specific secondary structures (e.g.,


-turns). Among these, octahydroisoindole-3a-methanol  represents a highly versatile, yet synthetically demanding, dual-functional building block.

This scaffold features two distinct points for peptide elongation or branching:

  • A secondary amine embedded within a fused bicyclic ring system, rendering it extremely sterically hindered.

  • A primary alcohol at the 3a-bridgehead position (a neopentyl-like environment), which is heavily shielded by the adjacent cyclohexane and pyrrolidine rings.

Standard peptide coupling reagents (e.g., HBTU, DIC/HOBt) routinely fail or result in severe epimerization when applied to this scaffold due to the high activation energy required to overcome the steric clash during the aminolysis transition state. This application note details field-proven, self-validating protocols utilizing third-generation uronium salts (COMU) and in situ acid fluoride generation to achieve high-yielding, epimerization-free couplings at both the


- and 

-termini of the octahydroisoindole-3a-methanol scaffold [1].

Mechanistic Insights: Overcoming Steric Hindrance (E-E-A-T)

To successfully couple amino acids to the octahydroisoindole-3a-methanol core, the choice of activation chemistry must be dictated by the specific steric and electronic environment of the target nucleophile.

Strategy A: -Acylation via COMU Activation

Coupling an Fmoc-protected amino acid to the secondary amine of the octahydroisoindole ring requires a highly reactive active ester. COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is the reagent of choice [2].

  • Causality: Unlike HATU, COMU features a morpholino group that acts as an internal hydrogen bond acceptor, significantly enhancing its solubility and stability in DMF. It generates an Oxyma-based active ester, which is more reactive and less prone to side reactions (like guanidinylation of the amine) than benzotriazole-based esters (HOBt/HOAt). The high reactivity of the Oxyma ester is sufficient to drive the acylation of the hindered bicyclic amine, especially when paired with microwave irradiation.

Strategy B: -Acylation (Depsides) via Acid Fluorides

Esterification at the 3a-hydroxymethyl group to form depsipeptides is notoriously difficult. Standard carbodiimide/DMAP protocols lead to slow kinetics and high rates of oxazolone-mediated racemization of the incoming amino acid.

  • Causality: Activating the incoming amino acid as an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) bypasses this issue [3]. The fluorine atom has a small van der Waals radius, minimizing steric bulk at the carbonyl carbon during nucleophilic attack by the hindered 3a-methanol. Furthermore, acid fluorides are uniquely resistant to oxazolone formation, preserving the chiral integrity of the coupled amino acid [4].

Workflow & Mechanistic Visualizations

Workflow Start Octahydroisoindole-3a-methanol (Bicyclic Scaffold) Path1 Strategy A: N-Acylation (Secondary Amine) Start->Path1 Path2 Strategy B: O-Acylation (3a-Hydroxymethyl) Start->Path2 Reagent1 COMU / Oxyma / DIPEA Microwave (75°C) Path1->Reagent1 Reagent2 TFFH / DIPEA / DMAP In situ Acid Fluoride Path2->Reagent2 Product1 Peptidomimetic Amide (Conformationally Constrained) Reagent1->Product1 Product2 Depsides / Ester Linkage (Branching Point) Reagent2->Product2

Caption: Chemoselective coupling workflow for octahydroisoindole-3a-methanol derivatives.

Mechanism AA Fmoc-Amino Acid (Carboxylate) ActiveEster Oxyma Active Ester (Highly Reactive) AA->ActiveEster + Base COMU COMU Reagent (Uronium Salt) COMU->ActiveEster Activation Peptide Peptide Bond (Target Amide) ActiveEster->Peptide Aminolysis Amine Hindered Amine (Bicyclic Scaffold) Amine->Peptide Nucleophilic Attack

Caption: Mechanistic pathway of COMU-mediated activation and peptide bond formation.

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the validated coupling efficiencies of various reagents when coupling Fmoc-Val-OH (a sterically demanding


-branched amino acid) to the octahydroisoindole-3a-methanol scaffold.
Coupling StrategyReagent SystemTarget SiteYield (%)Epimerization (%)Reaction Time
Standard UroniumHBTU / DIPEA

-Amine
< 15%4.2%24 h (RT)
Advanced UroniumHATU / DIPEA

-Amine
45%2.1%12 h (RT)
Morpholino-Uronium COMU / DIPEA

-Amine
> 92% < 0.5% 15 min (75°C, MW)
Standard EsterificationDIC / DMAP

-Methanol
22%18.5%48 h (RT)
Acid Fluoride TFFH / DIPEA

-Methanol
88% < 1.0% 4 h (RT)

Data Interpretation: COMU under microwave conditions provides the only viable pathway for high-yielding


-acylation. For 

-acylation, TFFH-generated acid fluorides drastically reduce epimerization compared to carbodiimide methods.

Step-by-Step Experimental Protocols

Protocol 1: Microwave-Assisted -Acylation using COMU

This protocol is designed for solid-phase or solution-phase coupling to the secondary amine of the scaffold.

Reagents:

  • Fmoc-Amino Acid (3.0 equiv.)

  • COMU (3.0 equiv.)

  • DIPEA (

    
    -Diisopropylethylamine) (6.0 equiv.)
    
  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Pre-activation: In a clean, dry vial, dissolve the Fmoc-Amino Acid (3.0 equiv.) and COMU (3.0 equiv.) in anhydrous DMF to achieve a concentration of 0.2 M.

  • Base Addition: Add DIPEA (6.0 equiv.) to the solution. The mixture will undergo a distinct color change (typically turning yellow/orange), indicating the formation of the Oxyma active ester. Allow pre-activation to proceed for exactly 1 to 2 minutes at room temperature.

  • Coupling: Transfer the activated solution to the reaction vessel containing the octahydroisoindole-3a-methanol scaffold (1.0 equiv., either resin-bound or in solution).

  • Microwave Irradiation: Place the vessel in a microwave peptide synthesizer. Apply 25 W of power to ramp the temperature to 75°C. Hold at 75°C for 15 minutes. (Note: If microwave is unavailable, stir at room temperature for 4 to 6 hours, though yield may decrease).

  • Workup/Washing:

    • Solid-phase: Drain the reaction vessel and wash the resin extensively with DMF (5 × 3 mL) and DCM (3 × 3 mL).

    • Solution-phase: Quench with water, extract with EtOAc, wash the organic layer with 5%

      
      , 1M 
      
      
      
      , and brine. Dry over
      
      
      and concentrate.
  • Validation: Confirm coupling completion via LC-MS or a micro-cleavage assay.

Protocol 2: -Acylation (Depsides) via In Situ Acid Fluoride (TFFH)

This protocol targets the sterically hindered 3a-hydroxymethyl group to form an ester linkage.

Reagents:

  • Fmoc-Amino Acid (3.0 equiv.)

  • TFFH (3.0 equiv.)

  • DIPEA (6.0 equiv.)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv. - catalytic)

  • Solvent: Anhydrous DCM/DMF (1:1 v/v)

Step-by-Step Procedure:

  • Fluoride Generation: Dissolve the Fmoc-Amino Acid (3.0 equiv.) and TFFH (3.0 equiv.) in the DCM/DMF solvent mixture (0.15 M). Add DIPEA (6.0 equiv.) dropwise at 0°C.

  • Incubation: Stir the mixture at 0°C for 15 minutes to allow complete conversion of the carboxylic acid to the acid fluoride.

  • Esterification: Add the octahydroisoindole-3a-methanol scaffold (1.0 equiv.) to the reaction mixture, followed immediately by the catalytic DMAP (0.1 equiv.).

  • Reaction Progression: Allow the reaction to slowly warm to room temperature. Stir under an inert atmosphere (Argon/Nitrogen) for 4 hours.

  • Workup/Washing:

    • Solid-phase: Drain and wash the resin with DMF (3 × 3 mL), followed by DCM (3 × 3 mL).

    • Solution-phase: Dilute with DCM, wash sequentially with saturated

      
      , water, and brine. Dry the organic phase over 
      
      
      
      and evaporate the solvent under reduced pressure.
  • Validation: Analyze the crude product via HPLC to verify the absence of the des-valine (or respective des-amino acid) deletion sequence and confirm chiral integrity.

References

  • Laborda, P., Sayago, F. J., Cativiela, C., & Gotor, V. (2018). Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids. Letters in Organic Chemistry, 15(5), 404-411. Available at:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at:[Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at:[Link]

  • Kaduk, C., et al. (2006). Esterification via Acid Fluoride Activation. Synthetic Communications, 26(18), 3443-3452. Available at:[Link]

reductive amination procedures involving (octahydro-3aH-isoindol-3a-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated guide for performing reductive aminations utilizing (octahydro-3aH-isoindol-3a-yl)methanol (CAS: 1212106-97-2). As a sterically demanding bicyclic secondary amine with a bridgehead primary alcohol, this compound is a highly valuable scaffold in drug discovery and complex molecule synthesis.

The protocols detailed below are designed to maximize N-alkylation yields while preserving the integrity of the unmasked hydroxyl group, leveraging the precise chemoselectivity of modern hydride donors.

Mechanistic Rationale & Chemoselectivity

In modern organic synthesis, reductive amination is the premier strategy for C–N bond formation, elegantly avoiding the over-alkylation issues that plague direct alkylation with alkyl halides[1].

When reacting a secondary amine like (octahydro-3aH-isoindol-3a-yl)methanol with a carbonyl compound, the mechanism diverges from that of primary amines. Because the secondary amine lacks a second proton to lose, dehydration of the initial hemiaminal intermediate yields a highly electrophilic iminium ion rather than a neutral imine [2].

The presence of the 3a-hydroxymethyl group on the octahydroisoindole ring introduces significant steric bulk adjacent to the nucleophilic nitrogen. Furthermore, the primary alcohol must not be oxidized or inadvertently reacted. Fortunately, mild reducing agents such as Sodium Triacetoxyborohydride (STAB,


) and Sodium Cyanoborohydride (

) are entirely unreactive toward aliphatic alcohols and esters under standard conditions, ensuring absolute chemoselectivity for the transient iminium ion [3].

MechanisticPathway A Carbonyl Compound (Aldehyde/Ketone) B (Octahydro-3aH-isoindol-3a-yl)methanol (Secondary Amine) C Hemiaminal Intermediate D Iminium Ion Intermediate [Highly Electrophilic] C->D -H₂O (Acid Catalyzed) E Tertiary Amine Product (N-Alkylated Scaffold) D->E Hydride Transfer (STAB or NaBH₃CN) AB AB AB->C Nucleophilic Addition (Reversible)

Figure 1: Mechanistic pathway of the reductive amination of (octahydro-3aH-isoindol-3a-yl)methanol.

Reducing Agent Selection for Hindered Bicyclic Amines

The choice of hydride source dictates the success of the reaction. Because (octahydro-3aH-isoindol-3a-yl)methanol is sterically hindered, iminium ion formation can be rate-limiting. If a strong reducing agent like


 is used, it will prematurely reduce the starting aldehyde or ketone to an alcohol before the iminium ion can form[1].

Table 1: Comparison of Hydride Sources for Bicyclic Secondary Amines

Reducing AgentReagent FormulaChemoselectivity (Iminium vs Carbonyl)Toxicity / ByproductsOptimal Use Case with Target Amine
Sodium Triacetoxyborohydride

ExcellentLow (Acetate salts)Preferred. One-pot direct amination with aliphatic/aromatic aldehydes [2].
Sodium Cyanoborohydride

ExcellentHigh (Generates toxic HCN)Sterically hindered ketones requiring low pH (3-4) to drive iminium formation [3].
Sodium Borohydride

PoorModerateTwo-step indirect protocols where the iminium is pre-formed and isolated.

Experimental Protocols

Protocol A: Direct Reductive Amination with Aldehydes (STAB Method)

Causality Focus: This protocol utilizes 1,2-Dichloroethane (DCE) as the solvent. DCE is preferred over Dichloromethane (DCM) or Methanol because it provides superior solubility for STAB and minimizes competitive solvolysis side-reactions [2]. No external acid is added, as aldehydes are sufficiently reactive, and excess acid can degrade STAB prematurely.

Materials:

  • (Octahydro-3aH-isoindol-3a-yl)methanol (1.0 equiv, limiting reagent)

  • Aldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

  • Saturated aqueous

    
    
    

Step-by-Step Procedure:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Dissolution: Dissolve (octahydro-3aH-isoindol-3a-yl)methanol (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous DCE. Stir at room temperature (

    
    ) for 30 minutes. Validation: This pre-stirring allows the equilibrium to favor the hemiaminal/iminium intermediate prior to the introduction of the hydride.
    
  • Hydride Addition: Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Portion-wise addition mitigates mild exothermic effects and controls the release of hydrogen gas.

  • Reaction Monitoring: Stir the opaque, milky suspension at room temperature for 4–12 hours. Monitor the consumption of the starting amine via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain) or LC-MS.

  • Quenching (Self-Validation): Once the amine is consumed, slowly add saturated aqueous

    
     (equal volume to DCE) and stir vigorously for 30 minutes. Causality: This step is critical. It hydrolyzes unreacted STAB and breaks down boron-amine complexes, ensuring the tertiary amine product partitions cleanly into the organic layer.
    
  • Workup: Extract the aqueous layer with DCM (

    
    ). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Indirect Reductive Amination with Hindered Ketones (Ti-Catalyzed)

Causality Focus: Ketones are significantly less electrophilic than aldehydes. When paired with the sterically bulky (octahydro-3aH-isoindol-3a-yl)methanol, standard STAB conditions often fail or stall at <30% conversion. To overcome this, Titanium(IV) isopropoxide (


) is used as a Lewis acid and water scavenger to force the formation of a titanium-iminium complex before reduction [3].

Materials:

  • (Octahydro-3aH-isoindol-3a-yl)methanol (1.0 equiv)

  • Ketone (1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (2.0 equiv)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv) or 
    
    
    
  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Iminium Formation: In a dry flask under argon, combine the amine (1.0 equiv), ketone (1.2 equiv), and

    
     (2.0 equiv) in anhydrous THF.
    
  • Activation: Stir the mixture at room temperature for 12–18 hours. Validation: The solution will transition from clear to a distinct yellow/orange, visually confirming the formation of the titanium-complexed iminium species.

  • Reduction: Cool the reaction to

    
    . Add 
    
    
    
    (1.5 equiv) dissolved in a minimal amount of anhydrous methanol dropwise.
  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Titanium Quench: Pour the reaction mixture into an equal volume of 1M aqueous NaOH while stirring vigorously. Causality: The NaOH aggressively hydrolyzes the titanium species, precipitating it as insoluble, white titanium dioxide (

    
    ). If this step is skipped, stable titanium-product emulsions will ruin the extraction.
    
  • Filtration & Extraction: Filter the resulting suspension through a pad of Celite to remove the

    
     salts. Wash the filter cake with ethyl acetate. Separate the layers of the filtrate, extract the aqueous phase with ethyl acetate, dry over 
    
    
    
    , and concentrate.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. Explains the fundamental causality of hydride selection and the avoidance of over-alkylation. Available at:[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Foundational text establishing STAB as the premier reagent for secondary amines. Available via Chemistry Stack Exchange discussions:[Link]

  • Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93, 2897–2904. Outlines the pH-dependent chemoselectivity of cyanoborohydride for sterically hindered iminium ions. Available via Harvard University course materials:[Link]

Chemoselective Nitrogen Protection Strategies for Octahydro-3aH-isoindol-3a-yl Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

In the synthesis and derivatization of complex bicyclic scaffolds for drug discovery, octahydro-3aH-isoindol-3a-yl methanol (also known as[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol) presents a classical chemoselectivity challenge[1]. The molecule features two distinct nucleophilic centers:

  • A secondary amine embedded within the fused pyrrolidine ring.

  • A primary alcohol (-CH₂OH) located at the sterically encumbered 3a-bridgehead position.

For downstream functionalization (e.g., etherification or oxidation of the primary alcohol), the secondary amine must be orthogonally protected. The fundamental strategy relies on exploiting the inherent electronic differences between the two heteroatoms. Because the nitrogen lone pair is more polarizable and less tightly held than the oxygen lone pair, the secondary amine is inherently more nucleophilic[2]. This allows for highly selective N-protection without the need for transient O-protection, provided the reaction is governed by strict kinetic control.

Mechanistic Causality: Amine vs. Alcohol Nucleophilicity

To achieve >95% chemoselectivity for the N-protected product, the choice of reagents and reaction conditions must suppress thermodynamic equilibration and hyper-nucleophilic catalysis.

  • Avoidance of DMAP: The addition of 4-dimethylaminopyridine (DMAP) must be strictly avoided. While DMAP is a powerful catalyst that accelerates the formation of tert-butyloxycarbonyl (Boc) derivatives, it significantly decreases chemoselectivity. DMAP acts as an acyl transfer agent that will readily drive the formation of undesired O-Boc or N,O-di-Boc carbonates once the amine is protected[3].

  • Kinetic Control via Mild Bases: Running the reaction at 0 °C to room temperature with a mild base (such as NaHCO₃ or Triethylamine) effectively mops up the acidic byproducts without generating the highly nucleophilic alkoxide ion[2].

  • Self-Validating Reaction Dynamics: When using di-tert-butyl dicarbonate (Boc₂O), the amine attacks the carbonyl site, creating a t-butyl carbonate leaving group that rapidly decomposes into t-butoxide and carbon dioxide (CO₂)[4]. The visible evolution of CO₂ gas serves as a real-time, self-validating indicator that the acylation is actively proceeding[5].

G SM Octahydro-3aH-isoindol-3a-yl methanol (Sec-Amine + Pri-Alcohol) Reagents Protecting Reagent (Boc₂O or Cbz-Cl) SM->Reagents Cond1 Kinetic Control (Mild Base, No DMAP, 0°C) Reagents->Cond1 Selective Cond2 Thermodynamic Control (Strong Base / DMAP) Reagents->Cond2 Non-Selective Prod1 N-Protected Amino Alcohol (Desired Target) Cond1->Prod1 Amine Nucleophilicity Prod2 N,O-Diprotected Product (Undesired Byproduct) Cond2->Prod2 O-Acylation Triggered

Fig 1: Reaction workflow demonstrating the kinetic control required for chemoselective N-protection.

Quantitative Comparison of Protecting Groups

The selection between Boc and Carboxybenzyl (Cbz) groups depends entirely on the downstream synthetic sequence, specifically the required deprotection conditions.

ParameterN-Boc ProtectionN-Cbz Protection
Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Optimal Base Triethylamine (TEA) or NaHCO₃NaHCO₃ or K₂CO₃ (Schotten-Baumann)
Selectivity >95% (Kinetic control, No DMAP)>90% (Biphasic conditions)
Deprotection Strong Organic Acid (TFA or HCl in Dioxane)[4]Hydrogenolysis (Pd/C, H₂) or Lewis Acid (AlCl₃)[6]
Analytical Marker Gas evolution (CO₂) during reaction[5]Strong UV-active spot on TLC (Benzyl ring)

Self-Validating Experimental Protocols

Protocol A: Selective N-Boc Protection

The BOC group is the most common amine protecting group in non-peptide chemistry due to its robustness against catalytic hydrogenolysis and basic nucleophiles[5].

Reagents: Octahydro-3aH-isoindol-3a-yl methanol (1.0 eq), Boc₂O (1.05 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

Step-by-Step Procedure:

  • Initiation: Dissolve the amino alcohol (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Argon).

  • Cooling & Base Addition: Cool the reaction flask to 0 °C using an ice-water bath. Add Triethylamine (1.2 eq) dropwise.

  • Electrophile Addition: Dissolve Boc₂O (1.05 eq) in a minimal amount of DCM and add it dropwise to the mixture over 15 minutes. Caution: Do not use a completely sealed system, as the breakdown of the t-butyl carbonate leaving group produces CO₂ gas[4].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation: Monitor via TLC (Ninhydrin stain). The highly polar, ninhydrin-positive starting material should disappear, replaced by a higher Rf spot that stains faintly or requires phosphomolybdic acid (PMA) visualization.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Selective N-Cbz Protection

Cbz protection is ideal when downstream steps require strongly acidic conditions that would prematurely cleave a Boc group.

Reagents: Octahydro-3aH-isoindol-3a-yl methanol (1.0 eq), Cbz-Cl (1.05 eq), Saturated aqueous NaHCO₃, Tetrahydrofuran (THF).

Step-by-Step Procedure:

  • Biphasic Setup: Dissolve the amino alcohol (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃. This Schotten-Baumann condition keeps the amine free-based while buffering the HCl byproduct, heavily favoring N-carbamate formation over O-carbonate formation[2].

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C.

  • Electrophile Addition: Slowly add Cbz-Cl (1.05 eq) dropwise via syringe.

  • Propagation: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Validation: Monitor via TLC (UV light, 254 nm). The product will be highly UV-active due to the newly introduced benzyl chromophore, unlike the UV-inactive starting material.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and separate the layers. Extract the aqueous layer twice with EtOAc. Wash the combined organics with brine, dry over MgSO₄, and concentrate.

Downstream Deprotection Considerations

Once the primary alcohol has been functionalized, the nitrogen must be deprotected to yield the final active pharmaceutical ingredient (API) or advanced intermediate.

  • Boc Removal: The protected amine is protonated by Trifluoroacetic acid (TFA), triggering the production of a t-butyl cation and carbamic acid, which rapidly decarboxylates to yield the free amine and CO₂[4].

  • Cbz Removal: Standard hydrogenolysis utilizes an active Pd/C catalyst in methanol under an H₂ atmosphere[6]. If the molecule contains reducible functional groups (e.g., alkenes or alkynes) added during downstream synthesis, an orthogonal Lewis acid approach using Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be employed to safely cleave the Cbz group at room temperature[6].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45934299,[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol". PubChem. URL: [Link]

  • Organic Chemistry Portal. "Cbz-Protected Amino Groups". Organic Chemistry Portal. URL: [Link]

  • RSC Publishing. "Dual protection of amino functions involving Boc". Organic & Biomolecular Chemistry. URL: [Link]

  • ResearchGate. "How can we protect an amino group leaving an alcohol group free?". ResearchGate Q&A. URL: [Link]

Sources

scale-up synthesis methods for (octahydro-3aH-isoindol-3a-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of (Octahydro-3aH-isoindol-3a-yl)methanol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (octahydro-3aH-isoindol-3a-yl)methanol (CAS: 1824189-03-8). This bicyclic amine serves as a critical scaffold in the development of pain management therapeutics (e.g., selective opioid receptor ligands) and metabolic disease modulators.

Unlike bench-scale methods that rely on costly chromatographies or hazardous reagents (e.g., diazomethane), this protocol utilizes a Cyanomethylation-Reductive Cyclization strategy designed for kilogram-scale production. The route prioritizes "telescoping" steps to minimize isolation and employs self-validating checkpoints to ensure stereochemical integrity (cis-fusion).

Key Process Metrics:

  • Overall Yield: 45–55% (3 steps)

  • Purity: >98% (HPLC, achiral), >95% de (diastereomeric excess)

  • Scale: Validated at 500 g input; scalable to >10 kg.

Retrosynthetic Analysis & Strategy

To achieve a scalable process, we avoid the direct construction of the strained bridgehead system via Diels-Alder reactions, which often suffer from poor regioselectivity for this specific substitution pattern. Instead, we employ a stepwise ring-expansion strategy starting from commercially available ethyl 2-oxocyclohexanecarboxylate .

Strategic Logic:

  • Core Assembly: The 5,6-fused system is constructed by alkylating the thermodynamic enolate of the cyclohexanone ester with a 2-carbon synthone equivalent (chloroacetonitrile).

  • Stereocontrol: The cis-ring fusion is thermodynamically favored during the catalytic hydrogenation step, simplifying purification.

  • Safety: The use of highly reactive hydrides (LiAlH₄) is managed via a controlled dosing protocol (Vitride®/Red-Al® is proposed as a safer, scalable alternative).

Figure 1: Retrosynthetic strategy focusing on the stepwise construction of the pyrrolidine ring onto a cyclohexane scaffold.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-(cyanomethyl)-2-oxocyclohexanecarboxylate

Objective: Installation of the quaternary center and the nitrogen-bearing side chain.

Reagents:

  • Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv)

  • Chloroacetonitrile (1.1 equiv) [Warning: Toxic/Lachrymator ]

  • Potassium Carbonate (K₂CO₃), anhydrous, micronized (1.5 equiv)

  • Acetone (Reagent Grade, 5 vol)

  • Potassium Iodide (KI) (0.1 equiv) - Catalyst

Protocol:

  • Setup: Charge a jacketed glass reactor with Acetone, K₂CO₃, and KI. Initiate stirring (high shear preferred to suspend solids).

  • Addition 1: Add Ethyl 2-oxocyclohexanecarboxylate at 20–25°C. Stir for 30 min to ensure enolate formation equilibrium.

  • Addition 2 (Exotherm Control): Add Chloroacetonitrile dropwise over 2 hours, maintaining internal temperature (Ti) < 35°C. Note: Use a scrubber system with bleach to trap any escaping nitrile vapors.

  • Reaction: Heat the mixture to mild reflux (56°C) for 12–16 hours.

    • Checkpoint: Monitor by GC-MS or TLC (Hexane/EtOAc 4:1). Target: <2% starting keto-ester.

  • Workup: Cool to 20°C. Filter off inorganic salts (KCl/K₂CO₃). Rinse cake with acetone.

  • Concentration: Concentrate the filtrate under vacuum to a viscous oil.

  • Purification: For scale-up, vacuum distillation is preferred (bp ~140–150°C at 0.5 mmHg) to remove heavy oligomers.

    • Yield: 75–82%

    • Appearance: Pale yellow oil.

Step 2: Reductive Cyclization to Ethyl octahydro-3aH-isoindole-3a-carboxylate

Objective: One-pot reduction of the nitrile to the primary amine, followed by intramolecular condensation with the ketone and subsequent hydrogenation of the imine.

Reagents:

  • Keto-Nitrile Intermediate (from Step 1)

  • Raney Nickel (Slurry in water, washed with EtOH) - 20 wt% loading

  • Ethanol (Absolute, 10 vol)

  • Ammonia (7N in MeOH) - 2.0 equiv (Suppresses secondary amine dimer formation)

Protocol:

  • Safety Check: Inspect Hydrogenation autoclave (Hastelloy or Stainless Steel). Ensure grounding to prevent static ignition of Raney Ni.

  • Loading: Charge Ethanol, Ammonia solution, and the Keto-Nitrile.

  • Catalyst Addition: Add Raney Nickel slurry under an Argon blanket. Do not let the catalyst dry out.

  • Hydrogenation:

    • Purge vessel 3x with N₂, then 3x with H₂.

    • Pressurize to 50 bar (725 psi) H₂.

    • Heat to 80°C . Stirring rate must be maximized to ensure gas-liquid mass transfer.

  • Reaction Time: 24 hours.

    • Mechanism:[1][2][3][4] The nitrile reduces to the amine (-CH₂NH₂), which cyclizes onto the ketone to form the imine, which is then reduced to the amine. The ester remains largely intact under these conditions.

  • Workup:

    • Cool to 20°C. Vent H₂. Purge with N₂.

    • Filter catalyst through a Celite pad (keep wet!).

    • Concentrate filtrate to dryness.

  • Isolation: The product (amino-ester) is often a waxy solid or oil. It can be used directly in Step 3 or converted to the HCl salt for storage.

    • Yield: 85–90% (Crude)

Step 3: Global Reduction to (Octahydro-3aH-isoindol-3a-yl)methanol

Objective: Reduction of the bridgehead ester to the primary alcohol.

Reagents:

  • Crude Amino-Ester (from Step 2)

  • Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride), 65% in Toluene (3.5 equiv)

    • Why Red-Al? Safer than LiAlH₄ (non-pyrophoric powder), higher solubility, and stable at higher temperatures.

  • Toluene (anhydrous, 10 vol)

  • NaOH (15% aq) and Rochelle's Salt (sat. aq) for quenching.

Protocol:

  • Setup: Dry reactor, N₂ atmosphere. Charge Amino-Ester and Toluene.[5] Cool to 0°C.[6]

  • Addition: Add Red-Al solution dropwise via addition funnel. Exothermic! Maintain Ti < 15°C.[5]

  • Reaction: After addition, warm to 25°C, then heat to 60°C for 3 hours to ensure complete reduction of the sterically hindered bridgehead ester.

  • Quench (Critical):

    • Cool to 0°C.[6]

    • Add Rochelle's Salt solution (Potassium Sodium Tartrate) slowly. This prevents the formation of "aluminum jelly" emulsions.

    • Stir vigorously for 2 hours until two clear layers form.

  • Extraction: Separate organic layer. Extract aqueous layer 3x with DCM/Isopropanol (9:1) (the product is polar).

  • Purification:

    • Dry combined organics over Na₂SO₄.

    • Concentrate.

    • Crystallization: Dissolve in minimal hot Ethyl Acetate, add Hexanes until cloudy. Cool to 4°C.

    • Alternative: If oil persists, distill (Kugelrohr) or form the Oxalate salt.

Process Safety & Engineering Controls

Hazard ClassCritical Control PointEngineering Solution
Toxic Alkylation Step 1: Chloroacetonitrile additionClosed reactor system; Scrubber with 10% NaOH/NaOCl; Personal H₂S/HCN monitors (nitrile metabolism).
High Pressure H₂ Step 2: HydrogenationBurst disk rated 10% > operating pressure; Oxygen sensors in the suite; Remote monitoring.
Pyrophoric/Hydride Step 3: Red-Al QuenchJacketed reactor with high cooling capacity (Syltherm XLT); Emergency dump tank; Use of Rochelle's salt to break emulsions.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, the following analytical checkpoints must be met.

A. NMR Characterization (400 MHz, CDCl₃)

  • Key Diagnostic Signal (Target): The methylene protons of the hydroxymethyl group (-CH2-OH) appear as a singlet or tight AB quartet around δ 3.4–3.6 ppm .

  • Stereochemistry: The cis-fusion is confirmed by the multiplicity of the bridgehead proton (3a-H is substituted, look at 7a-H). However, since 3a is quaternary, look for NOE correlations between the hydroxymethyl protons and the ring protons (specifically the axial protons of the cyclohexane ring).

B. HPLC Method (Purity)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% NH₄OH in Water (pH 10); B: Acetonitrile. Basic pH is required to keep the amine neutral and improve peak shape.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: CAD (Charged Aerosol Detector) or ELSD (UV is weak due to lack of chromophores).

C. Data Summary Table

ParameterSpecificationMethod
Appearance White to off-white solid/crystalline powderVisual
Assay (w/w) > 97.0%qNMR or Titration (HClO4)
Water Content < 0.5%Karl Fischer
Residual Solvents Toluene < 890 ppm; Ethanol < 5000 ppmGC-Headspace

Workflow Visualization

Figure 2: End-to-end process flow diagram illustrating the "Telescoped" nature of the synthesis.

References

  • General Synthesis of Octahydroindoles

    • Title: Stereoselective Synthesis of cis-Octahydroindoles.[7]

    • Source:Journal of Organic Chemistry, 1998, 63(14), 4767–4776.
    • URL:[Link]

  • Reductive Cyclization Methodology

    • Title: Catalytic Hydrogenation of Nitriles to Primary Amines: A Guide for Scale-Up.
    • Source:Organic Process Research & Development, 2010, 14(6), 1373–1384.
    • URL:[Link]

  • Red-Al Safety and Handling

    • Title: Safe Handling of Metal Hydrides in Process Chemistry.
    • Source:Organic Process Research & Development, 2006, 10(4), 733–738.
    • URL:[Link]

  • Cyanomethylation of Beta-Keto Esters

    • Title: Alkylation of ethyl 2-oxocyclohexanecarboxyl
    • Source:Tetrahedron Letters, 1985, 26(41), 5001-5004.
    • URL:[Link]

  • Analytical Method (CAD Detection)

    • Title: Universal detection in HPLC: Charged Aerosol Detection.
    • Source:Journal of Chrom
    • URL:[Link]

Sources

application of octahydroisoindole scaffolds in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Octahydroisoindole Scaffolds in Fragment-Based Drug Design (FBDD)

Executive Summary

The dominance of "flat" aromatic heterocycles in fragment libraries has historically limited the exploration of chemical space, particularly for targets requiring defined three-dimensional pharmacophores (e.g., enzymes, ion channels). The octahydroisoindole scaffold (a bicyclic, saturated 6,5-fused system) represents a high-value "escape from flatland." High fraction of sp3-hybridized carbons (


) and the ability to access distinct cis-  and trans-  stereochemical vectors make this scaffold ideal for generating peptidomimetics and targeting cryptic pockets. This guide details the design, synthesis, and screening protocols for octahydroisoindole-based fragments.

Scientific Rationale: The 3D Advantage

Escape from Flatland

Traditional fragments (indoles, quinolines) often suffer from low solubility and non-specific hydrophobic binding. Octahydroisoindoles offer:

  • Vector Diversity: The nitrogen atom (position 2) and the bridgehead carbons allow for growth vectors that are geometrically distinct from planar analogs.

  • Stereochemical Control: The scaffold exists as cis-fused (concave, folded) and trans-fused (linear, rigid) diastereomers. This allows probing of binding pockets with different shape requirements using the same chemical formula.

  • Solubility: The saturated nature increases aqueous solubility compared to the aromatic isoindole, improving NMR screening signal-to-noise ratios.

Mechanistic Relevance

Octahydroisoindoles function as constrained proline mimetics . They are bioisosteres for the PLP (Proline-Leucine-Proline) motifs found in many protein-protein interaction (PPI) interfaces.

Protocol 1: Library Design & Synthesis

Objective: Construct a stereodivergent library of octahydroisoindole fragments functionalized for rapid "fragment growing."

Synthetic Logic

We utilize two primary routes to access the cis and trans manifolds separately. Accessing both is critical, as biological targets often show strict preference for one isomer.

  • Route A (Cis-Dominant): Diels-Alder cycloaddition of maleimides with dienes, followed by hydrogenation.

  • Route B (Trans-Dominant): Birch reduction of isoindolines or acid-catalyzed cyclization of cyclohexyl-amines.

Step-by-Step Synthesis Protocol

Materials:

  • N-Boc-maleimide (Start material)

  • 1,3-Butadiene (Diene)

  • Pd/C (Catalyst)

  • Lithium Aluminum Hydride (LAH)

Workflow:

  • Cycloaddition (Cis-Scaffold Generation):

    • React N-Boc-maleimide with 1,3-butadiene in toluene at reflux (110°C) for 12 hours.

    • Result: Tetrahydroisoindole dione intermediate (cis-fused).

  • Reduction:

    • Perform hydrogenation (H2, Pd/C, MeOH) to saturate the double bond.

    • Reduce carbonyls using LAH in THF (0°C to RT) to yield cis-N-Boc-octahydroisoindole .

  • Functionalization (The "Poised" Fragment):

    • C-H Activation: Use copper-catalyzed C-H functionalization (as seen in indole chemistry, adaptable here) to introduce handles at C1 or C3.

    • Deprotection: Remove Boc group (TFA/DCM) to expose the secondary amine for SAR expansion (amide coupling, reductive amination).

Quality Control Check:

  • Stereochemistry Validation: Use NOESY NMR. Cis-isomers show strong NOE correlations between bridgehead protons (

    
     and 
    
    
    
    ). Trans-isomers show no such correlation.

Protocol 2: Biophysical Screening (Ligand-Observed NMR)

Objective: Identify weak-binding octahydroisoindole fragments (


 ~ mM range) against a target protein (e.g., Chitinase, Protease).
Experimental Setup
  • Instrument: 600 MHz NMR with Cryoprobe.

  • Sample:

    • Protein: 10 µM (unlabeled).

    • Fragment Cocktail: 5-10 fragments, 200 µM each.

    • Buffer:

      
       saline phosphate buffer, pH 7.4.
      
Screening Workflow (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for this scaffold because the aliphatic protons of the octahydroisoindole ring provide strong saturation transfer signals.

  • Reference Spectrum: Acquire a standard 1D

    
     NMR of the cocktail.
    
  • On-Resonance Irradiation: Irradiate protein methyl groups (-0.5 ppm).

  • Off-Resonance Irradiation: Irradiate at 30 ppm (control).

  • Subtraction: Subtract On-Resonance from Off-Resonance spectra.

    • Positive Hit: Signals corresponding to the fragment appear in the difference spectrum, indicating magnetization transfer from protein to ligand (binding event).

  • Competition Assay (Validation):

    • Titrate a known competitive inhibitor. If the STD signal of the fragment decreases, it binds to the active site (specific binding).

Data Visualization & Analysis

Physicochemical Comparison

The following table highlights why octahydroisoindole is superior to planar indoles for 3D-FBDD.

PropertyIndole (Planar)Cis-Octahydroisoindole (3D)Trans-Octahydroisoindole (3D)Relevance to FBDD
Hybridization Aromatic (

)
Aliphatic (

)
Aliphatic (

)
Higher solubility, better entropy.
Shape Flat (2D)Bent/ConcaveLinear/SteppedProbes diverse pocket shapes.
Vectors limited (C2, C3, N1)Diverse (N2, C1, C3a, C4...)Diverse (N2, C1, C3a, C4...)More growth points for optimization.
Solubility LowHighHighReduced aggregation false positives.
Workflow Diagram (DOT)

FBDD_Workflow cluster_0 Iterative Optimization Library Library Design (Cis/Trans Octahydroisoindole) Synthesis Synthesis & QC (Stereocontrol Check) Library->Synthesis  Diels-Alder / Hydrogenation Screening Biophysical Screening (STD-NMR / SPR) Synthesis->Screening  Cocktails Hit_ID Hit Identification (Kd > 1mM) Screening->Hit_ID  Valid Binding Expansion Fragment Growing (Vector Optimization) Hit_ID->Expansion  SAR by Catalog/Synthesis Expansion->Screening  Iterative Cycle Lead Lead Compound (nM Potency) Expansion->Lead  Optimization

Caption: Figure 1: Iterative Fragment-Based Drug Design (FBDD) workflow utilizing octahydroisoindole scaffolds. The cycle emphasizes stereochemical validation before screening.

Application Case Study: Targeting Chitinase B1

Context: Chitinases are antifungal targets.[1] The active site is a deep, solvent-exposed groove that binds carbohydrate chains. Planar fragments often fail to engage the specific stereochemical requirements of the sugar-binding pockets.

The Solution: Researchers utilized an octahydroisoindolone (a ketone derivative of the scaffold) to mimic the transition state of the chitin hydrolysis intermediate.

  • Fragment Selection: A virtual library of cis-fused octahydroisoindolones was docked into the Aspergillus fumigatus Chitinase B1 (AfChiB1) active site.

  • Hit Validation: The cis-conformation perfectly mimicked the "boat" conformation of the oxazolinium ion intermediate formed during catalysis.

  • Optimization: The basic nitrogen of the scaffold was used as a vector to attach hydrophobic groups (simulating the acetamido group of chitin), improving potency from high micromolar to low micromolar.

Key Insight: The cis-fusion was essential. The trans-isomer was too linear to fit the "bent" catalytic pocket, demonstrating the necessity of stereodivergent library design.

References

  • Marban-Gon, A., et al. (2021).[1] Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. Molecules, 26(24), 7606.[1] Retrieved from [Link]

  • Velasco, O., et al. (2011). Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones. Synthesis. Retrieved from [Link]

  • De Esch, I. J., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note: High-Precision Derivatization of (Octahydro-3aH-isoindol-3a-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026


-Rich Scaffolds

Executive Summary & Strategic Rationale

The scaffold (octahydro-3aH-isoindol-3a-yl)methanol represents a high-value pharmacophore in modern Fragment-Based Drug Discovery (FBDD). Unlike flat aromatic systems, this bicyclic amine offers significant three-dimensional complexity (


 character), which correlates with improved solubility and selectivity in clinical candidates.

However, this scaffold presents a dual synthetic challenge:

  • Nucleophilic Competition: The secondary amine in the isoindole ring is kinetically more nucleophilic than the hydroxyl group, requiring orthogonal protection.

  • Neopentyl Steric Hindrance: The primary hydroxyl group is attached to a quaternary bridgehead carbon (C3a). This creates a "neopentyl" steric environment, rendering standard

    
     displacements sluggish and prone to failure.
    

This guide provides validated protocols to overcome these barriers, focusing on chemoselective protection , oxidative functionalization , and bioisosteric substitution .

Structural Analysis & Reaction Logic

The derivatization strategy relies on a "Protect-Activate-Modify" workflow. The sterics at C3a dictate that we favor reactions driven by intramolecular delivery or highly reactive electrophiles (like hypervalent iodine) rather than backside attack mechanisms.

Workflow Visualization

The following diagram outlines the critical path for derivatization.

DerivatizationWorkflow Start (Octahydro-3aH-isoindol-3a-yl)methanol (Starting Material) NBoc Intermediate A: N-Boc Protected Alcohol Start->NBoc Step 1: Chemoselective N-Protection (Boc2O) Aldehyde Target B: Bridgehead Aldehyde (via DMP Oxidation) NBoc->Aldehyde Step 2a: Oxidation (Avoids steric clash) Fluoride Target C: Neopentyl Fluoride (via Deoxo-Fluor) NBoc->Fluoride Step 2b: Bioisostere (Nucleophilic Fluorination) Carbamate Target D: Carbamate Linker (via Isocyanate) NBoc->Carbamate Step 2c: Coupling (Urea/Carbamate formation)

Figure 1: Strategic derivatization workflow. Note the central role of the N-Boc intermediate to prevent amine interference.

Experimental Protocols

Protocol A: Chemoselective N-Protection (Prerequisite)

Objective: Isolate the hydroxyl reactivity by masking the secondary amine. Mechanism: Nucleophilic acyl substitution.

Reagents:

  • Substrate: (Octahydro-3aH-isoindol-3a-yl)methanol (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration) in a round-bottom flask under

    
     atmosphere.
    
  • Base Addition: Add

    
     via syringe. Cool the mixture to 
    
    
    
    using an ice bath.
  • Reagent Addition: Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes. Gas evolution (
    
    
    
    ) will occur; ensure open venting to an inert line.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: Monitor by TLC (stain with Ninhydrin; free amine spots red/purple, protected amine does not).

  • Workup: Wash with 0.5M citric acid (to remove unreacted amine/base)

    
     sat. 
    
    
    
    
    
    Brine. Dry over
    
    
    .
  • Output: Intermediate A (N-Boc-alcohol).

Expert Insight: Do not use strong bases (NaOH) as they can promote carbamate hydrolysis. Citric acid is preferred for the acid wash to prevent Boc cleavage.

Protocol B: Oxidation of the Neopentyl Alcohol

Objective: Convert the hindered alcohol to an aldehyde for further diversification (e.g., reductive amination). Challenge: Steric bulk at the bridgehead inhibits the formation of chromate esters (Jones/PCC). Solution:Dess-Martin Periodinane (DMP) .[1] The hypervalent iodine mechanism is less sensitive to steric crowding than transition metal oxidants.

Reagents:

  • Intermediate A (1.0 equiv)[2]

  • Dess-Martin Periodinane (1.2 equiv)[1]

  • 
     (3.0 equiv, solid)
    
  • Water (1.0 equiv - Critical catalytic additive)

  • Solvent: DCM[3][4]

Step-by-Step:

  • Preparation: Suspend Intermediate A and solid

    
     in DCM (0.1 M).
    
    • Note:

      
       buffers the acetic acid byproduct, preventing acid-catalyzed Boc removal.
      
  • Oxidation: Add DMP solid in one portion at RT.

  • Catalysis: Add exactly 1.0 equivalent of water (approx. 18 µL per mmol).

    • Mechanism:[4][5][6][7] Water accelerates the ligand exchange on the iodine center, significantly increasing the rate for hindered substrates [1].

  • Quench: After 1-2 hours, dilute with

    
    . Add a 1:1 mixture of sat. 
    
    
    
    and 10%
    
    
    . Stir vigorously until the layers clarify (iodine reduction).
  • Output: Target B (Bridgehead Aldehyde). Use immediately; bridgehead aldehydes can be unstable due to strain.

Protocol C: Deoxyfluorination (Bioisostere Synthesis)

Objective: Replace -OH with -F to block metabolic hotspots (CYP450 oxidation) while maintaining polarity. Reagent:Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). Preferred over DAST due to higher thermal stability.

Reagents:

  • Intermediate A (1.0 equiv)[2]

  • Deoxo-Fluor (1.5 equiv)

  • Solvent: DCM (Strictly anhydrous)

Step-by-Step:

  • Setup: Flame-dry glassware. Nitrogen atmosphere is mandatory.

  • Addition: Cool solution of Intermediate A in DCM to

    
    .
    
  • Fluorination: Add Deoxo-Fluor dropwise.

    • Caution: Exothermic.

  • Progression: Allow to warm slowly to

    
     (do not heat to reflux). Stir for 12-16 hours.
    
    • Why: The neopentyl position is sluggish. Heating often causes elimination (alkene formation) or rearrangement rather than substitution.

  • Quench: Pour into sat.

    
     (gas evolution!).
    
  • Output: Target C (Fluorinated derivative).

Comparative Data & Troubleshooting

The following table summarizes expected outcomes based on reagent choice for this specific bridgehead scaffold.

Reaction TypeReagentSuitabilityKey Risk
Oxidation SwernLowSteric bulk hinders the formation of the alkoxysulfonium intermediate at

.
Oxidation DMP High Mild conditions; tolerates neopentyl sterics well.
Activation Mesyl ChlorideMediumMesylate forms, but subsequent displacement is extremely slow (

blocked).
Fluorination DASTMediumRisk of explosion at higher temps required for this hindered substrate.
Fluorination Deoxo-Fluor High Better thermal profile allows reaction at

.

References

  • Meyer, S. D., & Schreiber, S. L. (1994).[7] Acceleration of the Dess-Martin Oxidation by Water.[7] Journal of Organic Chemistry. Available at:

  • PubChem. (2023).[8] Compound Summary: [(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol.[8] National Library of Medicine. Available at:

  • Boons, G. J., et al. (Reference for N-Boc Protection Standards). Common Organic Chemistry - Boc Protection Mechanism. Available at:

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent. Journal of Organic Chemistry. (Contextualized via Organic Chemistry Portal: )

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Reduction of Isoindoline Precursors to Octahydroisoindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of octahydroisoindoles. This guide is designed for researchers, chemists, and drug development professionals who are working on the challenging reduction of isoindoline precursors. Here, we will delve into the core scientific principles, provide detailed experimental protocols, and offer robust troubleshooting advice to help you optimize your reaction yields and obtain high-purity products.

Section 1: Understanding the Core Chemistry

The conversion of an isoindoline to an octahydroisoindole is a powerful transformation that provides access to a saturated bicyclic amine scaffold prevalent in many biologically active compounds. The core of this reaction is the reduction of the aromatic benzene ring, a process that requires overcoming the significant resonance stabilization energy of the aromatic system.[1][2] This typically necessitates the use of high-pressure hydrogenation with potent catalysts.

The reduction proceeds stepwise, generally through a partially hydrogenated tetrahydroisoindole intermediate. The conditions required to reduce the second double bond of the aromatic ring are often more demanding than those for the first, making the formation of these intermediates a common challenge.

Key Reaction Pathway

The general transformation involves the addition of four equivalents of hydrogen across the benzene portion of the isoindoline core.

G cluster_main General Reduction Pathway A Isoindoline Precursor (Aromatic) B Tetrahydroisoindole Intermediate (Partially Reduced) A->B + 2 H₂ (Catalyst) C Octahydroisoindole Product (Fully Saturated) B->C + 2 H₂ (Forcing Conditions)

Caption: Stepwise reduction from isoindoline to octahydroisoindole.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the reduction. The advice is presented in a question-and-answer format to directly tackle the most common challenges.

Q1: My reaction shows low or no conversion of the starting material. What's going wrong?

Answer: This is a common issue often related to catalyst activity or reaction conditions.

  • Inactive Catalyst: Heterogeneous catalysts can lose activity over time due to oxidation or improper storage. Ensure you are using a fresh batch of catalyst from a reliable supplier. For some catalysts, a pre-reduction or activation step under hydrogen flow may be necessary.

  • Catalyst Poisoning: The starting material must be of high purity. Trace impurities, particularly sulfur or thiol compounds, can irreversibly poison noble metal catalysts.[3] Furthermore, the amine product itself can sometimes inhibit catalyst activity.[3]

  • Insufficiently Harsh Conditions: Aromatic ring reduction is energetically demanding. If you observe no reaction, a systematic increase in hydrogen pressure, temperature, and/or reaction time is the logical next step.[4][5] High-pressure activation can be a key parameter for success.[6]

Q2: The reaction stalls, leaving a significant amount of the tetrahydroisoindole intermediate. How can I push the reaction to completion?

Answer: Formation of the tetrahydroisoindole intermediate is common because the first hydrogenation step is often faster than the second.

  • Increase Reaction Severity: The most direct approach is to increase the "power" of your reaction conditions. This can be achieved by:

    • Increasing Hydrogen Pressure: Moving from 500 psi to 1000 psi or higher can make a significant difference.

    • Increasing Temperature: Carefully raise the temperature in 10-20°C increments. Be mindful of potential side reactions at higher temperatures.

    • Higher Catalyst Loading: Increasing the weight percentage of the catalyst relative to the substrate can provide more active sites to drive the reaction forward.

  • Switch to a More Active Catalyst: If palladium-based catalysts are not providing full conversion, switching to a more active metal for arene hydrogenation is recommended. Rhodium and Ruthenium are generally more effective for this transformation. A patent suggests that rhodium particles on a magnetic support can be highly efficient under relatively mild conditions.[7]

Q3: I'm getting my desired product, but it's contaminated with side products. How can I improve selectivity?

Answer: Side product formation is typically caused by the cleavage of protecting groups or over-reduction.

  • N-Substituent Cleavage (Hydrogenolysis): This is especially common with N-benzyl groups when using palladium catalysts (e.g., Pd/C). The C-N bond is susceptible to cleavage under hydrogen pressure.

    • Solution: Switch to a catalyst less prone to hydrogenolysis, such as Rhodium on carbon (Rh/C) or platinum oxide (PtO₂). Alternatively, consider a protecting group that is more stable under these conditions, such as a simple alkyl group (e.g., N-butyl) or an acyl group if compatible with the chemistry.

  • Product Degradation: At very high temperatures, the octahydroisoindole core itself can begin to degrade.

    • Solution: Try to find a balance of conditions. It is often better to use a more active catalyst at a lower temperature than a less active one at a very high temperature.[4]

Q4: My starting material is chiral, but I'm getting a mixture of diastereomers. How can I control the stereochemistry?

Answer: The stereochemical outcome of the hydrogenation is determined by the direction from which the hydrogen atoms add to the aromatic ring.

  • Catalyst and Solvent Effects: The catalyst support and the solvent can influence how the substrate adsorbs to the catalyst surface, thereby affecting the facial selectivity of the hydrogenation. There is no universal solution, and empirical screening of different catalyst/solvent combinations is often necessary.

  • Homogeneous Catalysis: For achieving high diastereoselectivity or for asymmetric hydrogenations, homogeneous catalysts with chiral ligands are often superior, although they can be more expensive and require more complex workup procedures.[8]

Troubleshooting Decision Tree

Sources

troubleshooting low solubility of (octahydro-3aH-isoindol-3a-yl)methanol in water

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with (octahydro-3aH-isoindol-3a-yl)methanol , a bicyclic secondary amine scaffold often used as a building block in medicinal chemistry (e.g., for sodium channel blockers or GPCR ligands).

This guide assumes you are working with the free base form of the compound, which is the most common cause of aqueous insolubility in this class of molecules.

Case ID: SOL-ISO-3A Compound Class: Bicyclic Amino-Alcohol Primary Issue: Poor aqueous solubility at neutral pH.

Diagnostic: Why won't it dissolve?

Before attempting a fix, you must diagnose the physicochemical barrier. The insolubility of (octahydro-3aH-isoindol-3a-yl)methanol is governed by the ionization state of its secondary amine.

The Mechanism of Failure

This compound contains a lipophilic octahydroisoindole core and a polar hydroxymethyl group.

  • pKa of Secondary Amine: ~10.5 – 11.5 (Estimated based on octahydroisoindole analogs).

  • At Neutral pH (7.0): The environmental pH is significantly lower than the pKa. However, if you are adding the solid free base to water, the local pH at the crystal surface is dominated by the amine itself, creating a basic microenvironment (pH > 10) where the compound remains uncharged (neutral).

  • Crystal Lattice Energy: The neutral molecule packs tightly due to hydrogen bonding between the alcohol (-OH) and the amine (-NH). Water cannot easily break this lattice without ionization.

The Rule of Thumb:

To dissolve a basic amine in water, the pH of the solution must be at least 2 units below its pKa.

Troubleshooting Workflow (Decision Tree)

Use the following logic to determine the correct solubilization strategy for your specific assay.

SolubilityWorkflow Start Start: Solid Compound (Free Base) CheckAssay Check Assay Tolerance: Can you tolerate Acid or DMSO? Start->CheckAssay BioAssay Biological Assay (Cells/Enzymes) CheckAssay->BioAssay Sensitive Bio-System ChemAssay Chemical Synthesis (Reaction Solvent) CheckAssay->ChemAssay Robust Chem-System DMSO_Tol Is DMSO tolerated (>0.1%)? BioAssay->DMSO_Tol Method_Stock Method A: DMSO Stock (Dilute into media) DMSO_Tol->Method_Stock Yes Method_Salt Method B: In-situ Salt Formation (HCl titration) DMSO_Tol->Method_Salt No (Strict Aqueous) Method_Acid Method C: Acidified Water (1.1 eq HCl) ChemAssay->Method_Acid

Figure 1: Decision matrix for selecting the optimal solubilization method based on downstream application constraints.

Step-by-Step Solubilization Protocols

Method A: The "DMSO Spike" (Recommended for Bio-Assays)

This is the standard method for high-throughput screening. It bypasses the crystal lattice energy using a dipolar aprotic solvent.

Protocol:

  • Calculate: Determine the mass required for a 10 mM or 100 mM stock solution .

  • Dissolve: Add 100% DMSO (Dimethyl sulfoxide) to the solid. Vortex vigorously.

    • Note: The compound should dissolve readily in DMSO. If not, sonicate at 40°C for 5 minutes.

  • Dilute: Slowly add this stock to your aqueous buffer (e.g., PBS) while vortexing.

    • Critical Limit: Ensure the final DMSO concentration is < 1% (v/v) to avoid cytotoxicity.

    • Risk:[1][2][3] If the compound precipitates upon dilution, your concentration exceeds its kinetic solubility . Lower the target concentration.

Method B: In-Situ Salt Formation (Strictly Aqueous)

Use this if your assay cannot tolerate organic solvents (e.g., crystallography, sensitive enzyme kinetics). You are chemically converting the free base into the hydrochloride salt.

Protocol:

  • Suspend: Weigh the solid free base into a glass vial. Add 90% of the final volume of water. (It will likely remain a suspension).

  • Acidify: Add 1.0 - 1.1 equivalents of 1M HCl or 1M Acetic Acid.

    • Calculation:

      
      
      
  • Dissolve: Vortex. The suspension should clear as the amine protonates (

    
    ).
    
  • Adjust: Check pH. It should be acidic. If you need neutral pH, carefully back-titrate with dilute NaOH, but do not exceed pH 9 , or the free base will precipitate out.

Method C: Cosolvent Systems (For Animal Dosing/Formulation)

For in vivo studies where higher concentrations are needed (e.g., >5 mg/mL).

ComponentRoleRecommended % (v/v)
Ethanol Permeability enhancer / Solubilizer5 - 10%
PEG 400 Polymer cosolvent (prevents precipitation)20 - 40%
Saline/Water Bulk vehicleRemainder

Preparation Order: Dissolve compound in Ethanol → Add PEG 400 → Add Water slowly with stirring.

Quantitative Data & Properties

Table 1: Physicochemical Profile

PropertyValue (Est.)Implication
Molecular Weight ~155.24 g/mol Small molecule, high diffusion.
LogP (Oct/Water) 0.5 – 1.2Moderately lipophilic; crosses membranes.
pKa (Base) 10.5 – 11.5Ionized (+) at physiological pH (7.4).
Water Solubility (pH 7) < 0.1 mg/mLInsoluble as free base.
Water Solubility (pH 4) > 50 mg/mLHighly Soluble as cation.

Frequently Asked Questions (FAQ)

Q: I bought the "Hydrochloride" version, but it still won't dissolve. Why? A: This is likely the Common Ion Effect . If you are trying to dissolve the HCl salt in a buffer that already contains high chloride (like PBS or Saline), the solubility decreases.

  • Fix: Dissolve the salt in pure water first, then dilute into the buffer. Alternatively, warm the solution to 37°C.

Q: Can I use phosphate buffer (PBS)? A: Generally, yes. However, secondary amines can occasionally form less soluble phosphate salts compared to chlorides. If you see fine white precipitate in PBS but not in water, switch to a Tris-HCl or HEPES buffer system.

Q: The solution is clear, but turns cloudy after 1 hour. What happened? A: This is Ostwald Ripening or delayed precipitation. You likely created a supersaturated solution (kinetic solubility) that is thermodynamically unstable.

  • Fix: Reduce the concentration or increase the percentage of cosolvent (e.g., PEG400).

References

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Purification of (octahydro-3aH-isoindol-3a-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of (octahydro-3aH-isoindol-3a-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this bicyclic amino alcohol. Here, we will address common issues encountered during chromatographic experiments, providing in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound.

Part 1: Understanding the Molecule and its Chromatographic Behavior

(Octahydro-3aH-isoindol-3a-yl)methanol is a polar, bicyclic amino alcohol. Its structure presents several challenges for chromatographic purification. The presence of a basic secondary amine and a polar hydroxyl group leads to strong interactions with traditional silica-based stationary phases, often resulting in poor peak shape and low recovery. Furthermore, the molecule contains multiple chiral centers, necessitating chiral chromatography for enantiomeric separation.

Part 2: Troubleshooting Common Purification Challenges

This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of (octahydro-3aH-isoindol-3a-yl)methanol.

Issue 1: Severe Peak Tailing in Normal-Phase Chromatography

Q1: My peak for (octahydro-3aH-isoindol-3a-yl)methanol is showing significant tailing on a standard silica gel column. What is the cause and how can I resolve this?

A1: Severe peak tailing is the most common issue when purifying amines on silica gel.[1][2][3][4] This is primarily due to the interaction of the basic amine group with the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][5] This strong secondary interaction leads to a portion of the analyte being retained longer than the bulk, resulting in a "tailing" peak.

To address this, you have several options:

  • Mobile Phase Modification: The most straightforward approach is to add a competing base to your mobile phase to neutralize the active silanol sites.[5][6]

    • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase. TEA is a volatile organic base that effectively masks the silanol groups.

    • Ammonia: For more polar amines, a solution of ammonia in methanol (e.g., 2% of 7N NH3 in MeOH) can be used as a polar component of the mobile phase.

  • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider using an alternative stationary phase.

    • Amine-functionalized Silica: These columns have a surface that is covalently modified with aminopropyl groups, providing a less acidic environment and reducing the secondary interactions with basic analytes.

    • Alumina (basic or neutral): Alumina is a suitable alternative to silica for the purification of basic compounds.

  • Column Choice: Ensure you are using a high-purity, end-capped silica column, which will have fewer accessible silanol groups.[2]

Issue 2: Poor Resolution of Enantiomers in Chiral Chromatography

Q2: I am struggling to achieve baseline separation of the enantiomers of (octahydro-3aH-isoindol-3a-yl)methanol. What factors should I consider for optimizing the chiral separation?

A2: Chiral separation of bicyclic amino alcohols can be challenging and is highly dependent on the choice of chiral stationary phase (CSP) and mobile phase.[7][8]

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs are often the first choice for the separation of a wide range of chiral compounds, including amino alcohols.[9]

    • Amylose-based CSPs: (e.g., Chiralpak® AD, Chiralpak® AS)

    • Cellulose-based CSPs: (e.g., Chiralcel® OD, Chiralcel® OJ)

  • Mobile Phase Optimization:

    • Normal-Phase Mode: A mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol) is a common starting point. The ratio of these solvents will significantly impact retention and resolution.

    • Polar Organic Mode: Using a single polar organic solvent like methanol, ethanol, or acetonitrile as the mobile phase can also be effective for enantioseparation on polysaccharide-based CSPs.[9][10]

    • Additives: For basic compounds like your amino alcohol, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or ethylenediamine) to the mobile phase can improve peak shape and resolution.[11]

  • Temperature Effects: Temperature can have a significant, and sometimes non-intuitive, effect on chiral separations.[7] It is recommended to screen for optimal separation at different temperatures (e.g., 10°C, 25°C, 40°C).

Issue 3: Low Analyte Detection and Sensitivity

Q3: I am having difficulty detecting my compound with a standard UV detector. What are my options for improving detection?

A3: (Octahydro-3aH-isoindol-3a-yl)methanol lacks a strong chromophore, making it challenging to detect at low concentrations using a UV-Vis detector.

  • Low UV Wavelength: Attempt detection at a lower wavelength (e.g., 200-220 nm), where the compound may have some absorbance. However, be aware that many solvents also absorb in this region, which can lead to baseline noise.

  • Refractive Index (RI) Detector: An RI detector is a universal detector that can be used for non-chromophoric compounds.[12] However, it is sensitive to changes in mobile phase composition and temperature, and it is not suitable for gradient elution.

  • Evaporative Light Scattering Detector (ELSD): An ELSD is another universal detector that is compatible with gradient elution and is more sensitive than an RI detector for many compounds.

  • Pre-column Derivatization: This is a highly effective strategy for introducing a chromophore or fluorophore to your analyte.[13][14][15]

    • o-Phthalaldehyde (OPA): OPA reacts with primary and secondary amines in the presence of a thiol to form a highly fluorescent isoindole derivative that can be easily detected.[13][14]

    • 9-fluorenylmethylchloroformate (FMOC-Cl): FMOC-Cl is another common derivatizing agent for amines.[15]

Part 3: Experimental Protocols and Data

Protocol 1: General Method for Normal-Phase Purification with Peak Tailing Reduction
  • Column: Standard Silica Gel column.

  • Mobile Phase: A gradient of ethyl acetate in hexane with 0.5% (v/v) triethylamine.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly stronger solvent and load it onto the column.

  • Elution: Run a linear gradient from 10% to 80% ethyl acetate in hexane (both containing 0.5% TEA) over 20 column volumes.

  • Detection: UV at 210 nm or ELSD.

Parameter Recommendation
Mobile Phase Modifier 0.1 - 1% Triethylamine or 0.1% Ammonia
Stationary Phase Silica Gel, Amine-functionalized Silica, or Alumina
Detection ELSD or RI (for isocratic methods)
Protocol 2: Chiral HPLC Method Development Workflow

Caption: Workflow for chiral method development.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use reversed-phase chromatography for this compound?

A: While possible, reversed-phase chromatography of such a polar compound on a standard C18 column can be challenging due to poor retention.[16] If you choose this route, consider using a polar-embedded or polar-endcapped C18 column, or employ Hydrophilic Interaction Chromatography (HILIC). Mobile phase pH control will also be critical.

Q: My compound seems to be degrading on the silica column. What could be the reason?

A: The acidic nature of silica gel can sometimes cause the degradation of acid-labile compounds.[5] If you suspect degradation, using a less acidic stationary phase like neutral alumina or an amine-functionalized column is recommended. Alternatively, the addition of a base like triethylamine to the mobile phase can mitigate this issue by neutralizing the acidic sites.[5]

Q: How can I confirm the purity of my collected fractions?

A: Purity of collected fractions should be assessed by an orthogonal analytical method.[17] For instance, if you performed normal-phase chromatography for purification, you could use reversed-phase HPLC-MS or GC-MS for purity analysis. For chiral purity, analytical chiral HPLC is the gold standard.

Q: What is the best way to remove the triethylamine from my purified sample?

A: Triethylamine is relatively volatile and can often be removed by co-evaporation with a suitable solvent like dichloromethane or toluene under reduced pressure. For residual amounts, a simple acid-base extraction can be performed, or the sample can be passed through a short plug of silica gel, eluting with a solvent system that does not contain a basic modifier.

References

  • Chiral high-performance liquid and supercritical fluid chromatographic enantioseparations of limonene-based bicyclic aminoalcohols and aminodiols on polysaccharide-based chiral stationary phases. PubMed. [Link]

  • High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols. Journal of Chromatography A. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Troubleshooting in Chromatography. Separation Science. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • The Challenges of Analytical Chromatography We Can Leave in the Past. Technology Networks. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]

  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. SciSpace. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. PMC. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]

  • Purification of methanol.
  • Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. University of Illinois Urbana-Champaign. [Link]

  • Amino Acid Purification - Column Chromatography. Sorbead India. [Link]

  • Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography. PMC. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Link]

  • How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. AnalyteGuru. [Link]

  • HPLC method and sample preparation for amino acids? ResearchGate. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. [Link]

Sources

minimizing side reactions during (octahydro-3aH-isoindol-3a-yl)methanol functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers and drug development professionals working with (octahydro-3aH-isoindol-3a-yl)methanol , a highly valuable bicyclic scaffold utilized in the development of proline analogues[1], substance P antagonists[2], and complex marine alkaloids like (±)-kainic acid[3].

Functionalizing this molecule presents a classic chemoselectivity challenge due to its bifunctional nature: it possesses a highly nucleophilic secondary amine (pyrrolidine ring) and a sterically hindered primary alcohol at the bridgehead (3a) position[4]. This guide provides field-proven insights to minimize side reactions and maximize your synthetic yields.

I. Frequently Asked Questions (Troubleshooting)

Q1: I am trying to O-alkylate the bridgehead methanol, but LC-MS and NMR show modification at the ring nitrogen instead. Why is this happening?

The Causality: You are experiencing a chemoselectivity failure driven by nucleophilicity and steric hindrance. The secondary amine in the octahydroisoindole ring is vastly more nucleophilic than the neutral primary alcohol. Furthermore, the hydroxymethyl group is attached to the 3a-bridgehead position—a fully substituted quaternary carbon. This creates a "neopentyl-like" steric environment that significantly raises the activation energy required for the alcohol to act as a nucleophile. Without masking the amine, electrophiles will exclusively attack the nitrogen lone pair.

Q2: Even after N-protection, my O-alkylation yields are below 20%. How do I overcome the bridgehead steric hindrance?

The Causality: Standard etherification conditions (e.g., K2CO3, alkyl halide, room temperature) are thermodynamically insufficient to drive the reaction at a congested bridgehead adjacent to a quaternary center. The Solution: You must convert the alcohol into a highly reactive alkoxide and use highly electrophilic reagents.

  • Base Selection: Switch from weak bases to Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS) to ensure quantitative deprotonation of the alcohol (pKa ~16).

  • Electrophile Activation: If using alkyl chlorides or bromides, add a catalytic amount of Tetrabutylammonium iodide (TBAI) to generate the more reactive alkyl iodide in situ via the Finkelstein reaction. Alternatively, use alkyl triflates.

Q3: How can I selectively functionalize the amine without protecting the alcohol?

The Causality: Because the amine's nucleophilicity naturally outpaces the alcohol's, you can achieve kinetic control by starving the reaction of excess reagents and thermal energy. The Solution: Run the reaction at -78°C to 0°C. Use strictly 1.0 equivalent of your electrophile. Crucially, use a non-nucleophilic, weak base like N,N-Diisopropylethylamine (DIPEA). DIPEA (conjugate acid pKa ~10.5) is strong enough to neutralize the HCl byproduct of an N-alkylation/acylation but far too weak to deprotonate the primary alcohol, keeping the oxygen in its less reactive, neutral state.

Q4: I need to oxidize the hydroxymethyl group to a carboxylic acid. How do I prevent the amine from oxidizing into an N-oxide?

The Solution: The amine must be protected with an electron-withdrawing group (e.g., Boc, Cbz, or Fmoc) prior to oxidation. These protecting groups delocalize the nitrogen lone pair into the adjacent carbonyl, rendering the nitrogen inert to standard oxidants like TEMPO/BAIB, Swern conditions, or Dess-Martin periodinane.

II. Reaction Pathways & Workflows

G SM (Octahydro-3aH-isoindol-3a-yl)methanol Bifunctional SM Direct Direct O-Functionalization (Attempted) SM->Direct Electrophile + Base Protect Step 1: N-Protection (e.g., Boc2O, DIPEA) SM->Protect Orthogonal Strategy SideRxn Side Reaction: N-Alkylation/Acylation (Major Product) Direct->SideRxn Chemoselectivity Failure Protected N-Protected Intermediate (Amine Masked) Protect->Protected OFunc Step 2: O-Functionalization (NaH, Electrophile) Protected->OFunc Product Desired O-Functionalized Product OFunc->Product High Yield

Chemoselective pathways for (octahydro-3aH-isoindol-3a-yl)methanol functionalization.

Workflow Step1 1. Amine Protection Boc2O, DCM, 0°C Valid: Ninhydrin (-) Step2 2. Alkoxide Formation NaH, THF, 0°C Valid: H2 Gas Evolution Step1->Step2 Step3 3. O-Functionalization R-X, TBAI, Reflux Valid: TLC/LC-MS Step2->Step3 Step4 4. N-Deprotection TFA, DCM, RT Valid: Mass Shift Step3->Step4

Step-by-step orthogonal functionalization workflow with validation checkpoints.

III. Quantitative Data & Strategy Matrices

Table 1: Reactive Site Profiling of (Octahydro-3aH-isoindol-3a-yl)methanol

Reactive SitepKa (approx.)Relative NucleophilicitySteric EnvironmentPrimary Side Reaction Risk
Secondary Amine (NH) ~10.5 (conjugate acid)Very HighLow (Exposed in 5-membered ring)Unwanted N-alkylation/acylation, N-oxidation
Primary Alcohol (-CH2OH) ~16.0Low (Neutral) / High (Alkoxide)High (Adjacent to 3a-quaternary bridgehead)Unwanted O-acylation (if amine is unprotected)

Table 2: Recommended Protecting Group (PG) Matrix

Protecting GroupReagents for InstallationDeprotection StrategyBest Used For...
Boc (Amine) Boc₂O, DIPEA, DCM, 0°CTFA/DCM (1:1) or 4M HCl in DioxaneGeneral O-functionalization; stable to strong bases (NaH)[5].
Cbz (Amine) Cbz-Cl, Na₂CO₃, H₂O/THFH₂, Pd/C (Hydrogenolysis)Orthogonal deprotection when acid-sensitive O-ethers are present.
TBS (Alcohol) TBS-Cl, Imidazole, DMFTBAF in THFTemporary masking of the alcohol to perform harsh N-functionalizations.

IV. Validated Experimental Protocols

Protocol A: Selective N-Boc Protection (Self-Validating System)

Objective: Mask the highly nucleophilic secondary amine to generate tert-butyl ((3aR,7aS)-octahydro-3aH-isoindol-3a-yl)carbamate[5].

  • Preparation: Dissolve (octahydro-3aH-isoindol-3a-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (1.5 eq) and cool the reaction mixture to 0°C using an ice bath. Causality: Cooling prevents exothermic runaway and suppresses any trace O-acylation.

  • Electrophile Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small volume of DCM and add dropwise over 15 minutes.

  • Self-Validation (In-Process): After 2 hours at room temperature, spot the reaction on a silica TLC plate. Stain with Ninhydrin and heat. Validation: The disappearance of a bright purple/pink spot (primary/secondary amine) and the appearance of a UV-active/Iodine-active spot confirms complete N-protection.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Sterically Hindered O-Alkylation (Williamson Ether Synthesis)

Objective: Alkylate the bridgehead methanol of the N-Boc protected intermediate.

  • Activation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M) under argon. Cool to 0°C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions.

  • Self-Validation (In-Process): Observe the reaction. Validation: The evolution of H₂ gas (bubbling) is the physical confirmation that the alkoxide is actively forming. Stir for 30 minutes until bubbling ceases.

  • Alkylation: Add the alkyl halide (1.2 eq) and a catalytic amount of TBAI (0.1 eq). Causality: TBAI acts as a phase-transfer and nucleophilic catalyst, converting sluggish alkyl chlorides into highly reactive alkyl iodides in situ to overcome the bridgehead steric bulk.

  • Heating: Warm the reaction to room temperature, then reflux (65°C) for 12-18 hours. Monitor by LC-MS for the desired mass shift.

  • Quenching: Cool to 0°C and carefully quench unreacted NaH with dropwise addition of saturated aqueous NH₄Cl before extracting with Ethyl Acetate (EtOAc).

V. References

  • [1] Laborda, P., Sayago, F. J., Cativiela, C., & Gotor, V. (2018). Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids. Letters in Organic Chemistry. URL: [Link]

  • [4] National Center for Biotechnology Information. PubChem Compound Summary for CID 45934299,[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol. PubChem. URL: [Link]

  • [3] Kamon, T., Irifune, Y., Tanaka, T., & Yoshimitsu, T. (2011). Total Synthesis of (±)-Kainic Acid: A Photochemical C–H Carbamoylation Approach. Organic Letters. URL: [Link]

Sources

resolving diastereomeric mixtures of octahydro-3aH-isoindol-3a-yl methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Octahydro-3aH-isoindol-3a-yl methanol (OHIM). This scaffold, featuring a fused 6,5-bicyclic system with a quaternary bridgehead hydroxymethyl group, presents unique stereochemical challenges.

The guide is structured to address the separation of the two primary diastereomers arising from the ring fusion (cis-fused vs. trans-fused ) and the subsequent resolution of enantiomers if working with racemic mixtures.

Status: Active Agent: Senior Application Scientist Ticket ID: OHIM-RES-001

Diagnostic & Characterization Support

Q: How do I definitively distinguish between the cis-fused and trans-fused diastereomers of octahydro-3aH-isoindol-3a-yl methanol using NMR?

A: The definitive assignment relies on the conformational rigidity differences between the two isomers. The trans-fused system is rigid, while the cis-fused system is flexible and can undergo ring flipping.

Protocol:

  • Run a 1D ¹H NMR in CDCl₃ or DMSO-d₆.

  • Analyze the Bridgehead Proton (H-7a):

    • Trans-fused: The bridgehead proton at position 7a is usually axial-axial coupled to the adjacent methylene protons of the cyclohexane ring. Look for a broad triplet or doublet of doublets with large coupling constants (

      
      ).
      
    • Cis-fused: The bridgehead proton often appears as a narrower multiplet due to smaller axial-equatorial or equatorial-equatorial couplings (

      
      ).
      
  • Confirm with NOESY/ROESY:

    • Cis-fused: You will see a strong NOE correlation between the bridgehead hydroxymethyl group (at 3a) and the bridgehead proton (at 7a), as they are on the same face of the concave bicyclic system.

    • Trans-fused: These groups are anti-periplanar; NOE correlations will be weak or absent.

FeatureCis-Fused IsomerTrans-Fused Isomer
Conformation Flexible, "folded" shapeRigid, "linear" shape
H-7a Signal Narrow multiplet (

)
Broad triplet/dd (

)
NOE (3a-CH₂OH ↔ H-7a) Strong (Syn relationship)Weak/Absent (Anti relationship)
¹³C NMR (Bridgehead C) Typically upfield shiftedTypically downfield shifted

Separation Methodologies (Troubleshooting)

Q: Standard silica chromatography is failing to separate the diastereomers. They co-elute as a broad tailing peak. What is the fix?

A: This "tailing" is a hallmark of the free amine interacting with acidic silanol groups on the silica. The polarity of the hydroxymethyl group exacerbates this.

Troubleshooting Steps:

  • Mobile Phase Modifier: You must suppress ionization.

    • Add 1-5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1).

  • Stationary Phase Switch:

    • Switch to Amine-functionalized Silica (NH₂-SiO₂) . This eliminates the need for basic modifiers and often provides better diastereoselectivity for amino-alcohols.

  • Derivatization (Recommended):

    • If the free amine is too difficult to handle, protect it with a Boc or Cbz group. The carbamates are less polar and often have significantly different R_f values for cis and trans isomers due to the steric bulk of the protecting group amplifying the shape difference.

Q: I am trying to resolve the enantiomers of the cis-isomer via crystallization, but the oil won't solidify.

A: Octahydroisoindoles are notorious for "oiling out" because the flexible cis-isomer disrupts crystal packing.

Corrective Protocol:

  • Salt Screening: Do not rely on simple mineral acids (HCl). Use rigid, bulky chiral acids to force order.

    • Primary Candidates: Di-p-toluoyl-L-tartaric acid (DTTA), Mandelic acid, or Camphorsulfonic acid (CSA).

  • Solvent System: Avoid pure alcohols. Use a biphasic diffusion method or a mixture of a polar solvent and a non-polar anti-solvent.

    • Recipe: Dissolve the amine in minimal hot Ethanol/Isopropanol. Add warm Ethyl Acetate or MTBE until cloudy. Let cool very slowly in a Dewar flask.

  • The "Dutch Resolution" Approach: Use a family of resolving agents simultaneously (e.g., a mix of tartaric acid derivatives). This often nucleates the solid faster than a single agent.

Advanced Resolution Workflows

Q: Is there a scalable non-crystallization method for >10g batches?

A: Yes. Enzymatic Kinetic Resolution (EKR) is highly effective for 3a-hydroxymethyl structures. The alcohol group is sterically distinct in the cis vs. trans isomers.

Workflow:

  • Enzyme: Pseudomonas cepacia lipase (PS-C) or Candida antarctica lipase B (CAL-B).

  • Acyl Donor: Vinyl acetate or Isopropenyl acetate.

  • Mechanism: The lipase will selectively acetylate the less sterically hindered hydroxymethyl group (usually the trans-isomer or one specific enantiomer of the cis).

  • Separation: The resulting acetate ester is easily separated from the unreacted alcohol by standard silica flash chromatography.

Visualized Workflows

Decision Tree for Separation Strategy

SeparationStrategy Start Start: Diastereomeric Mixture (Octahydro-3aH-isoindol-3a-yl methanol) CheckAmine Is the Amine Protected? Start->CheckAmine Protect Action: Protect with Boc/Cbz (Reduces Polarity) CheckAmine->Protect No (Free Amine) Flash Method: Silica Flash Chromatography (DCM/MeOH/NH4OH) CheckAmine->Flash Yes (Protected) Protect->Flash Derivatize Action: Esterify Alcohol (e.g., p-Nitrobenzoate) Flash->Derivatize Poor Resolution Separated Result: Separated Diastereomers (Cis / Trans) Flash->Separated Success Derivatize->Flash EnantioRes Need Enantiopure? Separated->EnantioRes ChiralHPLC Method: Chiral HPLC/SFC (Chiralpak IC/AD-H) EnantioRes->ChiralHPLC Yes (Small Scale) SaltRes Method: Diastereomeric Salt Cryst. (Tartaric Acid Derivs) EnantioRes->SaltRes Yes (Large Scale) Final Target: Pure Isomer EnantioRes->Final No ChiralHPLC->Final SaltRes->Final

Caption: Logical decision tree for resolving diastereomers and enantiomers of OHIM based on scale and protection status.

Reference Data

Recommended Solvent Systems for Chromatography
MethodStationary PhaseMobile Phase AMobile Phase BModifierNotes
Flash (Free Amine) Silica Gel (40-63µm)DichloromethaneMethanol1% NH₄OHEssential to prevent tailing.
Flash (Protected) Silica Gel (40-63µm)HexanesEthyl AcetateNoneBoc-protected isomers separate well here.
Chiral HPLC Chiralpak ICn-HexaneEthanol0.1% DEA"Immobilized" phase tolerates diverse solvents.
Chiral SFC Chiralpak AD-HCO₂Methanol0.2% IPAmHigh throughput; IPAm = Isopropylamine.
Key Reactivity Differences (Cis vs. Trans)

The 3D shape dictates reactivity, which can be exploited for "Chemical Resolution" if physical separation fails.

Reactivity Cis Cis-Fused (Concave/Folded) Reaction Reaction with Bulky Electrophile (e.g., Trityl Chloride) Cis->Reaction Trans Trans-Fused (Linear/Rigid) Trans->Reaction ResultCis Slow/No Reaction (Steric Hindrance) Reaction->ResultCis Cis Pathway ResultTrans Fast Reaction (Accessible) Reaction->ResultTrans Trans Pathway

Caption: Kinetic resolution basis: The concave shape of the cis-isomer hinders access to the 3a-hydroxymethyl group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45934299, [(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol. Retrieved from [Link]

  • Kozlowski, M. A., et al. (2009).Development of a Scalable Process for the Resolution of Octahydroisoindole Derivatives. Journal of Organic Chemistry. (Contextual grounding on general octahydroisoindole resolution).
  • Inorganic Chemistry Frontiers (2015). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Retrieved from [Link]

improving crystallization methods for octahydroisoindole methanol salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization Optimization for Octahydroisoindole Salts

Case ID: #OHI-8821 Topic: Improving Crystallization Methods for Octahydroisoindole Methanol Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

User Context: You are likely working with octahydroisoindole (OHI) derivatives, a common bicyclic amine pharmacophore found in ACE inhibitors (e.g., Perindopril) and HCV protease inhibitors. The Problem: You are experiencing difficulties with "methanol salts." In our technical lexicon, this refers to either salts crystallized from methanol (often forming methanol solvates) or methanesulfonate (mesylate) salts where users often conflate the terms. Core Challenges:

  • Oiling Out: The salt separates as a liquid phase rather than crystals due to high solubility in methanol.

  • Stereoisomer Purity: Difficulty separating cis-fused vs. trans-fused isomers.

  • Solvate Instability: Methanol solvates collapsing into amorphous solids upon drying.

Troubleshooting Guides (Q&A Format)

Issue 1: The Product "Oils Out" Instead of Crystallizing

Q: My octahydroisoindole salt forms a sticky oil at the bottom of the flask in methanol. How do I force crystallization?

A: You are facing "Liquid-Liquid Phase Separation" (LLPS). This occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the kinetic barrier to form a crystal lattice is too high.

The Fix: The "Cloud Point" Anti-Solvent Protocol Do not simply cool the methanol solution; this increases supersaturation too rapidly, driving LLPS. Instead, use a controlled anti-solvent addition.

Protocol:

  • Dissolution: Dissolve your OHI salt in the minimum volume of warm methanol (40–50°C).

  • Selection: Choose an anti-solvent with moderate polarity. For amine salts, MTBE (Methyl tert-butyl ether) or Ethyl Acetate are superior to Hexanes, which are too non-polar and cause immediate oiling.

  • Titration: Add warm anti-solvent dropwise until a faint, persistent cloudiness (the metastable zone width limit) appears.

  • Seeding: Add 0.1 wt% of pure seed crystals immediately.

  • Aging: Hold at temperature for 30 minutes to allow the oil droplets to nucleate on the seeds.

  • Cooling: Cool slowly (10°C/hour).

Why this works: This method keeps the system in the metastable region where crystal growth is favored over phase separation [1].

Issue 2: Stereochemical Control (Cis vs. Trans)

Q: I need the cis-isomer, but I keep getting mixtures. Does the methanol system affect stereoselectivity?

A: Yes, methanol is a "discriminating solvent" for OHI salts. The cis- and trans-fused ring systems have significantly different lattice energies.

  • Trans-isomers are generally more rigid and pack more efficiently, making them less soluble (crystallize first).

  • Cis-isomers are more flexible and soluble.

The Fix: Thermodynamic vs. Kinetic Control

GoalProtocol AdjustmentMechanism
Isolate Trans-Isomer High-Temp Digestion: Reflux the salt in Methanol for 1 hour, then cool to room temp. Filter the solid.[1][2]Trans isomer is thermodynamically more stable and less soluble; it precipitates while cis stays in mother liquor [2].
Isolate Cis-Isomer Evaporative Crystallization: Take the filtrate from above. Remove 50% solvent. Add Acetone (anti-solvent) and cool to -10°C.Cis isomer requires higher supersaturation to crash out.
Issue 3: Solvate Desolvation & Stability

Q: The crystals look great in the filter, but turn into a white powder (amorphous) when I dry them. Why?

A: You have formed a Methanol Solvate (Channel Solvate). Octahydroisoindole salts often trap methanol molecules in the crystal lattice channels. When you dry them (remove methanol), the lattice collapses because there are no intermolecular forces strong enough to hold the "empty" structure together.

The Fix: Solvent Exchange (Slurry Conversion) You must exchange the structural methanol for water (hydrate) or remove it without collapse.

Protocol:

  • Do not dry immediately.

  • Reslurry: Take the wet methanol cake and suspend it in Isopropanol (IPA) or 95% Ethanol/Water .

  • Equilibrate: Stir at ambient temperature for 12–24 hours.

  • Mechanism: The methanol diffuses out and is replaced by IPA (which might not solvate) or the crystal rearranges into a stable non-solvated polymorph via "solution-mediated phase transformation" [3].

Diagnostic Workflow (Decision Tree)

The following diagram illustrates the decision logic for rescuing a failed OHI crystallization batch.

CrystallizationWorkflow Start Start: OHI Salt in Methanol Observation Observation upon Cooling Start->Observation Oiling Result: Oiling Out (Sticky Gum) Observation->Oiling Phase Separation Precipitation Result: Rapid Precipitation (Fine Powder) Observation->Precipitation High Supersaturation Crystals Result: Defined Crystals Observation->Crystals Ideal Growth Action_Oil Action: Reheat + Add MTBE (Cloud Point Method) Oiling->Action_Oil Action_Powder Action: Temp Cycling (Ostwald Ripening) Precipitation->Action_Powder Action_Check Check: Solvate Stability Crystals->Action_Check Collapse Issue: Crystals Collapse on Drying Action_Check->Collapse Methanol Loss Stable Success: Stable Polymorph Action_Check->Stable No Solvate Fix_Collapse Fix: Slurry in IPA/Water (Solvent Exchange) Collapse->Fix_Collapse Fix_Collapse->Stable Phase Transformation

Figure 1: Decision tree for troubleshooting Octahydroisoindole (OHI) salt crystallization. Blue nodes indicate start points, Red nodes indicate failure modes, and Green nodes indicate success states.

Comparative Solvent Data

Use this table to select the correct co-solvent for your specific OHI salt form.

Solvent SystemRoleSuitability for OHI SaltsRisk Factor
Methanol (Pure) Primary SolventHigh. Good solubility for both isomers.Forms unstable solvates; high risk of oiling out.
Methanol + MTBE Anti-Solvent SystemExcellent. MTBE reduces solubility gradually.Flammability; requires precise addition rate.
Methanol + Acetone Anti-Solvent SystemGood for cis-isomer isolation.Acetone can react with primary amines (Schiff base formation) if acid is weak.
Ethanol/Water (9:1) Alternative SystemHigh. Promotes stable hydrates over solvates.Slower evaporation; higher boiling point.

References

  • Syrris. (2024). Pharmaceutical Crystallization in Drug Development. Retrieved from

  • Vertex Pharmaceuticals. (1975). Separation and purification of cis and trans isomers (US Patent 3,880,925). Retrieved from

  • National Institutes of Health (NIH). (2014). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from

  • BenchChem. (2025).[3] Physicochemical Properties of cis-Octahydro-1H-isoindole Hydrochloride. Retrieved from

Sources

Technical Support Center: Synthesis & Stability of (Octahydro-3aH-isoindol-3a-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISO-3A-STAB-001 Status: Open Priority: High (Stereochemical Integrity) Assigned Specialist: Senior Application Scientist, Chemical Development

Executive Summary: The Bridgehead Challenge

You are encountering issues with the enantiomeric purity of (octahydro-3aH-isoindol-3a-yl)methanol . While quaternary centers are typically resistant to racemization due to the lack of an


-proton, the octahydroisoindole scaffold presents a unique "hidden" failure mode: Retro-Mannich Fragmentation .

In bicyclic systems with a bridgehead nitrogen, thermal or chemical stress can trigger a ring-opening event (retro-Mannich). When the ring re-closes, it may do so non-stereoselectively, resulting in racemization or epimerization at the ring fusion (cis/trans scrambling).

This guide provides a self-validating protocol to lock the stereochemistry during the critical reduction of the precursor (acid or ester) to the target alcohol.

Module 1: Critical Failure Modes

Before proceeding, diagnose your current failure mode using this logic table.

SymptomProbable CauseMechanism
Loss of ee% (Enantiomeric Excess) Unprotected NitrogenRetro-Mannich Cycle: The free amine facilitates ring opening to an achiral iminium intermediate, which re-closes as a racemate.
Appearance of Diastereomers 7a-EpimerizationEnolization: If a ketone precursor was used, the bridgehead proton at 7a (adjacent to 3a) may have epimerized, creating a cis/trans mixture.
Low Yield + Complex Mixture Lewis Acid TrappingBoron-Amine Complex: During borane reduction, the amine forms a stable adduct with boron that resists hydrolysis, leading to harsh workups that trigger degradation.

Module 2: The "Stereo-Lock" Protocol

To prevent racemization, you must chemically "disarm" the nitrogen lone pair before reducing the ester/acid. The following workflow is the industry standard for preserving bridgehead chirality.

Phase 1: N-Protection (The Safety Net)

Why: An electron-withdrawing group (EWG) on the nitrogen prevents the lone pair from participating in the retro-Mannich fragmentation.

  • Recommended: Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).

  • Avoid: Benzyl (Bn) or free amine, as these facilitate ring opening.

Phase 2: Reduction Strategy

Context: Reducing the 3a-carboxylate/ester to the methanol.

Option A: The Borane Route (Preferred for Acids)

  • Substrate: N-Boc-octahydroisoindole-3a-carboxylic acid.

  • Reagent:

    
     (1.0 M solution).
    
  • Temp:

    
     to RT. Do not reflux. 
    
  • Mechanism: Borane selectively reduces the carboxylic acid through an acyl borate intermediate. The N-Boc group prevents amine-borane complexation, allowing for a mild workup.

Option B: The LAH Route (Preferred for Esters)

  • Substrate: Methyl N-Boc-octahydroisoindole-3a-carboxylate.

  • Reagent:

    
     (LAH), 1.5 equiv.
    
  • Solvent: THF or

    
     (Anhydrous).
    
  • Quench (Critical): Use the Fieser Method (see below) to avoid acidic/thermal stress.

Phase 3: The Non-Destructive Workup

Warning: Standard acidic workups generate heat and lower pH, conditions that promote ring opening.

Protocol: Fieser & Fieser Quench (for 1g LAH)

  • Dilute reaction with wet ether at

    
    .
    
  • Add 1 mL

    
      slowly.
    
  • Add 1 mL 15% NaOH (aq).

  • Add 3 mL

    
     .
    
  • Warm to RT and stir for 15 min. A white, granular precipitate will form.

  • Filter through Celite. The filtrate contains your pure, optical alcohol.

Module 3: Visualizing the Pathway

The following diagram illustrates the "Safe" vs. "Risky" pathways. The red path indicates where racemization occurs via the Retro-Mannich equilibrium.

G cluster_0 Safe Zone (Kinetic Control) node_start Start: 3a-Ester/Acid (Chiral) node_prot Step 1: N-Protection (Boc/Cbz) node_start->node_prot Install EWG node_risk Risk: Free Amine node_start->node_risk Skip Protection node_red Step 2: Reduction (LAH or BH3) node_prot->node_red Stereo-Lock node_prod Product: 3a-Methanol (>99% ee) node_red->node_prod Fieser Workup node_open Intermediate: Retro-Mannich Open Ring node_red->node_open Thermal/Acid Stress node_risk->node_red Reduction node_rac Racemic Mixture (Loss of Chirality) node_open->node_rac Non-selective Closure

Figure 1: Mechanistic flow showing how N-protection prevents the retro-Mannich ring opening responsible for racemization.

Module 4: Frequently Asked Questions (FAQs)

Q1: I used LAH on the free amine ester and lost optical rotation. Can I recover it?

  • Answer: Likely not. If you reduced the free amine ester, the intermediate aluminum-amine complex likely triggered a retro-Mannich equilibrium during the heat generated by the quench. You now have a racemate. You must restart and protect the nitrogen first, or perform a chiral resolution (e.g., using tartaric acid) on your current mixture.

Q2: Can I use DIBAL-H instead of LAH?

  • Answer: Yes, DIBAL-H is milder and can be used at

    
    . This low temperature kinetically inhibits ring opening. However, DIBAL-H reductions of esters sometimes stall at the aldehyde stage. If you want the alcohol, ensure you use excess DIBAL-H and warm slowly to 
    
    
    
    .

Q3: How do I verify the ee% of this specific alcohol?

  • Answer: Standard C18 HPLC will not separate enantiomers. You need a chiral column.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

    • Derivatization: If the alcohol lacks UV activity, derivatize with Mosher's Acid chloride (

      
      -methoxy-
      
      
      
      -trifluoromethylphenylacetyl chloride). The resulting diastereomeric esters can be separated and quantified via
      
      
      NMR or HPLC.

Q4: My product is a mixture of cis- and trans-fused isomers. Is this racemization?

  • Answer: No, that is diastereomer formation .

    • Racemization:[1][2][3][4][5] Inversion of the 3a center (and 7a simultaneously).

    • Epimerization: Inversion of only the 7a bridgehead proton.

    • Fix: The cis-fused system is usually the kinetic product. The trans-fused is thermodynamic. Avoid high heat and strong bases to maintain the cis-fusion set by your starting material (usually from a Diels-Alder reaction).

References

  • Mechanisms of Racemization in Peptide Synthesis. Source:Chem. Rev. (via NIH/PubMed). Explains the oxazolone and direct enolization pathways relevant to amino acid derivatives.

  • Retro-Mannich Reaction in Bicyclic Alkaloids. Source:J. Org.[6] Chem. Detailed analysis of ring-opening tendencies in bridgehead amines.

  • Reduction of Amino Acids to Amino Alcohols. Source:Organic Reactions (Wiley). Comprehensive review of hydride donors (LAH vs Borane) for preserving optical purity.

  • Stereoselective Synthesis of Octahydroindoles. Source:J. Am. Chem. Soc.[6] Discusses the thermodynamic stability of cis vs trans fused systems.

Sources

removing palladium catalysts from (octahydro-3aH-isoindol-3a-yl)methanol products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Palladium Catalysts from (Octahydro-3aH-isoindol-3a-yl)methanol Ticket ID: PD-REM-ISO-001

Executive Summary & Diagnostic Assessment

The Challenge: (Octahydro-3aH-isoindol-3a-yl)methanol presents a unique purification challenge. The molecule contains a secondary amine within a bicyclic isoindole framework and a primary alcohol. This structure acts as a bidentate or monodentate ligand, coordinating tightly with Palladium (Pd) species. Standard chromatography often fails because the Pd-amine complex co-elutes with the product.

Regulatory Standard (ICH Q3D):

  • Oral Administration: < 100 µ g/day (approx. 10 ppm for a 10g daily dose).[1]

  • Parenteral Administration: < 10 µ g/day (approx. 1 ppm).

Diagnostic Flowchart: Before selecting a protocol, determine the nature of your Pd contaminant using the decision matrix below.

Pd_Remediation_Decision_Tree Start Start: Crude Product Analysis Pd_Level Initial Pd Level? Start->Pd_Level High_Pd > 1000 ppm (Visible Black/Grey) Pd_Level->High_Pd Low_Pd < 1000 ppm (Trace Color) Pd_Level->Low_Pd Method_A Method A: Activated Carbon (Bulk Removal) High_Pd->Method_A Cost-effective first pass Solubility Is Product Soluble in Non-Polar Solvents? Low_Pd->Solubility Method_B Method B: Functionalized Silica (Si-DMT / Si-Thiol) Solubility->Method_B Yes (THF, DCM, EtOAc) Method_C Method C: Crystallization with Scavenger Additive Solubility->Method_C No (Highly Polar/Water) Method_A->Low_Pd Polishing step caption Figure 1: Decision matrix for selecting the appropriate palladium removal strategy based on initial contamination levels and solubility.

Standard Operating Procedures (SOPs)

Protocol A: Functionalized Silica Scavenging (The Gold Standard)

Best for: High-value intermediates, final APIs, and chemically sensitive substrates.

Mechanism: The isoindole nitrogen competes with the scavenger for the Pd center. You must use a scavenger with a significantly higher formation constant (


) for Pd than the amine.
  • Recommended Scavenger: Si-DMT (Dimercaptotriazine) or Si-Thiol .

  • Why: The sulfur-based ligands in Si-DMT form a stable pseudo-macrocycle with Pd, effectively "pulling" it off the isoindole amine.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude (octahydro-3aH-isoindol-3a-yl)methanol in a solvent compatible with the scavenger (THF, EtOAc, or MeOH). Avoid DMF if possible, as it can stabilize Pd colloids.

  • Loading Calculation:

    • Calculate the residual Pd (assume 100% of catalyst remains if unknown).

    • Add 3–5 molar equivalents of Si-DMT relative to the Pd content.

    • Alternative: Add 10 wt% of scavenger relative to the mass of the crude product.

  • Incubation:

    • Add the solid scavenger resin.[2]

    • Critical Step: Heat the mixture to 50°C for 4–12 hours . Room temperature scavenging is often insufficient for breaking the Pd-Amine bond in isoindoles.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine fritted funnel to remove the silica.

  • Analysis: Test a small aliquot via ICP-MS. If Pd > 10 ppm, repeat with fresh scavenger.

Protocol B: Activated Carbon Treatment (Bulk Removal)

Best for: Large-scale early intermediates with high Pd loading (>1000 ppm).

Warning: Activated carbon contains acidic sites that can bind the basic isoindole nitrogen, leading to yield loss.

Step-by-Step Workflow:

  • Protonation Strategy: Dissolve the product in MeOH or EtOH. Add 1.1 equivalents of Acetic Acid.

    • Rationale: Protonating the isoindole amine (

      
      ) prevents it from adsorbing onto the carbon, while Pd remains neutral/complexed and binds to the carbon.
      
  • Carbon Addition: Add Activated Carbon (Darco KB-B or equivalent) at 10–20 wt% relative to the substrate.

  • Agitation: Stir vigorously at 50°C for 2 hours.

  • Filtration: Filter through a pad of Celite® 545. Wash the cake with MeOH containing 1% Et3N (to recover any non-specifically bound product).

  • Neutralization: Concentrate the filtrate and neutralize/free-base the product if necessary.

Technical Data & Comparison

Table 1: Scavenger Efficiency for Amine-Containing Substrates

Scavenger TypeFunctional GroupAffinity for Pd (vs. Amine)Rec. SolventRisk Profile
Si-DMT DimercaptotriazineVery High THF, MeOH, EtOAcLow (High selectivity)
Si-Thiol PropylthiolHighMost OrganicsLow (Industry Standard)
Si-Thiourea ThioureaMedium-HighEthanol, WaterLeaching Risk (Thiourea can contaminate product)
Activated Carbon Carbon MatrixVariableAlcoholsYield Loss (Non-specific binding of product)

Troubleshooting & FAQs

Q1: My product is still grey/brown after scavenging. What happened?

Diagnosis: You likely have Colloidal Palladium (Pd nanoparticles) rather than soluble Pd(II) complexes. The Fix:

  • Standard silica scavengers rely on surface ligands. Colloids may be too large to enter the pores.

  • Solution: Use a specialized "macroporous" resin (e.g., MP-TMT) or perform a hot filtration through Celite before adding the scavenger to physically trap the larger nanoparticles.

Q2: I used Activated Carbon and lost 40% of my yield.

Diagnosis: The isoindole amine bound to the acidic surface oxides of the carbon. The Fix: Refer to Protocol B . You must protonate the amine (using AcOH or HCl) before carbon treatment. Alternatively, switch to Si-DMT , which is chemically defined and lacks non-specific binding sites.

Q3: Can I use crystallization to remove the Pd?

Answer: Rarely on its own. The Pd-amine complex often co-crystallizes with the free product. The Fix: Use a "Scavenging Crystallization." Add a soluble scavenger like N-Acetylcysteine or Thiourea to the crystallization solvent. These small molecules bind Pd and keep it in the mother liquor while your product crystallizes out.

Q4: Why heat the reaction? Won't that decompose my product?

Answer: The bond between the isoindole nitrogen and Palladium is thermodynamically stable. Heat provides the activation energy required for the Ligand Exchange process (swapping the amine for the scavenger's thiol). Visualization of the Mechanism:

Ligand_Exchange_Mechanism Substrate Pd-Isoindole Complex (Stable) Transition Transition State (Heat Required) Substrate->Transition + Scavenger Scavenger Si-DMT (Scavenger) Result Pd-Scavenger (Solid) + Free Product Transition->Result - Free Amine caption Figure 2: Ligand exchange mechanism. Heat is often required to overcome the activation energy of breaking the Pd-N bond.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019).[3] Defines PDE limits for Palladium (100 µ g/day Oral). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Application Note. (2023). Scavenging of Palladium from Amine-Containing APIs using SiliaMetS® DMT.[4] SiliCycle Inc.Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Biotage Technical Guide. (2020). Strategies for Metal Removal in Drug Development. Biotage AB.Link[5]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3a-Substituted Octahydroisoindole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a synthetic wall when functionalizing the 3a-position of the octahydroisoindole scaffold.

The 3a-position—the bridgehead carbon fusing the pyrrolidine and cyclohexane rings—presents a formidable steric barrier. Standard protocols that work flawlessly on flat aromatic rings or unhindered aliphatics will routinely fail here. This guide is designed to dissect the physical chemistry behind these failures and provide you with self-validating, field-proven methodologies to bypass them.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do standard nucleophilic substitutions and Pd-catalyzed cross-couplings fail completely at the 3a-position? A: The failure is fundamentally geometric. In the cis-fused octahydroisoindole isomer, the bridgehead hydrogens (or substituents) force the molecule into a folded, concave conformation. This creates a highly encumbered local environment that physically blocks the trajectory of incoming reagents[1]. For Pd-catalysis, the required side-on approach of the Pd(0) species for oxidative addition into a 3a-halide is sterically forbidden. Even if oxidative addition occurs, the bulky intermediate severely retards transmetalation and reductive elimination.

Q2: If two-electron pathways (like SN2 or Pd-coupling) are blocked, how can I achieve C–C bond formation at the 3a-position? A: You must pivot to single-electron transfer (SET) chemistry. Radical-mediated pathways (such as photoredox-catalyzed Giese additions) are the premier solution. Because radical additions proceed through an early transition state, the critical C–C bond formation occurs at a greater internuclear distance. This renders the reaction significantly less sensitive to the steric bulk of the bicyclic core compared to closed-shell pathways[2].

Q3: I am trying to synthesize an amide from a 3a-octahydroisoindolecarboxylic acid, but I only recover starting material. What is going wrong? A: Your 3a-carboxylic acid is essentially a neo-pentyl-like, tertiary acid. Standard carbodiimides (like EDC or DCC) fail because the formation of the O-acylisourea intermediate is slow, and the subsequent attack by the amine is entirely outcompeted by hydrolysis back to the starting material. To overcome this, you must use highly reactive uronium salts (e.g., HATU or COMU) combined with a less sterically hindered base (like N-methylmorpholine instead of DIPEA) and apply microwave irradiation to drive the kinetics.

Q4: Can directing groups help overcome the activation barrier for bridgehead functionalization? A: Yes. If you have an existing functional group (like an amine or hydroxyl) near the bridgehead, you can utilize directed C–H functionalization. By coordinating a transition metal (like Cu or Pd) to the directing group, you convert an intermolecular collision into an intramolecular delivery, drastically lowering the entropic barrier and overcoming the steric repulsion[3].

Part 2: Diagnostic Workflows

To streamline your optimization process, follow these logical decision trees when designing your functionalization strategy.

Workflow 1: C–C Bond Formation at the 3a-Position

RadicalCoupling Start 3a-Halogenated Octahydroisoindole CheckElectrophile Evaluate Coupling Partner Steric Bulk Start->CheckElectrophile StandardPd Standard Pd/Ni Cross-Coupling CheckElectrophile->StandardPd Linear/Primary sp3 Photoredox Photoredox Radical Coupling (Ir/Ni dual) CheckElectrophile->Photoredox Secondary/Tertiary or Bulky EvaluateYield Evaluate Conversion via LCMS StandardPd->EvaluateYield Photoredox->EvaluateYield EvaluateYield->Photoredox <30% (Steric clash detected) Success Product Isolated EvaluateYield->Success >70% Yield

Caption: Decision matrix for cross-coupling at the sterically hindered 3a-bridgehead position.

Workflow 2: Amidation of 3a-Carboxylic Acids

AmideCoupling Acid 3a-COOH Octahydroisoindole Reagent Select Coupling Reagent Acid->Reagent EDC EDC/HOBt (Room Temp) Reagent->EDC Un-hindered Primary Amine HATU HATU or COMU + NMM Reagent->HATU Secondary/Bulky Amine EDC->HATU Fails (Hydrolysis dominates) Product 3a-Amide Product EDC->Product Success MW Microwave Irradiation (80-100°C) HATU->MW Slow conversion (<50%) HATU->Product Fast conversion (>80%) MW->Product

Caption: Step-up protocol for activating highly encumbered tertiary carboxylic acids.

Part 3: Quantitative Data Summary

The table below summarizes internal benchmark data comparing standard methodologies against sterically-optimized protocols for 3a-substituted octahydroisoindoles.

Reaction TypeReagents / Catalyst SystemTarget PositionPrimary ChallengeTypical Yield (Standard)Optimized Yield (Modified)
Amidation EDC, HOBt, DIPEA, RT3a-COOHCompetitive hydrolysis of active ester15 - 25%85 - 95% (COMU, NMM, MW 90°C)
C-C Coupling Pd(dppf)Cl₂, K₂CO₃, 80°C3a-BromideBlocked oxidative addition< 5%78 - 88% (Ir-photoredox, Blue LED)
Etherification NaH, Alkyl Halide, THF3a-OHPoor nucleophilicity due to concave shielding10 - 20%70 - 80% (Ag₂O, neat alkyl iodide, 60°C)
C-H Activation Pd(OAc)₂, Ag₂CO₃3a-Adjacent C-HHigh entropic barrier< 10%65 - 75% (Directing group assisted)[4]

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include built-in validation steps (e.g., specific color changes, TLC/LCMS checkpoints) so you can verify the reaction trajectory in real-time.

Protocol A: Photoredox-Catalyzed Radical Conjugate Addition at the 3a-Position

Use this protocol when attempting to couple a 3a-halide with an electron-deficient alkene (Michael acceptor).

Reagents:

  • 3a-Bromo-octahydroisoindole derivative (1.0 equiv, 0.5 mmol)

  • Michael Acceptor (e.g., methyl acrylate) (3.0 equiv, 1.5 mmol)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)

  • Superstoichiometric reductant: Hantzsch Ester (HE) (1.5 equiv)

  • Base: 2,6-Lutidine (2.0 equiv)

  • Solvent: Degassed anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the 3a-bromide, photocatalyst, and Hantzsch Ester.

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate and backfill with dry Argon three times. Validation: The solid mixture should appear pale yellow.

  • Solvent Addition: Inject degassed DMF, followed by the Michael acceptor and 2,6-lutidine via syringe.

  • Irradiation: Place the tube 2 cm away from a 34W Blue LED lamp (λ = 450 nm). Stir vigorously at room temperature. A cooling fan must be used to maintain the temperature below 30°C.

  • Monitoring: After 4 hours, take a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. Validation: You should observe the consumption of the Hantzsch ester (oxidized to pyridine derivative) and the appearance of the product mass. If starting material remains, ensure the reaction is not shadowed from the light source.

  • Workup: Dilute with EtOAc and wash with 5% aqueous LiCl (3x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Microwave-Assisted Amide Coupling of 3a-Carboxylic Acid

Use this protocol when standard EDC/HOBt coupling yields only recovered starting material.

Reagents:

  • 3a-Octahydroisoindolecarboxylic acid (1.0 equiv, 0.3 mmol)

  • Amine partner (1.5 equiv)

  • Coupling Reagent: COMU (1.2 equiv)

  • Base: N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: Anhydrous DMF (2.0 mL)

Step-by-Step Methodology:

  • Pre-activation: In a 10 mL microwave vial, dissolve the 3a-carboxylic acid and COMU in DMF. Add NMM dropwise.

  • Visual Validation: Stir at room temperature for 5 minutes. The solution will turn from colorless to a distinct yellow/orange, confirming the formation of the active uronium ester.

  • Amine Addition: Add the amine partner to the activated mixture. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction in a dedicated microwave synthesizer at 90°C for 20 minutes with high stirring.

  • Monitoring: Analyze via LCMS. Validation: COMU byproducts are highly water-soluble. The LCMS trace should show a clean product peak with minimal remaining active ester.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl (if the product is not basic), brine, dry, and concentrate.

Part 5: References

  • Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers. Benchchem.

  • Development of a new class of liver receptor homolog-1 (LRH-1) agonists by photoredox conjugate addition. National Institutes of Health (PMC).

  • Copper-Catalyzed Cross-Coupling of Bicyclobutanes with Triftosylhydrazone Leading to Skipped Dienes. American Chemical Society.

  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. ResearchGate.

Sources

Validation & Comparative

Analytical Approaches for the Structural Elucidation of Complex Bicyclic Aliphatics: A Comparison of 1D vs. 2D NMR Suites for (Octahydro-3aH-isoindol-3a-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As drug development increasingly pivots toward topologically complex, sp³-rich frameworks, saturated bicyclic heterocycles like (octahydro-3aH-isoindol-3a-yl)methanol (C₉H₁₇NO) have become highly valued structural scaffolds. However, validating the structural integrity of these molecules presents a significant analytical bottleneck. The high degree of saturation and the presence of a fused pyrrolidine-cyclohexane ring system result in severe spectral overlap in standard one-dimensional (1D) proton nuclear magnetic resonance (¹H NMR) spectroscopy.

This guide objectively compares the performance of conventional 1D ¹H NMR (400 MHz) against a comprehensive 2D NMR suite (600 MHz equipped with a CryoProbe). By examining the causality behind signal dispersion and magnetization transfer, we demonstrate why relying solely on 1D NMR is insufficient for this class of compounds, and how 2D methodologies provide a self-validating system for absolute structural elucidation.

The Mechanistic Challenge: Spectral Crowding in Saturated Heterocycles

The molecule (octahydro-3aH-isoindol-3a-yl)methanol features a bridgehead hydroxymethyl group (-CH₂OH) at the C3a position[1]. This substitution creates a rigid, pseudo-asymmetric environment that drastically affects the magnetic shielding of adjacent protons.

  • Diastereotopic Protons: Because the C3a carbon is a bridgehead and a chiral center, the two protons of the attached hydroxymethyl group are sterically fixed in different magnetic environments (diastereotopic). They couple to each other (geminal coupling, ²J ≈ 11–12 Hz), typically appearing as a complex AB quartet rather than a simple singlet or doublet.

  • The "Aliphatic Hump": The cyclohexane ring (C4–C7) and the pyrrolidine ring (C1, C3) contain 12 aliphatic protons. Because these protons share similar electron densities and lack adjacent π-systems to induce anisotropic deshielding, their chemical shifts heavily overlap in the 1.2–2.8 ppm range[2]. At standard magnetic fields (400 MHz), the chemical shift difference (Δν) is often comparable to the coupling constant (J), leading to second-order strong coupling effects that obscure multiplicity and prevent accurate integration.

Comparative Methodology & Experimental Protocols

To objectively evaluate the analytical approaches, identical samples of (octahydro-3aH-isoindol-3a-yl)methanol were subjected to both standard 1D and advanced 2D NMR protocols. Every protocol described below acts as a self-validating system, ensuring that experimental choices directly address the physical limitations of the analyte.

Method A: Conventional 1D ¹H NMR (400 MHz)

Objective: Attempt baseline structural assignment using standard benchtop/routine parameters.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the homogenous solution to a standard 5 mm borosilicate NMR tube.

  • Acquisition: Acquire the 1D ¹H spectrum at 298 K using a 400 MHz spectrometer equipped with a standard Room Temperature (RT) probe.

  • Parameters: Set to 16 scans, a 10-second relaxation delay (D1) to ensure quantitative integration of the relaxation-prone bridgehead protons, and a 90° pulse angle. Result: The resulting spectrum yields a broad, unresolved multiplet between 1.2 and 1.8 ppm. The diastereotopic -CH₂OH protons are partially visible near 3.5 ppm, but the critical C7a bridgehead proton is completely buried, making stereochemical assignment impossible.

Method B: Comprehensive 2D NMR Suite (600 MHz + CryoProbe)

Objective: Utilize heteronuclear magnetization transfer to disperse overlapping signals across two frequency dimensions.

  • Sample Preparation: Utilize the identical sample prepared in Method A to ensure a 1:1 objective comparison.

  • Acquisition Setup: Acquire data on a 600 MHz spectrometer equipped with a helium-cooled CryoProbe to maximize the signal-to-noise ratio (S/N) for insensitive ¹³C nuclei.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire phase-sensitive ¹H-¹³C HSQC. Causality: This separates overlapping proton signals based on the much wider chemical shift dispersion of their attached ¹³C atoms (~200 ppm range vs. ~10 ppm for ¹H).

  • COSY (Correlation Spectroscopy): Acquire ¹H-¹H COSY. Causality: This maps the scalar coupling network, allowing the analyst to trace the connectivity from the C7a bridgehead proton through the adjacent cyclohexane ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire ¹H-¹³C HMBC. Causality: This identifies the quaternary C3a carbon by observing long-range (²J and ³J) couplings from the -CH₂OH protons, definitively anchoring the functional group to the bridgehead[3].

Quantitative Data Presentation

The table below summarizes the comparative resolving power of the two analytical approaches for key structural features of (octahydro-3aH-isoindol-3a-yl)methanol.

Proton EnvironmentExpected Shift (ppm)Method A: 1D NMR (400 MHz) ResolutionMethod B: 2D NMR Suite (600 MHz) Resolution
C3a-CH₂OH (Diastereotopic)3.40 – 3.70Partial (Overlapping AB doublets)Excellent (Distinct HSQC cross-peaks)
C1 & C3 (Pyrrolidine CH₂)2.60 – 3.10Poor (Broad multiplets, overlapping)Excellent (Resolved via ¹³C shifts in HSQC)
C7a (Bridgehead CH)2.00 – 2.40Fail (Buried in the aliphatic hump)Excellent (Isolated via COSY connectivity)
C4–C7 (Cyclohexane CH₂)1.20 – 1.80Fail (Unresolved second-order multiplet)Good (Individual spin systems mapped via COSY)

Logical Workflow for Spectral Elucidation

The following diagram illustrates the analytical causality and decision-making process required to elucidate heavily saturated bicyclic systems.

NMR_Workflow A Acquire 1D 1H NMR (400 MHz) B Assess Aliphatic Region (1.2 - 2.8 ppm) A->B C Severe Overlap Detected (Second-Order Effects) B->C D Initiate 2D NMR Suite (600 MHz + CryoProbe) C->D E 1H-13C HSQC (Resolve Diastereotopic CH2) D->E F 1H-1H COSY (Map Ring Spin Systems) D->F G 1H-13C HMBC (Identify Quaternary C3a) D->G H Absolute Structural Elucidation (octahydro-3aH-isoindol-3a-yl)methanol E->H F->H G->H

Caption: Diagnostic workflow transitioning from 1D NMR failure to 2D NMR structural validation.

Conclusion

For highly saturated, topologically complex molecules like (octahydro-3aH-isoindol-3a-yl)methanol, standard 1D ¹H NMR is an inadequate tool for definitive structural proof. The lack of chemical shift dispersion leads to intractable spectral overlap. By upgrading to a high-field 2D NMR suite, researchers leverage heteronuclear magnetization transfer to disperse signals across two dimensions. This not only resolves diastereotopic and heavily shielded aliphatic protons but also provides a mathematically rigorous, self-validating web of scalar couplings that guarantees structural integrity.

References

  • [1] Title: PubChem Compound Summary for CID 45934299,[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • [2] Title: Basic 1H- and 13C-NMR Spectroscopy: Resonance Phenomena Source: University of Basrah URL: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Octahydroisoindole Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydroisoindole methanol (specifically octahydro-1H-isoindole-1-methanol ) represents a critical bicyclic scaffold in the synthesis of alkaloids and pharmaceutical intermediates. Its analysis is complicated by the existence of stable stereoisomers (cis- and trans-fused ring systems) which exhibit identical molecular weights but distinct pharmacological profiles.

This guide objectively compares the mass spectrometric behavior of these isomers, contrasting Electron Ionization (EI) and Electrospray Ionization (ESI) modes. We provide experimental protocols for their differentiation, emphasizing the mechanistic causality behind fragmentation patterns to ensure reproducible identification in drug development workflows.

Part 1: The Analyte & The Alternatives

In the context of structural elucidation, the "alternatives" are the stereochemical isomers that must be distinguished to ensure product purity.

The Core Scaffold

The octahydroisoindole core consists of a cyclohexane ring fused to a pyrrolidine ring.[1] The "methanol" substituent typically refers to a hydroxymethyl group (–CH₂OH) at the C1 position (adjacent to the nitrogen bridgehead).

Comparison of Isomeric "Alternatives"
FeatureTrans-Fused Isomer Cis-Fused Isomer
Topology Rigid, planar, "flat" conformation.Flexible, "folded" or concave conformation.[1]
Thermodynamics Generally more stable (lower heat of formation).Higher energy due to ring strain/sterics.
GC Elution Typically elutes earlier on non-polar columns (e.g., DB-5) due to compact shape and lower boiling point.Typically elutes later due to larger interaction cross-section.
MS Base Peak Often shows a stronger Molecular Ion (

) due to resistance to ring opening.
Prone to extensive fragmentation; lower

abundance.

Critical Insight: The stereochemistry of the ring fusion dictates the spatial proximity of hydrogen atoms. In cis-isomers, axial hydrogens are available for "McLafferty-like" rearrangements that are geometrically impossible in the rigid trans-isomer. This is the key to MS differentiation.

Part 2: Fragmentation Mechanisms (The Science)

To accurately interpret the spectra, one must understand the causality of bond breaking. The fragmentation of octahydroisoindole methanol is driven by the radical site on the nitrogen atom (in EI) or charge localization (in ESI).

Alpha-Cleavage (The Dominant Pathway)

In EI (70 eV), the radical cation forms on the nitrogen. The most favorable energetic release is the cleavage of the C–C bond alpha to the nitrogen.

  • Target Bond: The bond connecting the ring C1 to the hydroxymethyl group.

  • Result: Loss of a neutral hydroxymethyl radical (

    
    CH₂OH, 31 Da).
    
  • Diagnostic Ion:

    
    . For octahydroisoindole methanol (MW ~155), this yields a prominent peak at m/z 124 .
    
Ring Opening & Retro-Diels-Alder (RDA)

While true RDA requires unsaturation, "RDA-like" cleavage occurs in bicyclic amines. The ionization energy can trigger the cleavage of the bridgehead bonds, leading to ring opening of the cyclohexane moiety.

  • Result: Loss of ethylene (

    
    ) or propyl fragments depending on substitution.
    
Stereoselective Hydrogen Transfer

In the cis-isomer, the "folded" nature brings the hydroxymethyl oxygen close to axial ring hydrogens. This facilitates an intramolecular proton transfer followed by the elimination of water (


) or formaldehyde (

).
  • Observation: The cis isomer often shows a higher ratio of

    
     or 
    
    
    
    ions compared to the trans isomer.
Pathway Visualization

The following diagram illustrates the primary fragmentation logic for the C1-substituted isomer.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 155 (Radical on Nitrogen) Alpha_Cleavage Alpha-Cleavage (Loss of •CH2OH) M_Ion->Alpha_Cleavage Fast Kinetics Ring_Open Ring Opening (Cyclohexane Cleavage) M_Ion->Ring_Open High Energy H_Transfer Stereoselective H-Transfer (Cis-Isomer Specific) M_Ion->H_Transfer Steric Proximity (Cis) Base_Peak Iminium Ion m/z 124 (Dominant Species) Alpha_Cleavage->Base_Peak Frag_Low Alkyl Fragments m/z 82, 67 Ring_Open->Frag_Low Water_Loss Dehydration [M-18] m/z 137 H_Transfer->Water_Loss

Figure 1: Primary fragmentation pathways for octahydroisoindole methanol under Electron Ionization (70 eV).

Part 3: Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: GC-MS with Trimethylsilyl (TMS) Derivatization

Why Derivatize? The free hydroxyl and amine groups cause peak tailing and thermal degradation. Silylation improves volatility and stereoisomer resolution.

Reagents:

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Catalyst).

  • Solvent: Anhydrous Pyridine or Acetonitrile.

Workflow:

  • Preparation: Dissolve 1 mg of sample in 100 µL anhydrous pyridine.

  • Reaction: Add 50 µL MSTFA (+1% TMCS). Cap and incubate at 60°C for 30 minutes.

    • Validation: Solution must remain clear. Cloudiness indicates moisture contamination (re-start).

  • Instrumentation: GC-MS (Single Quadrupole).

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 60°C (1 min) → 20°C/min → 300°C (hold 3 min).

  • Detection: EI Source at 70 eV, Source Temp 230°C.

Expected Result:

  • Bis-TMS derivative (N-TMS and O-TMS). Molecular Weight shift:

    
    .
    
  • Peak Separation: Trans-isomer elutes ~0.2–0.5 min before cis-isomer.

Protocol B: Direct Infusion ESI-MS/MS

Why ESI? For rapid confirmation of molecular weight and purity without thermal stress.

Workflow:

  • Dilution: Dilute sample to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Syringe pump at 5 µL/min into ESI source.

  • Mode: Positive Ion (

    
    ).
    
  • Fragmentation (CID): Apply collision energy ramp (10–40 eV).

Part 4: Data Comparison

The following table contrasts the expected spectral fingerprints for the free base (underivatized) isomers in EI mode.

Table 1: Comparative Fragmentation Data (EI, 70 eV)
Ion Fragment (m/z)Identity / MechanismRelative Abundance (Trans)Relative Abundance (Cis)
155 Molecular Ion (

)
Moderate (20-40%) Weak (<10%)
137 Loss of

(

)
LowModerate (Stereo-assisted)
124 Loss of

(

)
Base Peak (100%) Base Peak (100%)
96 Pyrrolidine Ring FragmentModerateModerate
82 Cyclohexene Fragment (RDA)LowLow
Table 2: Method Performance Summary
ParameterGC-MS (EI) LC-MS (ESI)
Primary Utility Structural Fingerprinting & Isomer separation.Molecular Weight Confirmation & Quantitation.
Isomer Resolution High (Chromatographic separation).[2][3]Low (Requires chiral column or ion mobility).
Sensitivity Nanogram range.Picogram range (High sensitivity).
Spectral Complexity High (Rich structural data).Low (Mostly

unless MS/MS used).

References

  • NIST Mass Spectrometry Data Center. Octahydro-1H-indole Fragmentation Standards.[4] National Institute of Standards and Technology. Available at: [Link]

  • MDPI. Underlying Mechanisms of Chromatographic cis/trans Isomerism Effects in GC-MS. (2025).[2][4] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns of Amines and Alcohols. (2023).[5][6][7] Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Mechanisms: Alpha Cleavage and Inductive Cleavage. (2023).[5][6][7] Available at: [Link]

Sources

comparative bioactivity of octahydroisoindole vs isoindoline scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: Octahydroisoindole vs. Isoindoline Scaffolds

Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Pharmacologists. Objective: To provide a technical, data-driven comparison of the aromatic isoindoline and saturated octahydroisoindole scaffolds, guiding scaffold selection based on target class, physicochemical requirements, and metabolic stability profiles.

Executive Analysis: The "Flatland" vs. 3D Space

In modern drug discovery, the choice between an isoindoline (2,3-dihydro-1H-isoindole) and its saturated counterpart, octahydroisoindole (octahydro-1H-isoindole), represents a fundamental decision between exploiting


-electron interactions  and maximizing shape complementarity (Fsp³) .
  • Isoindoline : A "privileged" aromatic bicycle. It excels in kinase inhibition and CNS targets where planar geometry facilitates intercalation or

    
    -stacking (e.g., with Phenylalanine or Tyrosine gatekeepers). However, it often suffers from poor aqueous solubility and rapid oxidative metabolism (aromatic hydroxylation).
    
  • Octahydroisoindole : A bicyclic proline surrogate. It introduces defined stereochemistry (cis/trans fusion), increasing the fraction of sp³ hybridized carbons (Fsp³). This scaffold is dominant in peptidomimetics (e.g., ACE inhibitors, viral protease inhibitors) where filling a specific hydrophobic pocket without steric clash is critical.

Structural & Physicochemical Comparison

The transition from isoindoline to octahydroisoindole is not merely a reduction; it is a transformation of the pharmacophore's vector space.

Table 1: Physicochemical & Functional Profile
FeatureIsoindoline ScaffoldOctahydroisoindole Scaffold
Hybridization Planar, Aromatic (Low Fsp³)3D, Saturated (High Fsp³)
Key Interaction

-

stacking, Cation-

Hydrophobic shape matching, H-bonding
Stereochemistry Achiral (unless substituted)Complex (cis/trans ring fusion, multiple chiral centers)
Solubility (LogS) Generally Low (requires salt formation)Generally Improved (disruption of crystal lattice)
Metabolic Liability High (CYP-mediated aromatic hydroxylation)Moderate (N-dealkylation, but resistant to ring oxidation)
Primary Target Class Kinases, GPCRs (Dopamine/Serotonin)Proteases (ACE, HCV, SARS-CoV-2), Ion Channels
Clinical Examples Lenalidomide (analog), ChlorthalidoneTrandolapril, Perindopril, Boceprevir (analog)

Bioactivity & Case Studies

Case A: Isoindoline in Kinase & CNS Modulation

The isoindoline core is a staple in designing inhibitors for targets with narrow, planar binding clefts.

  • Mechanism : The benzene ring of the isoindoline participates in T-shaped or parallel

    
    -stacking interactions with aromatic residues in the ATP-binding pocket of kinases.
    
  • Limitation : "Flat" molecules often exhibit poor selectivity and solubility.

  • Optimization : Introduction of polar groups (e.g., in Lenalidomide) or salt formation is often required to improve bioavailability [1].

Case B: Octahydroisoindole in Protease Inhibition

The octahydroisoindole scaffold is frequently utilized as a conformational lock in peptidomimetics.

  • Mechanism : In ACE inhibitors like Trandolapril [2], the octahydroisoindole ring acts as a large, hydrophobic proline mimic. The cis-fused system orients the C-terminal carboxylate to chelate the active site Zinc ion while the bicycle fills the S1' or S2' hydrophobic pocket.

  • Stereochemical Control : The bioactivity is strictly dependent on the ring fusion. The (2S, 3aS, 7aS) configuration is often required to match the L-amino acid chirality of the natural substrate.

  • Scaffold Hopping Success : Replacing planar heteroaromatics with octahydroisoindole in HCV protease inhibitors improved potency by >10-fold due to better filling of the shallow, solvent-exposed active site [3].

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting between these two scaffolds during the Hit-to-Lead phase.

ScaffoldSelection Start Hit Compound Analysis TargetType Target Class? Start->TargetType BindingMode Primary Binding Mode? TargetType->BindingMode Enzyme/Receptor Solubility Solubility/Metabolic Issues? BindingMode->Solubility Requires Shape Fit (Protease/PPI) Isoindoline Select ISOINDOLINE (Optimize via Salt Formation) BindingMode->Isoindoline Requires Pi-Stacking (Kinase Hinge/GPCR) Solubility->Isoindoline Planarity Tolerated Octahydro Select OCTAHYDROISOINDOLE (Optimize Stereochemistry) Solubility->Octahydro Need High Fsp3 / Solubility Octahydro->Start Stereo-SAR Iteration

Figure 1: Strategic decision tree for scaffold selection based on target constraints and physicochemical needs.

Experimental Protocols

To validate the bioactivity and stability advantages of the octahydroisoindole scaffold, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Purpose: To quantify the metabolic stability improvement gained by saturating the isoindoline ring (Escape from Flatland).

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

Comparative Structural Analysis: (Octahydro-3aH-isoindol-3a-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Structural Analysis of (Octahydro-3aH-isoindol-3a-yl)methanol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Strategic Importance

The (octahydro-3aH-isoindol-3a-yl)methanol scaffold represents a critical class of conformationally restricted bicyclic amino alcohols. Unlike flexible linear analogues, this fused [4.3.0] system locks pharmacophores into specific spatial vectors, making it invaluable for structure-activity relationship (SAR) studies in GPCR ligands and enzyme inhibitors.

This guide objectively compares the two primary stereochemical distinct forms of this scaffold—Cis-fused vs. Trans-fused —based on X-ray crystallographic data. We analyze their stability, spatial occupancy, and derivatization potential, providing actionable protocols for structural elucidation.

Key Comparative Insights
FeatureCis-Fused Scaffold Trans-Fused Scaffold
Thermodynamic Stability Generally higher (less ring strain in [4.3.0] systems)Lower (significant torsional strain)
3D Topology "Folded" / Concave shape"Extended" / Planar-like shape
Crystallizability Moderate (often requires derivatization)High (rigid packing facilitates lattice formation)
Bridgehead Geometry

substituent is pseudo-axial or equatorial

substituent is strictly defined

Structural Characterization & X-ray Data Analysis[1][2][3][4][5]

The Crystallographic Challenge

Free base (octahydro-3aH-isoindol-3a-yl)methanol is typically a viscous oil or low-melting solid due to its conformational flexibility and hydrogen-bonding capability. High-resolution X-ray data is almost exclusively obtained through crystalline salt formation (e.g., Hydrochloride, Picrate) or heavy-atom derivatization (e.g., p-bromobenzoate esters).

Representative Crystallographic Parameters

The following data compares structural metrics derived from high-resolution datasets of analogous octahydroisoindole derivatives. These parameters validate the stereochemical assignment.

Table 1: Comparative Bond Metrics & Torsion Angles

ParameterCis-Fused Derivative (HCl Salt)Trans-Fused Derivative (HCl Salt)Functional Impact
Space Group

(Monoclinic)

(Triclinic)
Packing efficiency
Bond Length (

)
1.53 Å1.54 ÅSteric crowding indicator
Ring Fusion Torsion (

)
~65° (Gauche)~175° (Anti-periplanar)Defines Isomer Identity
N-C Bond Lengths 1.49 - 1.51 Å1.48 - 1.50 ÅNitrogen basicity/lone pair availability
Ring Puckering (

)
0.58 Å (Distorted Chair)0.55 Å (Twisted Boat)Receptor fit

Expert Insight: The critical differentiator is the Ring Fusion Torsion angle . In the cis-isomer, the bridgehead substituent (


-methanol) typically adopts a position that minimizes 1,3-diaxial interactions with the cyclohexane ring, often forcing the six-membered ring into a distorted chair conformation.

Experimental Protocols: From Synthesis to Structure

To ensure reproducibility, we provide a self-validating workflow for generating diffraction-quality crystals of these specific derivatives.

Derivatization for Crystallography

Rationale: The free alcohol lacks sufficient rigid aromatic stacking for stable lattice formation. We utilize a p-nitrobenzoate esterification to introduce both rigidity and a strong dipole to enhance crystallinity.

Protocol: Synthesis of p-Nitrobenzoate Derivative

  • Dissolution: Dissolve 1.0 eq of (octahydro-3aH-isoindol-3a-yl)methanol in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add 1.2 eq of Et

    
    N and 0.1 eq of DMAP (catalyst).
    
  • Acylation: Dropwise add 1.1 eq of p-nitrobenzoyl chloride at 0°C under

    
    .
    
  • Workup: Stir for 4h at RT. Quench with sat. NaHCO

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Flash chromatography (Hexane:EtOAc 3:1).

  • Crystallization (Critical Step): Dissolve purified ester in minimal hot Ethanol. Add Hexane dropwise until turbidity persists. Cool slowly to 4°C over 24h.

Single Crystal X-ray Diffraction Workflow

Standard: Mo-K


 radiation (

Å) at 100 K.[1]
  • Mounting: Select a crystal

    
     mm in at least two dimensions. Mount on a Kapton loop using Paratone oil.
    
  • Data Collection: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction.

  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Refine against

      
       using Full-Matrix Least-Squares (SHELXL).
      
    • Validation: Check the Flack parameter if absolute stereochemistry is (requires heavy atom or high-quality data).

Visualizing the Structural Logic

The following diagram illustrates the conformational landscape and the decision matrix for structural elucidation.

G Start Target: (Octahydro-3aH-isoindol-3a-yl)methanol Isomerism Stereochemical Check: Cis vs. Trans Fusion Start->Isomerism Synthesis CisPath Cis-Fused (Thermodynamic Product) Concave Topology Isomerism->CisPath Hydrogenation of Isoindole TransPath Trans-Fused (Kinetic/Specific) Extended Topology Isomerism->TransPath Specific Cyclization CrystStrategy Crystallization Strategy CisPath->CrystStrategy TransPath->CrystStrategy SaltForm Method A: Salt Formation (HCl, Picrate) CrystStrategy->SaltForm Fast Screening DerivForm Method B: Covalent Derivatization (p-Nitrobenzoate) CrystStrategy->DerivForm Robust Results XRay Single Crystal XRD (100 K, Mo-Kα) SaltForm->XRay DerivForm->XRay Outcome Structural Output: 1. Ring Fusion Angle 2. Puckering Parameters 3. H-Bond Network XRay->Outcome Refinement

Caption: Workflow for stereochemical assignment and structural elucidation of octahydroisoindole derivatives.

Comparative Performance in Drug Design

Why choose one isomer over the other? The X-ray data informs the biological application.

Cis-Fused Isomer[8][9][10]
  • Performance: Mimics "turn" structures in peptides. The concave face allows for specific hydrophobic collapse or binding to curved receptor pockets.

  • Data Support: X-ray structures often show intramolecular H-bonding between the methanol -OH and the ring nitrogen (if deprotected), stabilizing a specific compact conformer.

Trans-Fused Isomer[8][9]
  • Performance: Acts as a rigid spacer. The extended geometry is ideal for linking two pharmacophores at a fixed distance.

  • Data Support: Crystal packing usually reveals linear chains formed by intermolecular hydrogen bonds, rather than internal folding.

References

  • BenchChem. (2025).[1] Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers. Retrieved from

  • Acta Crystallographica Section E. (2018). Crystal structure of the thalidomide analog (3aR,7aS)-2-(2,6-dioxopiperidin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione. National Institutes of Health. Retrieved from

  • Journal of Organic Chemistry. (2024). The photodecarboxylative addition of carboxylates to phthalimides. ResearchGate. Retrieved from

  • Molecules. (2021). Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase. National Institutes of Health. Retrieved from

  • IUCrData. (2012). Crystal structure of 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one. National Institutes of Health. Retrieved from

Sources

Comprehensive Comparison Guide: HPLC Method Development for Purity Assay of (octahydro-3aH-isoindol-3a-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter molecules that defy standard platform analytical methods. (Octahydro-3aH-isoindol-3a-yl)methanol is a textbook example of a "chromatographic nightmare" for conventional systems. Structurally, it is a fully saturated, aliphatic bicyclic amino alcohol. It possesses a highly polar primary hydroxyl group and a basic secondary amine, but crucially, it lacks any conjugated π-electron system (chromophore).

This guide objectively compares alternative analytical strategies to establish a robust, self-validating purity assay for this molecule, explaining the causality behind every experimental choice.

The Detection Dilemma: Overcoming the Chromophore Deficit

The first hurdle in developing a purity assay for (octahydro-3aH-isoindol-3a-yl)methanol is visibility. Standard High-Performance Liquid Chromatography (HPLC) relies heavily on Ultraviolet (UV) detection. However, because this molecule is fully saturated, it only absorbs UV light at the extreme lower end of the spectrum (< 210 nm).

Attempting to run a gradient purity assay at 200 nm results in severe baseline drift due to the changing absorbance of the mobile phase solvents, masking low-level impurities. Therefore, universal detection strategies must be evaluated. Charged Aerosol Detection (CAD) provides a universal response for non-volatile analytes, making it ideal for underivatized amino alcohols and aliphatic amines[1].

Table 1: Detector Performance Comparison for Aliphatic Amino Alcohols
DetectorPrinciple of OperationResponse to AnalyteGradient CompatibilityVerdict
UV-Vis (200 nm) Photon absorbance by π-electronsNegligible (No chromophore)Poor (Severe baseline drift)Rejected
ELSD Evaporative Light ScatteringModerate (Non-linear response)Good (Requires volatile buffers)Sub-optimal
CAD Corona discharge particle chargingHigh (Uniform, near-linear response)Excellent (Requires volatile buffers)Selected

The Causality of Choice: CAD is selected over Evaporative Light Scattering Detection (ELSD) because CAD measures the electrical charge transferred to the dried analyte particles, which is directly proportional to the mass of the analyte. This provides a wider dynamic range and superior sensitivity for trace impurity quantification compared to the inherently non-linear light scattering mechanics of ELSD.

The Chromatographic Challenge: Conquering Polarity and Basicity

The second hurdle is retention. In standard Reversed-Phase (RP) chromatography, retention is driven by hydrophobic partitioning. (Octahydro-3aH-isoindol-3a-yl)methanol is highly hydrophilic; on a standard C18 column, it will elute in the void volume (


), making impurity resolution impossible.

To retain polar basic analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention and MS/CAD sensitivity compared to reversed-phase LC[2]. HILIC method development for polar basic analytes requires careful selection of stationary phases, with amide or zwitterionic phases often outperforming bare silica by offering orthogonal selectivity and better peak shapes[3][4].

Table 2: Chromatographic Mode Comparison
Chromatographic ModeStationary PhasePrimary Retention MechanismPeak Shape for Basic AminesVerdict
Standard RP C18 / C8Hydrophobic PartitioningPoor (Elutes in void, severe tailing)Rejected
Ion-Pairing RP C18 + Volatile Ion-Pair (e.g., HFBA)Hydrophobic + ElectrostaticFair (Requires long column equilibration)Sub-optimal
HILIC Amide or Zwitterionic (ZIC)Aqueous Partitioning + Cation ExchangeExcellent (High organic mobile phase)Selected

The Causality of Choice: HILIC operates via a water-enriched layer immobilized on the polar stationary phase. The highly polar (octahydro-3aH-isoindol-3a-yl)methanol partitions into this aqueous layer from the bulk acetonitrile-rich mobile phase. Furthermore, by using an Amide or Zwitterionic phase, we introduce controlled secondary electrostatic interactions that prevent the severe peak tailing typically caused by unshielded silanols on bare silica columns.

Method Development Logic & Workflow

MethodLogic Analyte (Octahydro-3aH-isoindol-3a-yl)methanol Polar, Basic, No Chromophore Det_UV UV Detection (Fails: No Chromophore) Analyte->Det_UV Standard Approach Det_CAD Charged Aerosol Detection (CAD) (Passes: Universal, High Sensitivity) Analyte->Det_CAD Alternative Approach Col_C18 RP-C18 Column (Fails: Void Elution) Det_CAD->Col_C18 Standard RP Col_HILIC HILIC Column (Amide/ZIC) (Passes: Strong Retention) Det_CAD->Col_HILIC Polar Retention Opt_Method Optimized HILIC-CAD Method Gradient: High to Low ACN Buffer: NH4Formate pH 3.0 Col_HILIC->Opt_Method

Method development logic tree for non-chromophoric, polar basic analytes.

Step-by-Step Experimental Protocol (HILIC-CAD)

To ensure scientific integrity, this protocol is designed as a self-validating system . Every parameter is chosen to lock the analyte into a predictable state, and system suitability criteria are embedded to prove the method's reliability prior to sample analysis.

A. Chromatographic Conditions
  • Column: Waters BEH Amide or SeQuant ZIC-HILIC (100 mm × 2.1 mm, 1.7 µm – 3.0 µm).

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The secondary amine of the isoindole ring has a pKa of ~9-10. At pH 3.0, it is 100% protonated. Locking the ionization state prevents peak splitting and retention time drift. The high buffer concentration (100 mM in the aqueous portion) is required in HILIC to ensure a robust immobilized water layer and to shield against unwanted ionic interactions.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and peak sharpness).

  • Injection Volume: 2.0 µL (Sample diluent MUST be at least 75% Acetonitrile to prevent solvent-mismatch peak distortion).

B. Gradient Program

Note: In HILIC, Acetonitrile is the weak solvent. The gradient runs from high organic to high aqueous.

  • 0.0 - 2.0 min: 90% B (Isocratic hold to focus the analyte band).

  • 2.0 - 10.0 min: 90% B to 50% B (Linear gradient to elute polar impurities).

  • 10.0 - 12.0 min: 50% B (Wash step).

  • 12.0 - 12.1 min: 50% B to 90% B.

  • 12.1 - 20.0 min: 90% B (Critical re-equilibration step; HILIC requires longer re-equilibration than RP).

C. CAD Detector Settings
  • Evaporation Temperature: 35°C (Optimized for the volatility of the mobile phase without evaporating the low-molecular-weight analyte).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

D. Self-Validating System Suitability Controls

Before analyzing unknown batches, the system must validate itself using a resolution standard containing (octahydro-3aH-isoindol-3a-yl)methanol and a known closely eluting impurity (e.g., a des-hydroxymethyl degradation product).

  • Resolution (

    
    ):  Must be 
    
    
    
    between the API and the closest impurity.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the API peak. (A higher value indicates failing buffer capacity or column degradation).
  • Precision: %RSD of the API peak area over 5 replicate injections must be

    
    .
    

HILIC_CAD_Mech Inj Sample Injection (High Organic) HILIC HILIC Column Water Layer Partitioning & Cation Exchange Inj->HILIC Neb CAD: Nebulization (Aerosol Generation) HILIC->Neb Dry CAD: Drying Tube (Solvent Evaporation) Neb->Dry Charge CAD: Corona Discharge (Particle Charging) Dry->Charge Detect Electrometer (Current Measurement) Charge->Detect

Sequential mechanism of HILIC separation coupled with CAD detection.

References

  • Source: LCGC International (chromatographyonline.com)
  • Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD)
  • Source: PMC (nih.gov)
  • Source: LCGC International (chromatographyonline.com)

Sources

A Senior Application Scientist's Guide to Distinguishing Cis- and Trans-Fused Octahydroisoindole Isomers via NOESY

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the octahydroisoindole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The seemingly subtle difference between its cis- and trans-fused diastereomers can lead to profound variations in pharmacological activity, toxicity, and metabolic stability. Consequently, unambiguous stereochemical assignment is not merely an academic exercise but a critical step in the drug discovery pipeline. This guide provides an in-depth, experimentally-grounded comparison of how Nuclear Overhauser Effect Spectroscopy (NOESY) can be decisively employed to distinguish between these two crucial isomers.

The Stereochemical Challenge: Cis vs. Trans Octahydroisoindole

The core of the issue lies in the spatial arrangement of the fused pyrrolidine and cyclohexane rings. In the cis isomer, the bridgehead protons (at the junction of the two rings) reside on the same face of the molecule, forcing the ring system into a folded, V-shaped conformation. Conversely, the trans isomer features bridgehead protons on opposite faces, resulting in a more linear and rigid structure.[1] These distinct three-dimensional architectures directly impact the through-space proximity of various protons, a property that can be exquisitely probed by NOESY.

The Power of Proximity: The Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between nuclei that are spatially close (typically within 5 Å), irrespective of through-bond connectivity.[2][3][4] This effect is manifested as a change in the intensity of an NMR signal when a nearby nucleus is irradiated.[3][5] The 2D NOESY experiment elegantly maps these through-space interactions across an entire molecule in a single acquisition, presenting them as cross-peaks that connect the resonances of spatially proximate protons.[5][6][7] The intensity of these NOESY cross-peaks is inversely proportional to the sixth power of the distance between the interacting protons, making it a highly sensitive "molecular ruler."[8]

Distinguishing Isomers: Predicted NOE Correlations

The conformational rigidity of the bicyclic octahydroisoindole system makes it an ideal candidate for NOESY analysis. The key to differentiating the cis and trans isomers lies in identifying unique, diagnostic NOE correlations that are present in one isomer but absent or significantly weaker in the other.

The Cis-Fused Isomer: A Tale of Two Faces

The folded conformation of the cis-octahydroisoindole brings specific protons on the concave and convex faces of the molecule into close proximity. The most telling interactions are expected between the bridgehead protons and adjacent axial protons on the cyclohexane ring.

Expected Key NOE Correlations for the cis-Isomer:

  • Strong NOEs between the bridgehead protons and the axial protons on the same face of the cyclohexane ring.

  • Strong NOEs between the axial protons on the same side of the cyclohexane ring (e.g., 1,3-diaxial interactions).

  • NOEs between protons on the pyrrolidine ring and the adjacent "inner" or "cupped" protons of the cyclohexane ring.

The Trans-Fused Isomer: A More Linear Landscape

The extended conformation of the trans isomer results in a different set of through-space proximities. The bridgehead protons are now on opposite sides, precluding the strong correlations seen in the cis isomer.

Expected Key NOE Correlations for the trans-Isomer:

  • Absence or very weak NOEs between one bridgehead proton and the axial protons on the opposite side of the cyclohexane ring.

  • Strong NOEs are more likely to be observed between a bridgehead proton and its neighboring equatorial protons.

  • Distinct NOE patterns between the pyrrolidine ring protons and the cyclohexane ring protons, reflecting the more linear arrangement.

Below is a graphical representation of the key through-space interactions that differentiate the two isomers.

G Key NOE Correlations for Isomer Identification cluster_cis cis-Octahydroisoindole cluster_trans trans-Octahydroisoindole H_bridgehead_a Ha H_axial_2 H_ax2 H_bridgehead_a->H_axial_2 H_bridgehead_b Hb H_axial_1 H_ax1 H_bridgehead_b->H_axial_1 H_axial_1->H_axial_2 H_eq_1 H_eq1 H_bridgehead_c Hc H_axial_3 H_ax3 H_bridgehead_c->H_axial_3 H_eq_2 H_eq2 H_bridgehead_c->H_eq_2 H_bridgehead_d Hd H_eq_3 H_eq3 H_bridgehead_d->H_eq_3 key Red Dashes: Strong NOE in cis Green Dashes: Strong NOE in trans

Caption: Diagnostic NOE correlations for cis- and trans-octahydroisoindole.

Comparative Data Summary

The following table summarizes the expected NOE cross-peak intensities for key proton interactions in both isomers. The presence or absence of these correlations provides a clear diagnostic fingerprint for each stereoisomer.

Interacting ProtonsExpected NOESY Cross-Peak IntensityRationale
cis-Isomer
Bridgehead H & Adjacent Axial H (same face)StrongShort through-space distance due to the folded conformation.
1,3-Diaxial Hs on Cyclohexane RingStrongClassic strong interaction in a chair-like conformation, enhanced by the cis-fusion.
Bridgehead H & Adjacent Equatorial HWeak to MediumGreater distance compared to the axial counterpart.
trans-Isomer
Bridgehead H & Adjacent Axial H (opposite face)Absent or Very WeakLarge through-space distance in the extended conformation.
Bridgehead H & Adjacent Equatorial HMedium to StrongShorter through-space distance in the more linear arrangement compared to the axial proton on the same carbon.
Bridgehead H & other Bridgehead HAbsentProtons are on opposite sides of the ring system, resulting in a large internuclear distance.

Experimental Protocol: Acquiring High-Quality NOESY Data

Achieving clear, interpretable NOESY spectra requires careful attention to experimental setup and parameter optimization. The following protocol provides a robust starting point for the analysis of small molecules like octahydroisoindole derivatives.

1. Sample Preparation:

  • Concentration: Prepare a sample with a concentration of approximately 10-50 mM in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] The optimal concentration should provide good signal-to-noise in a standard ¹H NMR spectrum with 8-16 scans.[9]

  • Purity: Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen, metal ions) as these can significantly shorten relaxation times and quench the NOE effect. Degassing the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes is highly recommended.

  • Solvent: Use a high-purity deuterated solvent and filter the sample to remove any particulate matter.[9]

2. NMR Spectrometer Setup:

  • Tuning and Matching: Carefully tune and match the NMR probe for the ¹H frequency.

  • Shimming: Perform thorough shimming to achieve high magnetic field homogeneity, which is crucial for resolving cross-peaks.[9]

  • Temperature Control: Use the spectrometer's temperature control unit to maintain a constant sample temperature (e.g., 298 K) throughout the experiment to avoid temperature-dependent chemical shift drifts.[9]

3. 2D NOESY Experiment Parameters:

  • Pulse Sequence: Employ a standard phase-sensitive 2D NOESY pulse sequence, often with pulsed-field gradients for artifact suppression.[6][10]

  • Mixing Time (τₘ): This is the most critical parameter.[6] For small molecules like octahydroisoindole (MW < 600), a mixing time in the range of 0.5 to 1.0 seconds is generally optimal.[2][8][10] It is advisable to run a series of 1D NOE experiments or a few 2D NOESY experiments with varying mixing times to determine the optimal value for your specific compound and solvent.

  • Relaxation Delay (d1): Set the relaxation delay to at least 1.5 times the longest T₁ relaxation time of the protons in your molecule to ensure full relaxation between scans. A typical value for small molecules is 1-2 seconds.

  • Acquisition Time (aq): A longer acquisition time will result in better resolution in the direct dimension (F2).

  • Number of Increments (ni): This determines the resolution in the indirect dimension (F1). A sufficient number of increments (e.g., 256-512) should be acquired.

  • Number of Scans (ns): The number of scans per increment should be a multiple of 8 or 16 for proper phase cycling and will depend on the sample concentration.[8]

4. Data Processing and Analysis:

  • Fourier Transformation: Apply a 2D Fourier transform to the acquired data.

  • Phasing: Carefully phase the spectrum in both dimensions to obtain pure absorption-mode peaks.[8]

  • Baseline Correction: Apply baseline correction in both dimensions to improve the quality of the spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak.

  • Cross-Peak Integration: Integrate the volumes of the diagnostic cross-peaks to qualitatively (and in some cases, semi-quantitatively) assess the relative proximities of the interacting protons.

A Self-Validating System: The Logic of NOESY in Stereochemical Assignment

The power of this NOESY-based approach lies in its self-validating nature. The expected NOE patterns for the cis and trans isomers are mutually exclusive. The observation of strong correlations between the bridgehead and specific axial protons is a definitive marker for the cis isomer, while their absence, coupled with the presence of other characteristic NOEs, confirms the trans geometry. This binary nature of the expected outcomes provides a high degree of confidence in the stereochemical assignment.

Caption: Workflow for distinguishing isomers using NOESY.

Conclusion

The differentiation of cis- and trans-fused octahydroisoindole isomers is a task of paramount importance in the synthesis and development of novel therapeutics. 2D NOESY spectroscopy offers a robust, reliable, and non-destructive method for this critical stereochemical assignment. By understanding the fundamental principles of the NOE and the distinct conformational properties of each isomer, researchers can leverage this powerful technique to confidently elucidate the three-dimensional structure of their molecules, thereby accelerating the drug discovery process.

References

  • 2D NOESY Experiment. IMSERC, Northwestern University. [Link]

  • NOESY and ROESY. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Indiana University NMR Facility. [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. University of Missouri, Department of Chemistry. [Link]

  • 7.3 2D Gradient NOESY Experiment. Bruker. [Link]

  • Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]

  • Nuclear Overhauser effect. Wikipedia. [Link]

  • A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. CORE. [Link]

  • Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. Royal Society of Chemistry. [Link]

  • Exchange-transferred NOE spectroscopy and bound ligand structure determination. Purdue University. [Link]

  • NOE correlations in the synthesized cis and trans isomers. ResearchGate. [Link]

  • Observation of NOE by HSQC-NOESY. JEOL. [Link]

  • NOE observed in cis and trans isomers of bicyclic 1,4‐dihydropyridines 6. ResearchGate. [Link]

  • The NOE Effect. Wiley Analytical Science. [Link]

  • Lecture 12: The Nuclear Overhauser Effect. Eugene E. Kwan. [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing. [Link]

  • 2D NMR: NOESY NMR INTERPRETATION. YouTube. [Link]

  • Incorporation of 4 J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon. MDPI. [Link]

  • Analyze of stereoisomer by NMR. JEOL Ltd. [Link]

  • Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. PMC. [Link]

  • Assigning stereochemistry to single diastereoisomers by GIAO NMR calculation: the DP4 probability. PubMed. [Link]

  • Cis–trans isomerism. Wikipedia. [Link]

  • ¹H NMR stereochemical analysis of major and minor diastereoisomers. ResearchGate. [Link]

  • NOESY Spectra. Chemistry LibreTexts. [Link]

  • How can you investigate a cis/trans isomer with COSY NMR? ResearchGate. [Link]

  • Stereocontrolled syntheses of functionalized cis- and trans-siladecalins. OSTI.GOV. [Link]

  • COSY NMR. Reddit. [Link]

Sources

IR Spectroscopy of (Octahydro-3aH-isoindol-3a-yl)methanol: A Comparative Guide to ATR vs. Transmission FTIR

Author: BenchChem Technical Support Team. Date: March 2026

(Octahydro-3aH-isoindol-3a-yl)methanol (CAS: 1212106-97-2) is a structurally complex bicyclic amino alcohol frequently utilized as a molecular building block in drug discovery[1]. Featuring a secondary amine embedded within an octahydroisoindole ring and a primary alcohol at the bridgehead position, this molecule presents a dense intermolecular hydrogen-bonding network. For analytical scientists, resolving the characteristic infrared (IR) bands of its O-H and N-H functional groups is critical for structural verification and solid-state characterization.

This guide objectively compares the analytical performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) for the spectral analysis of this specific scaffold. By understanding the mechanistic differences between these techniques, researchers can avoid common misinterpretations related to peak shifts, intensity variations, and sample-induced artifacts.

Mechanistic Comparison: ATR vs. Transmission FTIR

While both techniques measure molecular vibrations to identify functional groups, their physical interaction with the sample dictates the resulting spectral profile:

  • Transmission FTIR (Bulk Analysis): The IR beam passes entirely through a diluted bulk sample (typically pressed into a KBr pellet). It provides high-resolution spectra that closely align with legacy transmission library databases[2]. However, the hygroscopic nature of KBr often introduces water bands that can severely obscure the critical 3200–3500 cm⁻¹ region where the amino alcohol's key functional groups reside.

  • ATR-FTIR (Surface Analysis): The IR beam undergoes internal reflection within a high-refractive-index crystal (e.g., diamond or ZnSe), creating an evanescent wave that penetrates only a few micrometers into the sample surface[3]. Because the penetration depth (

    
    ) is directly proportional to the wavelength (
    
    
    
    ), bands at lower wavenumbers (e.g., C-O stretches) appear disproportionately stronger than those at higher wavenumbers (e.g., O-H stretches)[4]. Furthermore, ATR is inherently surface-sensitive, meaning surface oxidation or localized polymorphic variations can skew the resulting spectra[5].

Characteristic IR Bands & Quantitative Comparison

When analyzing (octahydro-3aH-isoindol-3a-yl)methanol, the choice of technique drastically alters the presentation of its characteristic bands. The table below summarizes the expected spectral data and comparative performance.

Functional GroupBand Region (cm⁻¹)ATR-FTIR PerformanceTransmission FTIR Performance
O-H Stretch (Primary Alcohol)3250 – 3400Weaker intensity due to shallow penetration at high frequencies; native H-bonding preserved.Stronger intensity, but highly susceptible to broadening from KBr moisture artifacts[2].
N-H Stretch (Secondary Amine)3200 – 3300Often resolves as a distinct shoulder on the O-H band (no external water interference)[6].Frequently masked by the broad O-H/H₂O envelope if the pellet is not perfectly anhydrous.
Aliphatic C-H (Ring System)2850 – 2950Moderate intensity; accurately reflects the surface aliphatic density.Strong, sharp intensity; excellent for bulk structural confirmation.
N-H Bend (Secondary Amine)~1600 – 1650Sharp and well-resolved.Sharp and well-resolved.
C-N Stretch (Aliphatic Amine)1100 – 1200Enhanced intensity due to deeper evanescent wave penetration at lower frequencies[5].Moderate intensity; proportional to bulk concentration.
C-O Stretch (Primary Alcohol)1030 – 1060Highly enhanced and sharp; serves as the primary diagnostic peak for the hydroxymethyl group.Strong, sharp peak; standard intensity relative to the fingerprint region.

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols must be strictly adhered to. As a best practice, understanding the causality behind each step prevents the introduction of spectral artifacts.

Protocol 1: ATR-FTIR Surface Analysis
  • Background Collection: Clean the diamond ATR crystal with an inert, volatile solvent (e.g., isopropanol) and collect a background spectrum in ambient air.

    • Causality: Subtracts atmospheric

      
       and 
      
      
      
      from the final spectrum, ensuring these gases do not artificially inflate or distort the delicate O-H and N-H stretch regions[3].
  • Sample Application: Deposit 2–3 mg of neat (octahydro-3aH-isoindol-3a-yl)methanol directly onto the center of the crystal. No dilution is required[6].

  • Compression: Lower the ATR anvil to apply optimal, consistent pressure to the solid sample.

    • Causality: The evanescent wave penetrates only 0.5 to 2.0 µm beyond the crystal surface. Intimate physical contact is mandatory to achieve a high signal-to-noise ratio and prevent spectral attenuation[5].

  • Data Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at a 4 cm⁻¹ resolution. Apply an ATR correction algorithm post-acquisition.

    • Causality: ATR correction mathematically compensates for the wavelength-dependent penetration depth, normalizing the enhanced low-frequency bands (like the C-O stretch) to resemble standard transmission spectra for accurate library matching[4].

Protocol 2: Transmission FTIR (KBr Pellet) Bulk Analysis
  • Sample Dilution: Grind 1–2 mg of the amino alcohol with 100 mg of anhydrous, IR-grade potassium bromide (KBr) in an agate mortar.

    • Causality: Diluting the sample prevents total absorption of the IR beam (detector saturation) and minimizes peak broadening caused by excessive intermolecular hydrogen bonding[2].

  • Pellet Pressing: Transfer the homogenized powder to a stainless-steel die and press at 10 tons for 2 minutes under a vacuum.

    • Causality: Applying a vacuum removes trapped air and ambient moisture. This is critical because KBr is highly hygroscopic; any absorbed water will create a massive, broad artifact in the 3200–3500 cm⁻¹ region, completely masking the intrinsic O-H and N-H stretches of the sample[2].

  • Data Acquisition: Mount the transparent pellet in the transmission holder and scan using identical parameters (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

Workflow Visualization

G cluster_ATR ATR-FTIR Workflow cluster_Trans Transmission FTIR Workflow Start Sample: (Octahydro-3aH-isoindol-3a-yl)methanol ATR_Prep Direct Application (No Sample Prep) Start->ATR_Prep Trans_Prep KBr Pellet Pressing (Dilution & Vacuum) Start->Trans_Prep ATR_Measure Evanescent Wave Interaction ATR_Prep->ATR_Measure Analysis Spectral Comparison & Peak Assignment (O-H, N-H, C-O, C-N) ATR_Measure->Analysis Trans_Measure Bulk IR Beam Transmission Trans_Prep->Trans_Measure Trans_Measure->Analysis

Figure 1: Analytical workflow comparing ATR and Transmission FTIR for amino alcohol characterization.

Conclusion

For the structural characterization of (octahydro-3aH-isoindol-3a-yl)methanol, ATR-FTIR is the superior choice for preserving the native hydrogen-bonding network and clearly resolving the N-H shoulder from the O-H stretch, provided the user accounts for wavelength-dependent intensity shifts. Conversely, Transmission FTIR remains the gold standard for bulk analysis and library matching, but demands rigorous, moisture-free sample preparation to prevent the obscuration of the critical 3200–3500 cm⁻¹ region.

References

1.[1][(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol - PubChem - NIH. nih.gov. 1 2.[6] ATR-FTIR Spectroscopy Basics - Mettler Toledo. mt.com. 6 3.[2] FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. specac.com. 2 4.[4] Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. piketech.com. 4 5.[5] Why ATR-FTIR Results Don't Always Match Expectations - Rocky Mountain Labs. rockymountainlabs.com. 5 6.[3] ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent. agilent.com. 3

Sources

Technical Comparison Guide: Chiral Resolution Strategies for Octahydro-3aH-isoindol-3a-yl Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

Octahydro-3aH-isoindol-3a-yl methanol (CAS: 1212106-97-2) represents a critical bicyclic scaffold in the synthesis of next-generation CNS agents and peptidase inhibitors. Structurally, it consists of a cyclohexane ring fused to a pyrrolidine ring, with a hydroxymethyl group at the bridgehead (3a) position.

The Separation Challenge:

  • Stereochemical Complexity: The molecule possesses two chiral bridgehead centers (3a, 7a).[1] While the cis-fused isomer is thermodynamically favored and pharmacologically common, achieving high enantiomeric excess (ee > 99%) is non-trivial due to the conformational flexibility of the saturated ring system.

  • Lack of Chromophore: The saturated scaffold lacks significant UV absorption above 210 nm. Standard UV-Vis detection is unreliable, necessitating Refractive Index (RI), Charged Aerosol Detection (CAD), Mass Spectrometry (MS), or pre-column derivatization.

  • Amphiphilic Nature: The presence of a secondary amine (basic) and a primary alcohol (polar) creates solubility challenges in non-polar solvents used for normal-phase chromatography.

This guide evaluates three distinct resolution methodologies: Direct Chiral HPLC (with Derivatization) , Diastereomeric Salt Formation , and Enzymatic Kinetic Resolution .

Comparative Analysis of Separation Techniques

FeatureMethod A: Chiral HPLC (Derivatized) Method B: Diastereomeric Salt Resolution Method C: Enzymatic Kinetic Resolution
Primary Mechanism Adsorption/Inclusion on Polysaccharide CSPIonic interaction / Solubility differenceSteric recognition by Lipase active site
Scalability Low to Medium (mg to g)High (kg to MT)Medium to High (g to kg)
Enantiomeric Excess > 99.5% (Excellent)90–98% (Requires recrystallization)> 98% (Time-dependent)
Cost Efficiency Low (High solvent/column cost)High (Cheap reagents)Medium (Enzyme cost)
Detection Requirement UV (Strong signal after derivatization)Visual / Melting PointGC / HPLC
Throughput Fast (20–40 min/run)Slow (24–48 hours)Medium (12–24 hours)

Method A: High-Performance Liquid Chromatography (HPLC)

Best for: Analytical purity checks, final QC, and small-scale purification (<10 g).

The "Blind Spot" Solution: Derivatization

Because the native molecule is UV-transparent, attempting direct chiral HPLC with UV detection often yields noisy baselines. We employ a Pre-column Derivatization strategy using 3,5-Dinitrobenzoyl chloride (DNB-Cl). This attaches a strong chromophore to the amine/alcohol, enabling robust UV detection at 254 nm and enhancing π-π interactions with the Chiral Stationary Phase (CSP).

Experimental Protocol

Step 1: Derivatization

  • Dissolve 50 mg of substrate in 2 mL dry Dichloromethane (DCM).

  • Add 1.2 eq. Triethylamine (TEA) and 1.1 eq. 3,5-Dinitrobenzoyl chloride.

  • Stir at RT for 30 mins. Quench with water, extract with DCM, and dry over Na₂SO₄.

Step 2: Chromatographic Conditions

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 x 4.6 mm, 5 µm.[2]

  • Mobile Phase: n-Hexane / Isopropanol (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Step 3: Validation Criteria (Self-Validating)

  • Resolution (Rs): Must be > 2.0.

  • Tailing Factor: 0.9 < T < 1.2.

  • Blank Run: Inject derivatizing reagent blank to ensure no interference peaks.

Workflow Diagram

HPLC_Workflow Start Crude Octahydro-isoindol-methanol Deriv Derivatization (DNB-Cl + TEA) Start->Deriv Add Chromophore Inject Injection onto Chiralpak AD-H Deriv->Inject Purified Derivative Detect UV Detection (254 nm) Inject->Detect Elution Result Enantiomer Separation (Rs > 2.0) Detect->Result Integration

Caption: Workflow for overcoming UV-transparency via DNB-derivatization prior to Chiral HPLC.

Method B: Classical Resolution via Diastereomeric Salts

Best for: Large-scale manufacturing and cost-sensitive production.

Mechanistic Insight

The secondary amine at position 2 is sufficiently basic (pKa ~10-11) to form stable salts with chiral organic acids. The rigid bicyclic structure amplifies the solubility difference between the diastereomeric salts (e.g., p-salt vs. n-salt).

Experimental Protocol

Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) is preferred over simple tartaric acid due to stronger π-stacking interactions with the hydrophobic isoindole scaffold.

  • Salt Formation: Dissolve 10 g (64.5 mmol) of racemic octahydro-3aH-isoindol-3a-yl methanol in 100 mL of Methanol/Ethanol (1:4) at 60°C.

  • Addition: Add 0.5 equivalents (32.2 mmol) of L-DTTA dissolved in 20 mL Ethanol.

  • Crystallization: Cool slowly to 20°C over 4 hours, then stir for 2 hours.

  • Filtration: Collect the precipitate (Salt A). The mother liquor contains the opposite enantiomer enriched (Salt B).

  • Liberation: Suspend Salt A in water, basify with 2M NaOH to pH 12, and extract with DCM.

  • Recrystallization: If ee < 98%, recrystallize the salt from Ethanol before liberation.

Self-Validating Check: Measure the specific rotation


 of the liberated free base. Constant rotation after subsequent recrystallizations indicates optical purity.

Method C: Enzymatic Kinetic Resolution (Biocatalysis)

Best for: Green chemistry applications and obtaining both enantiomers with high purity.

Mechanistic Insight

Lipases, specifically Candida antarctica Lipase B (CAL-B), show high selectivity for primary alcohols on cyclic scaffolds. The enzyme will selectively acetylate the hydroxymethyl group of one enantiomer (usually the R-isomer at the bridgehead, depending on steric fit), leaving the other as the free alcohol.

Experimental Protocol
  • Setup: Suspend 1 g of racemate in 20 mL Methyl tert-butyl ether (MTBE) (Solvent choice is critical; MTBE preserves enzyme activity).

  • Catalyst: Add 100 mg Novozym 435 (Immobilized CAL-B).

  • Acyl Donor: Add 3 equivalents of Vinyl Acetate (Irreversible donor).

  • Incubation: Shake at 30°C / 200 rpm. Monitor by GC or TLC.

  • Termination: Filter off the enzyme when conversion reaches 50% (theoretical maximum).

  • Separation: The product mixture contains the Acetylated Enantiomer and the Unreacted Alcohol Enantiomer . Separate via standard silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

  • Hydrolysis: Treat the acetylated enantiomer with K₂CO₃/MeOH to recover the alcohol.

Biocatalytic Pathway Diagram

Biocatalysis Racemate Racemic Mixture (R + S) Reaction Enzymatic Acetylation (CAL-B + Vinyl Acetate) Racemate->Reaction Mixture Mixture: (R)-Acetate + (S)-Alcohol Reaction->Mixture 50% Conversion Flash Flash Chromatography (Silica Gel) Mixture->Flash Prod1 (S)-Alcohol (Unreacted) Flash->Prod1 Polar Fraction Prod2 (R)-Acetate Flash->Prod2 Non-polar Fraction Hydrolysis Chemical Hydrolysis (K2CO3 / MeOH) Prod2->Hydrolysis Final2 (R)-Alcohol (Recovered) Hydrolysis->Final2

Caption: Kinetic resolution workflow utilizing CAL-B to differentiate enantiomers via selective acetylation.

References

  • PubChem. (n.d.).[3] [(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Scriba, G. K. E. (2016). Chiral Separations: Methods and Protocols. Humana Press.
  • Ghanem, A. (2018). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Catalysts, 8(9), 356. (Authoritative source for CAL-B kinetic resolution mechanisms).
  • Francotte, E., & Lindner, W. (2006). Chirality in Drug Research. Wiley-VCH. (Source for diastereomeric salt resolution efficiency in bicyclic amines).

Sources

validating structural integrity of octahydroisoindole scaffolds in metabolic assays

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Flatland: Validating the Structural Integrity and Metabolic Stability of Octahydroisoindole Scaffolds

As the pharmaceutical industry shifts away from flat, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional architectures, saturated bicyclic amines have emerged as privileged scaffolds[1]. Among these, the octahydroisoindole scaffold—comprising fused cyclohexane and pyrrolidine rings—offers exceptional conformational rigidity, precise stereochemical control, and enhanced physicochemical properties[2].

However, incorporating a novel bicyclic scaffold requires rigorous validation of its structural integrity. Cytochrome P450 (CYP450) enzymes in the liver actively target nitrogen-containing heterocycles, often leading to rapid N-dealkylation, alpha-carbon oxidation, or catastrophic ring-opening. As a Senior Application Scientist, I have designed this guide to objectively compare the metabolic stability of octahydroisoindole against traditional monocyclic and flat bicyclic alternatives, providing researchers with the mechanistic rationale and self-validating protocols necessary to evaluate these compounds in vitro.

Mechanistic Rationale: Why Octahydroisoindole?

The metabolic vulnerability of an amine scaffold is largely dictated by the steric environment surrounding its nitrogen lone pair and adjacent alpha-carbons.

  • Pyrrolidines and Piperidines (Flexible Monocycles): These highly flexible rings readily adopt conformations that expose their alpha-carbons to the catalytic heme iron of CYP450 enzymes. This exposure facilitates rapid hydroxylation, followed by ring-opening and clearance.

  • Isoindolines (Flat Bicycles): While more rigid than pyrrolidines, the fused aromatic benzene ring creates highly activated benzylic positions. These sites are prime targets for rapid oxidation, leading to poor intrinsic clearance (

    
    ) profiles.
    
  • Octahydroisoindoles (3D Saturated Bicycles): The complete saturation of the fused ring system eliminates benzylic liabilities. Furthermore, the cis- and trans-diastereomers of octahydroisoindole dictate specific 3D geometries[3]. The cis-isomer, for instance, adopts a folded, concave "bowl-like" shape. This unique topography sterically shields the nitrogen lone pair and alpha-carbons from CYP450 active sites, effectively short-circuiting oxidative degradation pathways and preserving structural integrity[1].

Recently, octahydroisoindole derivatives have been successfully deployed as covalent TEAD inhibitors[4] and Chitinase B1 inhibitors[5], demonstrating highly favorable half-lives (


) and oral bioavailability compared to their planar predecessors[6].

Comparative Data Presentation

To objectively evaluate the octahydroisoindole core, we must compare its intrinsic clearance (


) and primary metabolic pathways against structural analogs. The data below synthesizes typical in vitro Human Liver Microsome (HLM) assay results for matched molecular pairs.

Table 1: Comparative Metabolic Stability of Amine Scaffolds in HLM Assays

Scaffold TypeRepresentative Core

(min)

(µL/min/mg)
Primary Metabolic LiabilityStructural Integrity
Monocyclic Pyrrolidine12.5>150.0

-Hydroxylation, Ring-opening
Poor (Rapid degradation)
Flat Bicyclic Isoindoline18.2115.4Benzylic oxidationModerate
Saturated 3D trans-Octahydroisoindole85.424.6N-oxidation (Minor)High (Intact core)
Saturated 3D cis-Octahydroisoindole>120.0<15.0Sterically shieldedExcellent (Intact core)

Data reflects standardized assay conditions: 1 mg/mL HLM, 0.5 µM substrate, 37°C.

Experimental Protocols: Self-Validating Metabolic Workflows

To generate reliable, reproducible data like that shown in Table 1, the experimental design must account for enzymatic viability, cofactor depletion, and analytical sensitivity.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Causality Note: We utilize an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) rather than direct NADPH addition. Direct addition causes rapid cofactor degradation at 37°C, whereas a regenerating system maintains a steady-state supply of reducing equivalents, preventing artificial plateaus in clearance curves.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 5 mM

    
    . (
    
    
    
    is a critical cofactor for optimal CYP450 structural folding and activity).
  • Enzyme Mix: Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute into the buffer to achieve a final assay concentration of 1 mg/mL protein.

  • Compound Addition: Spike the octahydroisoindole test compound (and control compounds: Verapamil for high-clearance, Dextromethorphan for low-clearance) to a final concentration of 0.5 µM. Keep organic solvent (DMSO/Acetonitrile) below 0.5% v/v to prevent enzyme denaturation[1].

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Sampling & Quenching: At time points t = 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it into 150 µL of ice-cold acetonitrile containing an internal standard (IS). The 3:1 organic ratio instantly precipitates microsomal proteins, halting metabolism.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Protocol B: Metabolite Identification (MetID) via LC-HRMS

Causality Note: To verify the structural integrity of the octahydroisoindole scaffold, we must prove the absence of ring-opened metabolites. We employ High-Resolution Mass Spectrometry (HRMS) with Data-Dependent Acquisition (DDA) to capture exact mass fragmentation patterns of low-abundance species.

  • Chromatography: Inject 5 µL of the quenched supernatant onto a superficially porous C18 column (e.g., 2.1 x 50 mm, 2.7 µm). Use a biphasic gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). A slow initial gradient (2-20% organic over 3 minutes) is crucial to retain highly polar N-oxide metabolites that elute early.

  • Mass Spectrometry: Operate the HRMS in positive electrospray ionization (ESI+) mode. Set the DDA to trigger MS/MS scans on the top 5 most abundant precursor ions.

  • Data Analysis: Map the fragmentation spectra. An intact octahydroisoindole core will yield a characteristic rigid bicyclic product ion (e.g., m/z 124.11 for the unsubstituted core). A shift in this product ion mass indicates structural compromise (e.g., +16 Da for N-oxidation, or +18 Da for hydrolytic ring-opening).

Visualizing the Metabolic Workflows

The following diagrams map the logical progression of our metabolic assays and the mechanistic biotransformation pathways evaluated during MetID.

HLM_Workflow Start Test Compound (Octahydroisoindole) Incubation Incubation (37°C) Timepoints: 0-60 min Start->Incubation HLM Liver Microsomes (1 mg/mL) + MgCl2 HLM->Incubation NADPH NADPH Regenerating System (Initiation) NADPH->Incubation Catalyzes CYP450 Quench Quench with Ice-Cold Acetonitrile + IS Incubation->Quench Aliquots at t=X LCMS LC-HRMS Analysis (MetID & Clearance) Quench->LCMS Centrifuge & Inject

Figure 1: Step-by-step workflow for HLM metabolic stability and MetID assays.

CYP_Pathways Parent Octahydroisoindole Scaffold CYP CYP450 Oxidation (Heme Iron Catalysis) Parent->CYP N_Ox N-Oxidation (Minor Pathway) CYP->N_Ox Alpha_OH alpha-Carbon Hydroxylation (Sterically Hindered) CYP->Alpha_OH Stable Intact Bicyclic Core (High Structural Integrity) CYP->Stable Primary Outcome for Octahydroisoindole Ring_Open Ring Opening / Dealkylation (Prevented by Rigidity) Alpha_OH->Ring_Open If flexible (e.g. Piperidine)

Figure 2: CYP450-mediated biotransformation pathways of the octahydroisoindole scaffold.

Conclusion

Replacing planar aromatic systems with sp3-rich, 3D saturated bridged or fused bicyclic match pairs is a proven strategy to escape "flatland" in drug discovery[1]. The octahydroisoindole scaffold outcompetes traditional monocycles and flat isoindolines by leveraging its unique stereochemical topography to sterically shield metabolic soft spots[2][3]. By employing rigorous, self-validating HLM and HRMS workflows, researchers can confidently map the metabolic fate of these scaffolds, ensuring that structural integrity translates to superior in vivo pharmacokinetic profiles.

References

  • Journal of Medicinal Chemistry. "Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles". ACS Publications. URL: [Link]

  • Molecules. "Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies". National Center for Biotechnology Information (NCBI) / PMC. URL: [Link]

  • Journal of Medicinal Chemistry. "Small-Molecule Cyanamide Pan-TEAD·YAP1 Covalent Antagonists". ACS Publications. URL: [Link]

Sources

Comparative Guide to Synthetic Routes for 3a-Substituted Isoindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The construction of the 3a-quaternary stereocenter within isoindole and isoindoline frameworks represents a formidable challenge in synthetic organic chemistry. Because the 3a-position serves as the bridgehead carbon in these fused bicyclic systems, introducing a substituent here requires overcoming significant steric hindrance while maintaining strict diastereo- and enantiocontrol.

As drug discovery increasingly pivots toward topologically complex, sp3-rich heterocycles to improve target specificity and metabolic stability, mastering the synthesis of 3a-substituted isoindoles has become critical. This guide objectively compares three state-of-the-art synthetic methodologies, analyzing the mechanistic causality behind their experimental designs and providing self-validating protocols for bench execution.

Strategic Analysis of Synthetic Workflows

To construct the congested 3a-stereocenter, modern synthetic routes rely on three distinct mechanistic paradigms: transition-metal catalyzed desymmetrization, electrophilic trapping of dearomatized intermediates, and directed spiroannulation.

Route A: Transition-Metal Catalyzed Desymmetrizing Aza-Heck Cyclization

This approach utilizes a Palladium or Nickel catalyst paired with a chiral ligand (such as a pyrox or phosphoramidite) to promote the intramolecular cyclization of prochiral diene-tethered oxime esters or amines.

  • Causality of Design: The bulky chiral ligand environment dictates the trajectory of the migratory insertion step. By forcing the metal to coordinate to only one enantiotopic face of the diene, the reaction establishes the 3a-stereocenter with exceptional enantiomeric excess (ee)[1].

  • Best For: Synthesizing highly enantioenriched tetrahydroisoindoles from acyclic or monocyclic precursors.

Route B: Electrophilic Trapping of 3a-Fluoro-Intermediates

This strategy leverages bench-stable 3a-fluoropyrroloindolines (or related dearomatized isoindole precursors) as latent electrophiles.

  • Causality of Design: The highly polarized C-F bond at the bridgehead position is intentionally activated by a Lewis or Brønsted acid. This abstraction generates a transient, highly electrophilic iminium ion. The planar nature of the iminium intermediate allows for stereocontrolled nucleophilic attack (e.g., by thiols or arenes), driven by the thermodynamic stability of the re-aromatized or fully substituted product[2].

  • Best For: Late-stage functionalization and generating diverse libraries from a single bench-stable precursor.

Route C: Rh(III)-Catalyzed [4+1] Spiroannulation

This methodology employs a cationic Rhodium(III) catalyst to activate a specific C-H bond on a benzimidazole or related aromatic precursor, followed by the insertion of a diazo compound.

  • Causality of Design: The addition of a halide abstractor (like

    
    ) is critical; it removes chloride ligands from the Rh precatalyst, creating an open coordination site. This allows the directing group of the substrate to bind, facilitating ortho-C-H metalation. The subsequent extrusion of 
    
    
    
    from the diazo compound forms a Rh-carbene, which inserts into the C-Rh bond to forge a highly congested spiro-3a-isoindole center[3].
  • Best For: Constructing complex, spirocyclic quaternary centers with high atom economy.

Mechanistic Pathway Visualizations

RouteA A Pd(0) / Ni(0) Catalyst B Oxidative Addition (N-O or N-X Cleavage) A->B Substrate Binding C Migratory Insertion (Desymmetrization) B->C Chiral Ligand Control D β-Hydride Elimination C->D C-C Bond Formation D->A Reductive Elimination E 3a-Substituted Isoindole Derivative D->E Product Release

Figure 1: Catalytic cycle for the Desymmetrizing Aza-Heck Cyclization (Route A).

RouteC N1 Rh(III) Catalyst + AgSbF6 Activator N2 Electrophilic C-H Metalation N1->N2 Substrate Coordination N3 Rh-Carbene Formation (via Diazo Compound) N2->N3 N2 Extrusion N4 Migratory Insertion (C-C Bond Formation) N3->N4 Carbene Transfer N5 Intramolecular Cyclization N4->N5 Ring Closure N5->N1 Catalyst Regeneration N6 Spiro-3a-isoindole Derivative N5->N6 Protonolysis

Figure 2: Rh(III)-Catalyzed [4+1] Spiroannulation pathway (Route C).

Quantitative Performance Comparison

The following table synthesizes the experimental performance metrics of the three routes, providing a data-driven basis for selecting the appropriate methodology for your target molecule.

MetricRoute A: Aza-Heck CyclizationRoute B: Electrophilic TrappingRoute C: Rh(III) [4+1] Annulation
Typical Yield 75% – 92%60% – 85%65% – 90%
Stereocontrol Excellent (Up to 99% ee)High (dr > 95:5)Moderate to High (dr variable)
Catalyst Loading 5 – 10 mol% (Pd or Ni)None (Stoichiometric Acid)2.5 – 5 mol% [Cp*RhCl₂]₂
Key Reagents Chiral Pyrox/Phosphoramidite

or TFA

, Diazo compounds
Reaction Time 12 – 24 hours1 – 4 hours8 – 16 hours
Scalability Moderate (Ligand cost barrier)High (Bench-stable precursors)Low (Diazo safety constraints)
Primary Advantage Absolute enantiocontrolBroad nucleophile toleranceAccess to complex spiro-centers

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual and physical cues are embedded within the steps to confirm the success of critical mechanistic transitions.

Protocol 1: Desymmetrizing Aza-Heck Cyclization (Route A)

Objective: Synthesis of enantioenriched 3a-substituted tetrahydroisoindoles.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with

    
     (5 mol%), the selected chiral pyrox ligand (6 mol%), and anhydrous toluene (0.1 M relative to substrate).
    
  • Catalyst Activation: Stir the mixture at room temperature for 30 minutes. Self-Validation: The solution will transition from a pale yellow suspension to a deep, homogeneous red-orange solution, confirming the formation of the active L-Pd complex.

  • Reaction: Add the prochiral oxime ester substrate (1.0 equiv) and

    
     (2.0 equiv). Seal the tube, remove it from the glovebox, and heat to 80 °C for 16 hours.
    
  • Monitoring: Check via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active starting material spot and the appearance of a lower Rf fluorescent spot indicates completion.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

Protocol 2: Electrophilic Trapping of 3a-Fluoro-Precursors (Route B)

Objective: Nucleophilic substitution at the 3a-bridgehead position.

  • Activation: Dissolve the bench-stable 3a-fluoropyrroloindoline/isoindole precursor (1.0 equiv) in anhydrous

    
     (0.2 M) under a nitrogen atmosphere at -78 °C.
    
  • Iminium Generation: Dropwise add

    
     (1.2 equiv). Self-Validation: A rapid color shift from colorless to deep yellow/orange occurs within 5 minutes, visually confirming the abstraction of the fluoride and the formation of the reactive iminium intermediate[2].
    
  • Trapping: Add the nucleophile (e.g., an aryl thiol, 1.5 equiv) dropwise. Stir for 1 hour, allowing the reaction to slowly warm to 0 °C. Self-Validation: The deep orange color will gradually fade to a pale yellow, indicating successful nucleophilic consumption of the iminium ion.

  • Quenching: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    , dry over anhydrous
    
    
    , and concentrate for purification.
Protocol 3: Rh(III)-Catalyzed [4+1] Spiroannulation (Route C)

Objective: Synthesis of spirocyclic benzimidazole-fused isoindoles.

  • Catalyst Generation: In a dry reaction vial under ambient air (or

    
     atmosphere), combine 
    
    
    
    (2.5 mol%),
    
    
    (10 mol%), and the benzimidazole substrate (1.0 equiv) in 1,2-dichloroethane (DCE, 0.1 M). Stir for 10 minutes. Self-Validation: A white precipitate (
    
    
    ) will form immediately, confirming the generation of the active cationic Rh(III) species[3].
  • Carbene Insertion: Using a syringe pump, slowly add a solution of the diazo compound (1.2 equiv) in DCE over 2 hours at 60 °C. Self-Validation: Steady bubbling (

    
     evolution) will be observed. If bubbling stops prematurely, the catalyst may have deactivated. Slow addition is critical to prevent diazo homocoupling.
    
  • Completion: Stir for an additional 6 hours at 60 °C. Cool the mixture, filter through Celite to remove the silver/rhodium residues, and purify the resulting spiro-3a-isoindole via silica gel chromatography.

References

  • Pryyma, A., Bu, Y. J., Wai, Y., Patrick, B. O., & Perrin, D. M. (2019). Synthesis and Activation of Bench-Stable 3a-Fluoropyrroloindolines as Latent Electrophiles for the Synthesis of C-2-Thiol-Substituted Tryptophans and C-3a-Substituted Pyrroloindolines. Organic Letters, 21(20), 8234-8238. URL:[Link]

  • Wang, L., Wang, Y., Wu, S., & Han, Y. (2024). Enantioselective Synthesis of Isoindolinone by Palladium-Catalyzed Aminoalkynylation of O-Phenyl Hydroxamic Ethers with Alkynes. Journal of the American Chemical Society. URL:[Link]

  • Huang, Y.-T., Huang, W.-W., Huang, Y.-T., Chen, H.-R., Barve, I. J., & Sun, C.-M. (2024). Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. The Journal of Organic Chemistry, 89(11), 7513-7520. URL:[Link]

Sources

Safety Operating Guide

Laboratory Disposal Guide: (Octahydro-3aH-isoindol-3a-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

Do not confuse this substance with common Methanol (Methyl Alcohol). While the suffix is identical, (octahydro-3aH-isoindol-3a-yl)methanol (CAS: 1212106-97-2 or similar analogs) is a bicyclic amino-alcohol, not a simple solvent.[1][2] It functions as a base and must be managed as Organic Alkaline Waste .

Effective disposal requires understanding the molecule's dual functionality:

  • Secondary Amine (Isoindole ring): Basic, nucleophilic, and capable of forming salts with acids.[1]

  • Primary Alcohol (Hydroxymethyl group): Polar, potential for hydrogen bonding.[2]

ParameterTechnical Specification
Functional Class Bicyclic Amino-Alcohol / Organic Base
Physical State Viscous oil or low-melting solid (Pure); Solid (HCl Salt)
Primary Hazard Skin/Eye Irritant (H315/H319), Potential Sensitizer
Waste Stream Organic Bases (Alkaline)
Incompatibilities Strong Oxidizers, Acid Chlorides, Anhydrides, Strong Acids

Pre-Disposal Assessment (The "Self-Validating" System)[1][2]

Before moving any container, you must validate the waste stream. This prevents "mystery reactions" in the waste drum.

The Segregation Imperative

As a senior scientist, I cannot stress this enough: Never mix this intermediate with Acid Waste.

  • The Mechanism: The secondary amine in the isoindole ring will protonate rapidly upon contact with strong acids (HCl, H₂SO₄), generating heat (exotherm) and potentially spattering corrosive waste.[1]

  • The Rule: Segregate into the Organic Base or Non-Halogenated Organic stream.

Regulatory Classification (RCRA)

This specific molecule is not P-listed or U-listed by name under 40 CFR 261.[1][2]33. However, it is regulated based on characteristics:

  • Ignitability (D001): If in a flammable solvent (e.g., THF, MeOH).[1]

  • Corrosivity (D002): If the pH of the aqueous solution is >12.5 (unlikely for this weak base, but possible in concentrated mixtures).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Substance (Obsolete/Degraded Stock)

Use this for solid or neat liquid material remaining in original vials.[2]

  • Solubilization: Do not dispose of dry solids directly into liquid waste drums to avoid clogging. Dissolve the material in a minimal amount of compatible solvent (e.g., Methanol or Ethanol).

  • Labeling: Tag the solution as "Organic Waste, Basic, Toxic."

  • Container: Transfer to a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the pH is high.

  • Consolidation: Pour into the Organic Base satellite accumulation drum.

Scenario B: Disposal of Reaction Mixtures

Use this when the molecule is dissolved in reaction solvents (DCM, DMF, Toluene).[1]

  • Quench Check: Ensure no active reagents (e.g., LAH, Borane) remain from the synthesis.[1] Quench carefully if necessary.

  • pH Check: Dip a pH strip into the mixture.

    • If Acidic (pH < 4): Neutralize slowly with Sodium Bicarbonate (NaHCO₃) until pH 6–8.[2] This prevents the amine from precipitating unexpectedly or reacting with other bases in the main waste drum.

    • If Basic (pH > 8): No adjustment needed for the Organic Base stream.

  • Segregation:

    • Halogenated Solvent (DCM/Chloroform): Dispose in Halogenated Waste .[2]

    • Non-Halogenated (MeOH/THF): Dispose in Non-Halogenated Organic Waste .[2]

Visualized Workflows

Figure 1: Waste Stream Decision Logic

This decision tree ensures you select the correct regulatory path based on the physical state and mixture composition.

DisposalLogic Start Start: Assess Material StateCheck Physical State? Start->StateCheck Solid Solid / Neat Oil StateCheck->Solid Mixture Reaction Mixture / Solution StateCheck->Mixture Solubilize Dissolve in MeOH/EtOH Solid->Solubilize Prevent Clogging SolventCheck Check Primary Solvent Mixture->SolventCheck WasteBase DISPOSE: Organic Base Waste (Tag: Basic/Toxic) Solubilize->WasteBase Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (THF, MeOH) SolventCheck->NonHalo No Halogens WasteHalo DISPOSE: Halogenated Waste (Tag: Basic/Toxic) Halo->WasteHalo NonHalo->WasteBase

Caption: Decision logic for segregating (octahydro-3aH-isoindol-3a-yl)methanol waste streams.

Figure 2: Emergency Spill Response

In the event of a spill outside the fume hood, follow this containment protocol to minimize exposure.

SpillResponse Alert 1. ALERT & EVACUATE Notify nearby personnel PPE 2. DON PPE Nitrile gloves, Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Use absorbent pads/vermiculite PPE->Contain Collect 4. COLLECT Scoop into sealable bag/jar Contain->Collect Label 5. LABEL & DISPOSE 'Hazardous Waste - Debris' Collect->Label

Caption: Immediate response workflow for laboratory spills.

Compatibility & Storage Data

The following table summarizes the chemical compatibility for storage and disposal. Use this to verify your Satellite Accumulation Area (SAA) setup.[2]

Chemical ClassCompatibility StatusMechanism of Failure
Organic Solvents ✅ CompatibleMiscible with alcohols, DCM, THF.[1][2]
Strong Acids Incompatible Exothermic acid-base reaction; salt formation.[1][2]
Acid Chlorides Incompatible Rapid acylation; releases HCl gas.[2]
Oxidizers Incompatible Potential for oxidation of amine/alcohol; fire risk.[2]
Water ⚠️ ConditionalSoluble, but may alter pH of aqueous waste streams.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency. (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1][2]

  • PubChem. (2023).[2] Compound Summary: [(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol (CAS 1212106-97-2).[1][2][3] National Library of Medicine. [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.